molecular formula C6H12ClNO2 B582030 2-Amino-2-cyclopropylpropanoic acid HCl CAS No. 88807-89-0

2-Amino-2-cyclopropylpropanoic acid HCl

Cat. No.: B582030
CAS No.: 88807-89-0
M. Wt: 165.617
InChI Key: CCTPHSLKVQNBGO-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylpropanoic acid HCl is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.617. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-cyclopropylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTPHSLKVQNBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 2-Amino-2-cyclopropylpropanoic acid hydrochloride (CAS No. 88807-89-0). As a non-proteinogenic, conformationally constrained amino acid, this compound serves as a valuable building block in medicinal chemistry and peptide design. Its unique structure, featuring a quaternary α-carbon substituted with a cyclopropyl ring, imparts significant steric hindrance and rigidity, which are desirable traits for modulating the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide details its molecular structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and key considerations for its handling and application in research and development.

Molecular Structure and Stereochemistry

2-Amino-2-cyclopropylpropanoic acid hydrochloride possesses a unique molecular architecture centered around a chiral quaternary α-carbon. This central carbon is bonded to four distinct substituents: an amino group (protonated as an ammonium chloride salt), a carboxylic acid, a methyl group, and a cyclopropyl ring.

The presence of the three-membered cyclopropane ring is the most defining feature. This small, strained carbocycle introduces significant conformational rigidity in proximity to the peptide backbone when incorporated.[1][2] This rigidity can lock a peptide into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and enhancing proteolytic stability.[3][4] The compound is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility, making it more convenient for handling and use in various synthetic and biological applications.[5][6]

Caption: Structure of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride.

Physicochemical Properties

The key physicochemical properties are summarized below. These data are essential for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
CAS Number 88807-89-0[7][8][9][10]
Molecular Formula C₆H₁₂ClNO₂[7][8]
Molecular Weight 165.62 g/mol [8][9]
Synonyms Cyclopropaneacetic acid, α-amino-α-methyl-, hydrochloride[7]
Purity (Typical) ≥95% - 96%[7][9]
Storage Temp. Inert atmosphere, room temperature[8]

Representative Synthesis and Purification

While various proprietary methods exist, a plausible and efficient route for the synthesis of α,α-disubstituted amino acids like 2-amino-2-cyclopropylpropanoic acid is via a modified Strecker synthesis.[11][12] This classic multicomponent reaction offers a direct approach from a ketone precursor.[13]

SynthesisWorkflow Start Cyclopropyl Methyl Ketone Reagents1 + NH₄Cl, KCN (Aqueous Medium) Step1 Step 1: Strecker Reaction Formation of α-Aminonitrile Reagents1->Step1 Intermediate 2-Amino-2-cyclopropylpropanenitrile Step1->Intermediate Reagents2 + conc. HCl, H₂O (Heat) Step2 Step 2: Acid Hydrolysis Nitrile to Carboxylic Acid Reagents2->Step2 Product_Crude Crude Product Mixture (HCl Salt in Solution) Step2->Product_Crude Step3 Step 3: Purification Recrystallization from Ethanol/Ether Product_Crude->Step3 End Pure 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride Step3->End

Caption: Representative workflow for the synthesis of the target compound.

Experimental Protocol: Modified Strecker Synthesis

Step 1: Formation of 2-Amino-2-cyclopropylpropanenitrile

  • In a well-ventilated fume hood, a flask is charged with an aqueous solution of ammonium chloride (1.2 eq.) and potassium cyanide (1.1 eq.). The mixture is cooled in an ice bath to 0-5 °C.

    • Causality: The reaction is exothermic and generates toxic HCN in situ. Low temperature controls the reaction rate and minimizes the volatilization of HCN.

  • Cyclopropyl methyl ketone (1.0 eq.) is added dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • The reaction is sealed and stirred at room temperature for 24-48 hours, monitoring by TLC or GC for the disappearance of the ketone.

  • Upon completion, the organic layer containing the α-aminonitrile is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Self-Validation: The crude aminonitrile can be quickly analyzed by ¹H NMR to confirm the disappearance of the ketone's methyl singlet and the appearance of a new methyl singlet at a different chemical shift, confirming conversion before proceeding.

Step 2: Hydrolysis to 2-Amino-2-cyclopropylpropanoic Acid HCl

  • The crude α-aminonitrile from Step 1 is added to a round-bottom flask containing concentrated hydrochloric acid (5-10 eq.).

    • Causality: A large excess of strong acid is required to drive the complete hydrolysis of the sterically hindered nitrile to a carboxylic acid and to ensure the final product is isolated as the stable hydrochloride salt.

  • The mixture is heated to reflux (typically 80-100 °C) for 12-24 hours. The reaction progress is monitored by the cessation of ammonia evolution or by LC-MS analysis of aliquots.

  • After cooling to room temperature, the solution is concentrated under vacuum to remove excess HCl and water, yielding the crude solid product.

Step 3: Purification

  • The crude solid is purified by recrystallization. A common solvent system is a mixture of ethanol and diethyl ether. The crude product is dissolved in a minimal amount of hot ethanol, and ether is added dropwise until persistent turbidity is observed.

    • Causality: The product is soluble in polar ethanol but less soluble in nonpolar ether. This differential solubility allows for the selective crystallization of the desired amino acid salt, leaving impurities behind in the mother liquor.

  • The solution is allowed to cool slowly to room temperature and then placed in a refrigerator (4 °C) to maximize crystal formation.

  • The resulting crystals are collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield the pure 2-Amino-2-cyclopropylpropanoic acid hydrochloride.

    • Self-Validation: The purity of the final product should be confirmed by melting point analysis and spectroscopic methods (NMR, MS) as detailed in the following section.

Analytical Characterization

Confirming the identity and purity of the final compound is critical. The following are expected spectral characteristics.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be distinctive.

    • Cyclopropyl Protons: A complex multiplet pattern in the upfield region (approx. 0.4-1.0 ppm) is characteristic of the strained cyclopropyl ring protons.[14]

    • Methyl Protons: A sharp singlet corresponding to the three methyl protons (approx. 1.5-1.7 ppm).

    • Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield (approx. 8.0-9.0 ppm in DMSO-d₆), which is exchangeable with D₂O.[15][16]

    • Carboxylic Acid Proton (-COOH): A very broad singlet, often far downfield (>10 ppm), and may not always be observed depending on the solvent and concentration.

  • FTIR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups.[17]

    • O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500-3300 cm⁻¹.

    • N-H Stretch (Ammonium Salt): A broad, strong band centered around 3000-3200 cm⁻¹, often superimposed on the O-H stretch.[18][19]

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak around 1700-1730 cm⁻¹.

    • N-H Bend (Ammonium): A characteristic bend around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is typically used for analysis.

    • In positive ion mode, the spectrum will show the molecular ion of the free base ([M+H]⁺). For C₆H₁₁NO₂, the expected monoisotopic mass is 129.08 Da, so the primary ion observed would be at m/z 130.1.[20]

    • A common and diagnostic fragmentation pathway for α-amino acids is the loss of the carboxyl group as CO₂ and H₂O (a net loss of 45 Da), which would result in a significant fragment ion at m/z 84.1.[21][22]

Reactivity, Stability, and Handling

  • Reactivity: The primary points of reactivity are the amino and carboxylic acid functional groups. The amino group can act as a nucleophile in acylation or alkylation reactions (after deprotection to the free amine). The carboxylic acid is suitable for esterification or standard peptide coupling reactions (e.g., using EDC, HATU) to incorporate the residue into a peptide chain. The cyclopropyl group itself is generally robust under standard synthetic conditions but can be susceptible to ring-opening under harsh hydrogenation or strongly acidic conditions at high temperatures.

  • Stability and Storage: As a hydrochloride salt, the compound is a crystalline solid that is significantly more stable than its free amine counterpart.[6] However, it can be hygroscopic.

    • Recommended Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[8][23]

    • Solution Stability: While stable as a solid, amino acids in acidic aqueous solutions can degrade over time. For quantitative applications, fresh solutions are recommended, or stability studies should be performed.[24][25]

Applications in Research and Drug Development

The unique structural features of 2-Amino-2-cyclopropylpropanoic acid make it a highly valuable tool for drug discovery professionals.

  • Conformationally Constrained Peptidomimetics: Its primary application is as a building block for peptides and peptidomimetics.[26] The rigid cyclopropyl group helps to pre-organize the peptide backbone, which can lead to enhanced binding affinity and selectivity for the target receptor or enzyme.[27][28]

  • Improved Pharmacokinetic Properties: The steric bulk of the quaternary center and the metabolic robustness of the cyclopropyl ring can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[1][29]

  • Novel Scaffolds: Cyclopropane-containing compounds are increasingly found in preclinical and clinical drug candidates across a range of therapeutic areas, highlighting the utility of this motif in designing novel bioactive molecules.[30][31]

References

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Sources

An In-depth Technical Guide to 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-cyclopropylpropanoic acid, a non-proteinogenic amino acid, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. Its rigid cyclopropyl moiety imparts unique conformational constraints, making it a valuable building block for creating novel peptides and peptidomimetics with enhanced metabolic stability and specific biological activities. The hydrochloride salt form of this amino acid is often preferred for its improved solubility and stability, facilitating its use in various synthetic and biological applications.

This technical guide provides a comprehensive overview of the structure and synthesis of 2-Amino-2-cyclopropylpropanoic acid hydrochloride, offering insights into its chemical properties and detailed methodologies for its preparation. The content is tailored for researchers and professionals engaged in synthetic organic chemistry and pharmaceutical sciences, aiming to provide a practical and in-depth resource.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₆H₁₂ClNO₂[1][2]
IUPAC Name 2-amino-2-cyclopropylpropanoic acid;hydrochloride[1][2]
Molecular Weight 165.62 g/mol [1]
Appearance White to off-white solid (expected)N/A
Solubility Soluble in water (expected)N/A
Stereochemistry Exists as (R) and (S) enantiomers[1][2]

Structural Elucidation

The structure of 2-Amino-2-cyclopropylpropanoic acid hydrochloride features a central quaternary carbon atom bonded to an amino group, a carboxylic acid group, a methyl group, and a cyclopropyl ring. The presence of the cyclopropyl ring introduces significant steric hindrance and conformational rigidity, which are key to its utility in designing molecules with specific three-dimensional structures. The hydrochloride salt is formed by the protonation of the amino group.

The molecule possesses a chiral center at the α-carbon, and therefore exists as a pair of enantiomers, (R)-2-amino-2-cyclopropylpropanoic acid and (S)-2-amino-2-cyclopropylpropanoic acid. The specific stereoisomer can have a profound impact on the biological activity of molecules into which it is incorporated.

Synthesis of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride

The synthesis of α,α-disubstituted amino acids, such as 2-Amino-2-cyclopropylpropanoic acid, presents a unique set of challenges due to the steric hindrance around the quaternary carbon. Several synthetic strategies can be employed, with the Strecker synthesis and the Bucherer-Bergs reaction being two of the most classical and adaptable methods. For the synthesis of enantiomerically pure forms, asymmetric approaches utilizing chiral auxiliaries are necessary.

Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a versatile method for the preparation of α-amino acids from a ketone, ammonia, and cyanide.[3][4]

Reaction Scheme:

Strecker_Synthesis ketone Cyclopropyl methyl ketone aminonitrile 2-Amino-2-cyclopropylpropanenitrile ketone->aminonitrile + NH₃, KCN reagents NH₃, KCN, H₂O product 2-Amino-2-cyclopropylpropanoic acid HCl aminonitrile->product + HCl, H₂O hcl_h2o HCl, H₂O (Hydrolysis)

Figure 1: General workflow for the Strecker synthesis of this compound.

Step-by-Step Protocol:

Step 1: Formation of 2-Amino-2-cyclopropylpropanenitrile [3][5]

  • In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) in water is prepared.

  • Cyclopropyl methyl ketone is added to the aqueous ammonia solution.

  • A solution of potassium cyanide (KCN) in water is added dropwise to the mixture while maintaining a low temperature (e.g., 0-5 °C) with an ice bath. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • The reaction mixture is stirred at room temperature for several hours to allow for the formation of the α-aminonitrile.

  • The product can be extracted with an organic solvent like diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 2-Amino-2-cyclopropylpropanenitrile.

Step 2: Hydrolysis to 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride [4]

  • The crude α-aminonitrile is treated with a strong acid, such as concentrated hydrochloric acid.

  • The mixture is heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid and the ammonium salt of the amino group.

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove excess HCl and water.

  • The resulting solid is the crude 2-Amino-2-cyclopropylpropanoic acid hydrochloride.

Purification:

The crude product can be purified by recrystallization.[6] A suitable solvent system would be a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or isopropanol) and a non-polar solvent in which it is less soluble (like diethyl ether or hexane) to induce crystallization upon cooling.

Asymmetric Synthesis Using a Chiral Auxiliary

To obtain enantiomerically pure 2-Amino-2-cyclopropylpropanoic acid, an asymmetric synthesis approach is required. One common strategy involves the use of a chiral auxiliary, such as a derivative of (R)-phenylglycine amide, to direct the stereoselective addition of cyanide in a Strecker-type reaction.[7]

Conceptual Workflow:

Asymmetric_Synthesis ketone Cyclopropyl methyl ketone imine Chiral Imine ketone->imine + Chiral Auxiliary auxiliary Chiral Auxiliary ((R)-Phenylglycine amide) diastereomer Diastereomerically Enriched α-Aminonitrile imine->diastereomer + TMSCN cyanide TMSCN product Enantiomerically Pure This compound diastereomer->product 1. Hydrolysis 2. HCl hydrolysis Acid Hydrolysis auxiliary_removal Auxiliary Removal

Figure 2: Conceptual workflow for the asymmetric synthesis of this compound using a chiral auxiliary.

Experimental Rationale:

The chiral auxiliary reacts with the cyclopropyl methyl ketone to form a chiral imine. The stereocenter on the auxiliary directs the nucleophilic attack of the cyanide source (e.g., trimethylsilyl cyanide, TMSCN) to one face of the imine, leading to the formation of a diastereomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary yields the enantiomerically enriched amino acid. The diastereomers can often be separated by chromatography or crystallization, allowing for the isolation of a single enantiomer.

Characterization

The structure and purity of the synthesized 2-Amino-2-cyclopropylpropanoic acid hydrochloride would be confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methyl protons (a singlet), and the protons of the amino and carboxylic acid groups (which may be broad and their chemical shifts dependent on the solvent and concentration).

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary α-carbon, the carboxylic acid carbon, the methyl carbon, and the carbons of the cyclopropyl ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the ammonium group, and the C=O stretch of the carboxylic acid.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) would likely show a peak corresponding to the protonated molecule [M+H]⁺.

Conclusion

2-Amino-2-cyclopropylpropanoic acid hydrochloride is a valuable synthetic building block with significant potential in drug discovery and development. Its synthesis, while requiring careful consideration of stereochemistry, can be achieved through established methodologies such as the Strecker synthesis. The development of asymmetric routes allows for the preparation of enantiomerically pure forms, which is crucial for the synthesis of chiral drugs. The detailed understanding of its structure and synthetic pathways provided in this guide serves as a foundational resource for researchers working with this and related cyclopropyl-containing amino acids.

References

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An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-cyclopropylpropanoic acid hydrochloride (HCl) is a non-proteinogenic amino acid, a class of molecules gaining significant traction in medicinal chemistry and drug development.[1] Its unique structure, featuring a cyclopropyl group at the alpha-position, imparts conformational rigidity and novel steric and electronic properties. These characteristics make it a valuable building block for creating peptidomimetics and other complex molecules with potentially enhanced metabolic stability or biological activity.[2]

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application. Parameters such as solubility, acidity (pKa), lipophilicity, and stability govern its behavior in both chemical reactions and biological systems, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-Amino-2-cyclopropylpropanoic acid HCl, outlines authoritative analytical methodologies for their determination, and offers expert insights into the interpretation of this data for research and development professionals.

Section 1: Core Physicochemical Properties

The foundational step in utilizing any chemical entity is to understand its fundamental properties. For this compound, a combination of supplier-provided data and computational predictions forms the basis of our current knowledge. It is critical to note that many properties listed in public databases are computed and await experimental verification.

Identity and Structure
  • IUPAC Name: 2-Amino-2-cyclopropylpropanoic acid hydrochloride

  • CAS Number: 88807-89-0[3]

  • Molecular Formula: C6H12ClNO2[4]

  • Structure:

Summary of Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 2-Amino-2-cyclopropylpropanoic acid and its hydrochloride salt. Researchers are strongly encouraged to perform experimental verification for critical parameters.

PropertyValue / InformationMethod / Source
Molecular Weight 165.62 g/mol Calculated[5]
Appearance White to off-white solidTypical for amino acid HCl salts[6]
Purity ≥96%Supplier Specification[4]
Melting Point Tends to decompose in the 200-300°C rangeGeneral property of amino acids[6]
Water Solubility Expected to be solubleGeneral property of amino acid HCl salts[6]
pKa (Carboxyl) ~2Predicted (Typical for α-amino acids)[7]
pKa (Ammonium) ~9-10Predicted (Typical for α-amino acids)[7]
XLogP3 -2.4 (for free base)Computed by PubChem[8]
Storage Inert atmosphere, room temperatureSupplier Recommendation[5]

Section 2: Analytical Characterization Workflows

To ensure the quality, consistency, and performance of this compound in a research setting, a robust analytical framework is essential. The following sections provide validated, step-by-step protocols for determining key physicochemical parameters.

Overall Characterization Strategy

A logical workflow ensures that foundational properties are confirmed before more complex and time-consuming analyses are undertaken. The initial steps should always confirm identity and purity, which are prerequisites for meaningful measurements of other parameters.

G cluster_0 Phase 1: Quality Control cluster_1 Phase 2: Physicochemical Profiling A Identity Confirmation (MS, NMR) B Purity Assessment (HPLC-UV/ELSD) A->B Prerequisite C Aqueous Solubility (Shake-Flask Method) B->C If pure D pKa Determination (Potentiometric Titration) C->D E Stability Assessment (Stability-Indicating HPLC) D->E HPLC_Workflow prep Sample Preparation 1 mg/mL in Mobile Phase A hplc HPLC System (HILIC Column) prep->hplc gradient Isocratic or Gradient Elution (ACN/Phosphate Buffer) hplc->gradient detect Detection (UV 210 nm or ELSD) gradient->detect analysis Data Analysis (Peak Integration, % Purity) detect->analysis pKa_Workflow prep Sample Preparation ~1 mM solution in 0.15 M KCl acidify Acidification Adjust to ~pH 2 with 0.1 M HCl prep->acidify titrate Titration Add aliquots of 0.1 M NaOH acidify->titrate record Data Recording Record pH after each addition titrate->record plot Data Plotting Plot pH vs. equivalents of NaOH record->plot analyze Analysis Identify inflection points (pKa1, pKa2) plot->analyze

Sources

An In-depth Technical Guide to 2-Amino-2-cyclopropylpropanoic acid HCl (CAS 88807-89-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-2-cyclopropylpropanoic acid hydrochloride (CAS 88807-89-0), a non-proteinogenic amino acid with significant potential in medicinal chemistry and drug discovery. While specific data for this compound is limited in publicly accessible literature, this document synthesizes information from related cyclopropyl-containing amino acids and general principles of medicinal chemistry to offer valuable insights for researchers.

Introduction: The Role of Unnatural Amino Acids in Drug Discovery

The landscape of pharmaceutical research is in a constant state of evolution, driven by the quest for more effective, selective, and safer therapeutic agents.[1] In this pursuit, unnatural amino acids (UAAs) have emerged as powerful building blocks, offering a vast chemical space beyond the confines of the 20 canonical amino acids that form the basis of proteins.[1][2] These non-proteinogenic amino acids can be incorporated into peptides and other molecules to enhance their therapeutic properties.[][4] The inclusion of UAAs can lead to improved stability, bioavailability, and target specificity, overcoming some of the inherent limitations of natural peptide-based drugs.[][5] More than 110 FDA-approved drugs contain unnatural amino acids, highlighting their clinical significance.[2][5]

2-Amino-2-cyclopropylpropanoic acid HCl belongs to this promising class of molecules. Its defining feature is the cyclopropyl group, a small, strained ring system that imparts unique conformational and metabolic properties.[6][7]

Physicochemical Properties and Characterization

PropertyInferred Value/CharacteristicRationale and Supporting Evidence
Molecular Formula C6H12ClNO2Based on the chemical structure of 2-amino-2-cyclopropylpropanoic acid and its hydrochloride salt.
Molecular Weight 165.62 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical appearance for amino acid hydrochlorides.
Solubility Likely soluble in water and polar organic solvents like methanol and DMSO.The hydrochloride salt form generally increases aqueous solubility. Amino acids are often soluble in polar solvents.
Stability Expected to be stable under standard laboratory conditions. Should be stored in a cool, dry place.[8]Amino acid hydrochlorides are generally stable solids.[8] The cyclopropyl group is relatively resistant to metabolic degradation.[6][7]
pKa Two pKa values are expected: one for the carboxylic acid group (around 2-3) and one for the amino group (around 9-10).These are typical pKa ranges for alpha-amino acids.

Note: These properties are largely inferred and should be confirmed experimentally.

Analytical Characterization

The characterization of this compound would typically involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the chemical structure. The 1H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methyl group, and the amino group protons.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment. Due to the lack of a strong chromophore, derivatization with reagents like o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) would likely be necessary for sensitive UV or fluorescence detection.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid, amine hydrochloride, and C-H bonds of the cyclopropyl ring.

The Significance of the Cyclopropyl Moiety

The cyclopropane ring is a key feature of this molecule, bestowing several advantageous properties for drug design:

  • Conformational Rigidity: The three-membered ring structure restricts the molecule's conformation, which can lead to a more defined three-dimensional shape.[6] This "pre-organization" can enhance binding affinity and selectivity for a biological target.[6]

  • Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic enzymes, such as cytochrome P450s, compared to linear alkyl chains.[6][7] This can increase the in vivo half-life of a drug candidate.[6][7]

  • Modulation of Physicochemical Properties: The cyclopropyl group can influence properties like lipophilicity, which in turn affects a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Potential Applications in Drug Discovery and Development

Given its structure as an unnatural amino acid, this compound is a valuable building block for a range of therapeutic applications.

Peptide and Peptidomimetic Therapeutics

The incorporation of this amino acid into peptide sequences can enhance their drug-like properties.[11]

  • Increased Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in the body. The steric hindrance provided by the cyclopropyl and methyl groups at the alpha-carbon can protect the adjacent peptide bonds from enzymatic cleavage.[6][12]

  • Constrained Conformations: The rigid cyclopropyl group can help to lock the peptide backbone into a specific conformation that is optimal for binding to its target receptor or enzyme.[11][12]

Peptide_Modification cluster_0 Natural Peptide cluster_1 Modified Peptide Natural_Peptide Flexible Peptide Chain (Susceptible to Proteolysis) Modified_Peptide Conformationally Constrained Peptide (Enhanced Stability & Activity) Natural_Peptide->Modified_Peptide Incorporation of UAA 2-Amino-2-cyclopropylpropanoic acid

Caption: Incorporation of 2-Amino-2-cyclopropylpropanoic acid into a peptide.

Enzyme Inhibitors

The unique structure of this amino acid makes it a candidate for designing enzyme inhibitors. The cyclopropyl group can interact with the active site of an enzyme, potentially leading to potent and selective inhibition.[13]

Neurological Disorders

Some cyclopropane-containing compounds have shown activity in the central nervous system. Further investigation into the effects of 2-Amino-2-cyclopropylpropanoic acid and its derivatives on neurotransmitter systems could reveal new therapeutic avenues for neurological or psychiatric conditions.[13]

Synthesis and Chemical Reactivity

While a specific, published synthesis for CAS 88807-89-0 was not identified in the initial searches, general methods for the synthesis of cyclopropyl amino acids can be adapted. A plausible synthetic route could involve the cyclopropanation of a dehydroalanine derivative.[14][15]

Synthesis_Workflow Start Dehydroalanine Derivative Step1 Cyclopropanation (e.g., with a carbene or ylide) Start->Step1 Step2 Purification and Functional Group Manipulation Step1->Step2 Step3 Formation of Hydrochloride Salt (e.g., with HCl in an organic solvent) Step2->Step3 End This compound Step3->End

Caption: A potential synthetic workflow for this compound.

The primary amino group and the carboxylic acid group are the main sites of chemical reactivity, allowing for standard peptide coupling reactions and other modifications. The hydrochloride salt can be easily converted to the free amino acid by treatment with a mild base.

Experimental Protocols

General Handling and Storage
  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration at 2-8°C is recommended.[16] For solutions, storage at -20°C or -80°C in aliquots is advisable to prevent degradation from repeated freeze-thaw cycles.[17]

Preparation of a Stock Solution
  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a clean, dry vial.

  • Add the appropriate solvent (e.g., sterile water, PBS, or DMSO) to the desired concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter for sterile applications.

  • Store the stock solution in aliquots at -20°C or -80°C.

Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
  • Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed using a solution of piperidine in a suitable solvent like DMF.

  • Activation: The carboxylic acid of 2-Amino-2-cyclopropylpropanoic acid (as the free base) is activated using a coupling reagent such as HBTU, HATU, or DIC/HOBt in a solvent like DMF or NMP.

  • Coupling: The activated amino acid solution is added to the deprotected, resin-bound peptide, and the reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test. Double coupling may be necessary due to the steric hindrance of the α,α-disubstitution.[11]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

  • These steps are repeated for each subsequent amino acid in the peptide sequence.

Future Perspectives

The unique structural features of this compound position it as a valuable tool in the ongoing development of novel therapeutics. As our understanding of the structure-activity relationships of peptides and small molecules deepens, the strategic incorporation of conformationally constrained, metabolically stable building blocks like this will become increasingly important. Future research will likely focus on the synthesis of a wider array of derivatives of this amino acid and their evaluation in various biological assays to unlock their full therapeutic potential.

References

  • D. K. Singh, P. Kumar, A. Kumar, et al., "Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery," Journal of Medicinal Chemistry, vol. 64, no. 19, pp. 14195-14246, 2021.
  • V. K. Singh, R. K. Singh, and S. B. Singh, "Unnatural Amino Acids in FDA-Approved Drugs," ACS Medicinal Chemistry Letters, vol. 12, no. 1, pp. 1-10, 2021.
  • J. A. T. Romero, S. H. L. Verhelst, "Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides," The Journal of Organic Chemistry, vol. 85, no. 3, pp. 1556-1566, 2020.
  • M. C. Stammer, C. H.
  • M. C. Stammer, C. H.
  • Pangoo.biz, "Shelf Life and Storage Requirements for Amino Acids: A Guide," [Online]. Available: [Link].

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.).
  • The Biological Significance of Cyclopropane-Containing Amino Acids. (2026, January 6).
  • ResearchGate, "Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids," [Online]. Available: [Link].

  • M. A. T. D. L. F. Robert, et al., "Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates," Organic Letters, vol. 23, no. 2, pp. 412-416, 2021.
  • Longdom Publishing, "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications," [Online]. Available: [Link].

  • 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applic
  • J. A. T. Romero, S. H. L. Verhelst, "Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation Into Stapled Peptides," PubMed, 2020.
  • J. Shanu-Wilson, "Metabolism of cyclopropyl groups," Hypha Discovery Blogs, [Online]. Available: [Link].

  • S. M. Rutherfurd, G. S. Gilani, "Amino acid analysis," Current Protocols in Protein Science, Chapter 11, Unit 11.9, 2009.
  • AAPPTEC, "Handling and Storage of Peptides - FAQ," [Online]. Available: [Link].

  • Shimadzu, "Analytical Methods for Amino Acids," [Online]. Available: [Link].

  • Wikipedia, "Cyclopropyl group," [Online]. Available: [Link].

  • Journal of the American Chemical Society, "Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects," [Online]. Available: [Link].

  • AminoAcids.com, "Total Hydrolyzed Amino Acid Analysis by HPLC," [Online]. Available: [Link].

  • PubChem, "(2R)-2-amino-2-cyclopropylpropanoic acid," [Online]. Available: [Link].

  • A. S. K. Hashmi, et al., "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks," Organic Letters, vol. 23, no. 10, pp. 3858-3862, 2021.
  • ResearchGate, "Synthesis of Amino Acids of Cyclopropylglycine Series," [Online]. Available: [Link].

  • PubChem, "(R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride," [Online]. Available: [Link].

  • Reddit, "Amino acid solution storage – please help," [Online]. Available: [Link].

  • Waters Corporation, "Comprehensive Guide to Hydrolysis and Analysis of Amino Acids," [Online]. Available: [Link].

  • Zhamharyan A.G., et al., "Synthesis and Pharmacological Activity of S(-)
  • ResearchGate, "1 H NMR spectra of 2-amino-2 0...," [Online]. Available: [Link].

  • PubChem, "(2S)-2-amino-3-cyclopropylpropanoic acid," [Online]. Available: [Link].

  • X. P. Zhang, et al., "Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids," Journal of the American Chemical Society, vol. 136, no. 4, pp. 1272-1275, 2014.
  • This compound, 96% Purity, C6H12ClNO2, 1 gram. (n.d.).
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Sources

An In-Depth Technical Guide to 2-Amino-2-cyclopropylpropanoic Acid HCl: From Discovery to Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-cyclopropylpropanoic acid hydrochloride, a conformationally constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug discovery. We will delve into the historical context of its discovery, explore its synthesis in detail, and elucidate its unique chemical and biological properties. This guide will serve as a valuable resource for researchers seeking to leverage the unique structural and functional attributes of this compound in the design of novel therapeutics.

Introduction: The Significance of Conformational Constraint in Drug Design

The precise three-dimensional arrangement of a molecule is a critical determinant of its biological activity. The incorporation of rigid structural elements into drug candidates can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its target. The cyclopropyl group, a three-membered carbocycle, is a particularly effective conformational constraint. Its inherent ring strain and unique electronic properties can profoundly influence the physicochemical and pharmacological characteristics of a molecule.

2-Amino-2-cyclopropylpropanoic acid, a cyclopropyl analog of alanine, embodies these principles. By replacing the methyl group of alanine with a cyclopropyl ring, a significant degree of conformational rigidity is introduced at the α-carbon. This guide will explore the discovery, synthesis, and properties of this intriguing molecule, highlighting its potential as a valuable building block in the development of next-generation therapeutics.

Discovery and History: The Pioneering Work of C. H. Stammer

The exploration of cyclopropane-containing amino acids gained significant momentum in the 1980s, largely driven by the pioneering work of Professor Charles H. Stammer at the University of Georgia. Recognizing the potential of these conformationally restricted amino acids to enhance the stability and biological activity of peptides, his research group embarked on the synthesis and characterization of a variety of these novel compounds.

While a singular "discovery" paper for 2-Amino-2-cyclopropylpropanoic acid is not readily apparent, its origins can be traced to a series of patents and publications from Stammer's laboratory in the mid-1980s. A key patent, filed in 1984, described the synthesis of various cyclopropyl amino acids and their utility as enzyme inhibitors and for the stabilization of peptides against enzymatic degradation.[1] This foundational work was further detailed in a comprehensive 1990 review article in the journal Tetrahedron, which has become a cornerstone reference in the field.[2] This body of work laid the groundwork for the subsequent exploration of cyclopropyl amino acids in medicinal chemistry.

Physicochemical Properties

The hydrochloride salt of 2-Amino-2-cyclopropylpropanoic acid is typically a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC6H12ClNO2PubChem
Molecular Weight165.62 g/mol PubChem
IUPAC Name2-amino-2-cyclopropylpropanoic acid hydrochloridePubChem
Melting PointNot reported
SolubilitySoluble in waterGeneral knowledge
pKa (amine)~9-10 (estimated)General knowledge
pKa (acid)~2-3 (estimated)General knowledge

Synthesis of 2-Amino-2-cyclopropylpropanoic Acid HCl

The synthesis of 2-Amino-2-cyclopropylpropanoic acid has been approached through several routes. The methods developed in the Stammer laboratory often involved the cyclopropanation of dehydroamino acid precursors. A general, illustrative synthetic scheme is outlined below.

General Synthetic Approach: Cyclopropanation of a Dehydroalanine Derivative

A common strategy for the synthesis of α-cyclopropyl-α-amino acids involves the reaction of a dehydroalanine derivative with a cyclopropanating agent. This approach allows for the direct installation of the cyclopropyl ring at the α-position.

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, step-by-step methodology for the synthesis. Note: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Synthesis of N-Acetyl-dehydroalanine Methyl Ester

  • To a solution of N-acetyl-L-serine methyl ester in an appropriate solvent (e.g., pyridine), add a dehydrating agent (e.g., p-toluenesulfonyl chloride).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction mixture by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield N-acetyl-dehydroalanine methyl ester.

Causality: The dehydration of the serine side chain is a critical step to introduce the double bond necessary for the subsequent cyclopropanation reaction. The choice of protecting groups for the amine and carboxylic acid is important to ensure compatibility with the reaction conditions.

Step 2: Cyclopropanation

  • To a solution of N-acetyl-dehydroalanine methyl ester in a suitable solvent (e.g., dichloromethane), add a solution of diazomethane in diethyl ether at 0°C.

  • Allow the reaction to proceed until the starting material is consumed (monitored by TLC).

  • Carefully quench any excess diazomethane by the dropwise addition of acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude cyclopropanated product.

Causality: The 1,3-dipolar cycloaddition of diazomethane to the electron-deficient double bond of the dehydroalanine derivative forms a pyrazoline intermediate, which then extrudes nitrogen gas to form the cyclopropane ring. The use of a catalyst, such as a palladium or copper salt, can influence the stereoselectivity of the reaction.

Step 3: Hydrolysis and Salt Formation

  • Hydrolyze the methyl ester and N-acetyl group of the cyclopropanated intermediate by heating with aqueous hydrochloric acid (e.g., 6N HCl).

  • After the reaction is complete, cool the solution and remove the water under reduced pressure.

  • Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/ether) to obtain pure 2-Amino-2-cyclopropylpropanoic acid hydrochloride.

Causality: Acid hydrolysis is a standard method for the deprotection of both the ester and the N-acetyl group to yield the free amino acid. The use of hydrochloric acid directly affords the desired hydrochloride salt.

Biological Activity and Mechanism of Action

The incorporation of a cyclopropyl group at the α-position of an amino acid can have significant implications for its biological activity. The rigid nature of the cyclopropane ring can lock the side chain into a specific conformation, which can lead to enhanced or novel interactions with enzyme active sites or receptors.

While specific, in-depth pharmacological studies on 2-Amino-2-cyclopropylpropanoic acid are not extensively reported in publicly available literature, the broader class of cyclopropyl amino acids has been investigated for various biological activities.

  • Enzyme Inhibition: As mentioned in the early patents by Stammer, cyclopropyl amino acids are useful as enzyme inhibitors.[1] The strained cyclopropane ring can mimic the transition state of an enzymatic reaction or introduce steric hindrance that prevents substrate binding.

  • Peptide Stabilization: The conformational constraint imposed by the cyclopropyl group can protect adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of peptide-based drugs.[1]

Further research is warranted to fully elucidate the specific enzyme inhibitory profile and mechanism of action of 2-Amino-2-cyclopropylpropanoic acid.

Applications in Drug Discovery and Development

The unique properties of 2-Amino-2-cyclopropylpropanoic acid make it a valuable building block for medicinal chemists.

Incorporation into Peptidomimetics

By replacing natural amino acids with 2-Amino-2-cyclopropylpropanoic acid in a peptide sequence, researchers can introduce conformational rigidity. This can lead to:

  • Enhanced Receptor Binding: Pre-organizing the peptide into its bioactive conformation can increase its affinity for its target receptor.

  • Improved Selectivity: The constrained conformation may disfavor binding to off-target receptors, leading to a better side-effect profile.

  • Increased Proteolytic Stability: As discussed, the cyclopropyl group can sterically hinder the action of proteases.

Figure 2: Conceptual illustration of enhanced receptor binding with a cyclopropyl-containing peptide.

Scaffold for Small Molecule Drug Design

Beyond peptides, the 2-amino-2-cyclopropylpropanoic acid core can serve as a rigid scaffold for the development of novel small molecule therapeutics. The cyclopropyl group can be used to orient appended functional groups in a precise manner to optimize interactions with a biological target.

Conclusion and Future Perspectives

This compound, a product of the pioneering research into conformationally constrained amino acids, continues to be a molecule of significant interest. Its unique structural features offer a powerful tool for medicinal chemists to address key challenges in drug design, including potency, selectivity, and metabolic stability. While its own specific biological activities are an area ripe for further investigation, its utility as a building block in the creation of more effective and safer therapeutics is well-established. Future research will likely focus on the development of more efficient and stereoselective synthetic routes and a deeper exploration of its pharmacological potential.

References

  • Stammer, C. H. (1990). Cyclopropane amino acids: 2,3- and 3,4-Methanoamino acids. Tetrahedron, 46(7), 2231-2254.
  • PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides. U.S. Patent No. 4,590,292. Washington, DC: U.S.
  • Mapelli, C., Kimura, H., & Stammer, C. H. (1986). Synthesis of four diastereomeric enkephalins incorporating cyclopropyl phenylalanine. International journal of peptide and protein research, 28(4), 347–359.
  • Burgess, K., Ho, K. K., & Moye-Sherman, D. (1994). Asymmetric Syntheses of 2,3-Methanoamino Acids. Synlett, 1994(08), 575-583.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective synthesis of quaternary α-amino acids. Part 2: Cyclic compounds. Tetrahedron: Asymmetry, 11(4), 645-732.
  • Gnad, F., & Reiser, O. (2003). Synthesis and Applications of β-Aminocarboxylic Acids Containing a Cyclopropane Ring. Chemical Reviews, 103(4), 1603-1624.

Sources

biological activity of 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-cyclopropylpropanoic Acid HCl: A Focus on Acetyl-CoA Carboxylase Inhibition

Abstract

This technical guide provides a comprehensive analysis of the , a non-proteinogenic amino acid with significant therapeutic potential. The rigid cyclopropyl moiety imparts unique conformational stability, making it a valuable scaffold in medicinal chemistry.[1] The primary mechanism of action explored herein is the inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in de novo fatty acid synthesis.[2][3] By targeting ACC, this compound presents a promising strategy for intervening in disease states characterized by metabolic dysregulation, such as cancer and nonalcoholic steatohepatitis (NASH). This guide details the underlying biochemistry of ACC, provides robust experimental protocols for evaluating inhibitory activity, and discusses the therapeutic implications for drug development professionals.

Introduction to 2-Amino-2-cyclopropylpropanoic Acid

Chemical Properties and Structure

2-Amino-2-cyclopropylpropanoic acid is a synthetic amino acid analog. The hydrochloride (HCl) salt form is commonly used in research settings to enhance stability and aqueous solubility. The defining feature of this molecule is the cyclopropyl group attached to the alpha-carbon. This three-membered ring introduces significant conformational rigidity, which is a highly desirable trait in drug design.[1] This rigidity can lead to improved binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

Property Value
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol [4][5]
Alternate Names 2-cyclopropylalanine[6]
Key Structural Feature Cyclopropyl ring at α-carbon
Significance in Drug Discovery

Non-proteinogenic amino acids, such as 2-Amino-2-cyclopropylpropanoic acid, are critical tools in modern medicinal chemistry. Their incorporation into peptides can induce specific secondary structures and improve metabolic stability by resisting degradation by proteases.[7] As standalone small molecules, their unique shapes allow for the exploration of novel chemical space and the development of highly specific enzyme inhibitors.[1]

Primary Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase (ACC)

The most significant reported biological activity for compounds of this class is the inhibition of Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[3][8] This reaction is the first committed step in the de novo lipogenesis (DNL) pathway.

The Central Role of ACC in Metabolism

ACC plays a pivotal role in regulating cellular energy balance. The product of the ACC-catalyzed reaction, malonyl-CoA, is a critical building block for the synthesis of long-chain fatty acids.[9] Furthermore, malonyl-CoA acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), the enzyme that facilitates the transport of fatty acids into the mitochondria for β-oxidation.[3] Therefore, the activity of ACC directly controls the balance between fatty acid synthesis and fatty acid breakdown.

The Two Isoforms: ACC1 and ACC2

In mammals, two main isoforms of ACC exist:

  • ACC1: Primarily located in the cytosol of lipogenic tissues like the liver and adipose tissue. It is mainly responsible for generating the malonyl-CoA pool for fatty acid synthesis.[3][9]

  • ACC2: Found on the outer mitochondrial membrane, where its primary role is to produce malonyl-CoA to regulate CPT-1 and thus control fatty acid oxidation.[3][9]

Dual inhibition of both ACC1 and ACC2 is a therapeutic strategy aimed at simultaneously shutting down fatty acid production and promoting fatty acid consumption.[10][11]

cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria AcetylCoA_cyto Acetyl-CoA ACC1 ACC1 AcetylCoA_cyto->ACC1 MalonylCoA_cyto Malonyl-CoA ACC1->MalonylCoA_cyto FAS Fatty Acid Synthase (FAS) MalonylCoA_cyto->FAS FattyAcids Fatty Acid Synthesis (Lipogenesis) FAS->FattyAcids Inhibitor 2-Amino-2-cyclopropyl- propanoic acid Inhibitor->ACC1 Inhibits ACC2 ACC2 Inhibitor->ACC2 Inhibits MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT-1 MalonylCoA_mito->CPT1 Inhibits FAO Fatty Acid Oxidation (FAO) CPT1->FAO FattyAcylCoA Fatty Acyl-CoA (from Cytosol) FattyAcylCoA->CPT1

Caption: The dual role of ACC in fatty acid metabolism and its inhibition.

Downstream Cellular Consequences of ACC Inhibition

Inhibiting ACC with a molecule like 2-Amino-2-cyclopropylpropanoic acid is predicted to have profound effects on cellular metabolism:

  • Decreased De Novo Lipogenesis: Reduced production of malonyl-CoA starves the fatty acid synthase (FASN) enzyme of its substrate, thereby suppressing the synthesis of new fatty acids.[11][12] This is particularly relevant in cancer cells, which often exhibit elevated rates of DNL to support rapid proliferation.[2][12]

  • Increased Fatty Acid Oxidation: Lower levels of malonyl-CoA relieve the inhibition of CPT-1, allowing for increased transport of fatty acids into the mitochondria to be burned for energy.[8]

  • Cell Cycle Arrest and Apoptosis: In cancer cells, the disruption of lipid metabolism can lead to cell cycle arrest, typically at the G0/G1 phase, and induce programmed cell death (apoptosis).[2][11]

Experimental Protocols for Evaluating Biological Activity

To validate the as an ACC inhibitor, a multi-step experimental approach is required, moving from direct enzyme inhibition to cellular effects.

In Vitro Enzymatic Assay for ACC Inhibition

Causality: The most direct method to confirm ACC inhibition is to measure the enzymatic activity in the presence of the compound. The ACC reaction consumes ATP to produce ADP. Therefore, a luciferase-based system that quantifies ADP production provides a highly sensitive and robust readout of enzyme activity.[13]

Protocol: ADP-Glo™ Kinase Assay (Adapted for ACC)

  • Reagent Preparation:

    • Prepare ACC Assay Buffer: 50 mM HEPES, 25 mM MgCl₂, 25 mM Sodium Citrate, 1 mM DTT, 0.5 mM ATP, 25 mM KHCO₃, and 0.2 mM Acetyl-CoA.

    • Reconstitute recombinant human ACC1 or ACC2 enzyme in assay buffer.

    • Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in DMSO, then dilute into the assay buffer. Include a known ACC inhibitor (e.g., CP-640186) as a positive control and a DMSO-only vehicle control.[2]

  • Enzymatic Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution or control.

    • Add 10 µL of the ACC enzyme solution to each well to initiate the reaction.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 15 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Workflow for the in vitro ACC enzymatic inhibition assay.

Cell-Based Assay: De Novo Lipogenesis Measurement

Causality: To confirm that the compound inhibits ACC within a cellular context, it is essential to measure the rate of new fatty acid synthesis. This is achieved by providing cells with a stable isotope-labeled precursor, such as ¹³C-glucose, and measuring its incorporation into newly synthesized lipids using mass spectrometry.[12]

Protocol: ¹³C-Glucose Tracer Analysis

  • Cell Culture:

    • Plate cancer cells known for high lipogenic activity (e.g., A549 lung cancer, HepG2 liver cancer) in 6-well plates.[2]

    • Allow cells to adhere and grow to ~70% confluency.

  • Treatment:

    • Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control for 24 hours.

  • Isotope Labeling:

    • Replace the culture medium with fresh medium containing [U-¹³C₆]glucose.

    • Incubate for 8 hours.

  • Metabolite Extraction:

    • Wash cells with ice-cold saline.

    • Scrape cells into a methanol/water solution and perform lipid extraction using the Folch method (chloroform/methanol).

  • Analysis:

    • Derivatize the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Determine the fractional new synthesis of palmitate (C16:0) by measuring the ratio of ¹³C-labeled palmitate to total palmitate.

  • Data Analysis:

    • Compare the fractional synthesis in treated cells to the vehicle control to quantify the inhibition of de novo lipogenesis.[12]

Therapeutic Potential and Applications

The inhibition of ACC is a promising therapeutic strategy for several diseases.

Oncology

Many tumors exhibit a "lipogenic phenotype," characterized by high rates of DNL to produce lipids for new membranes and signaling molecules.[2][12] By inhibiting ACC, compounds like 2-Amino-2-cyclopropylpropanoic acid can cut off this crucial supply chain, leading to reduced tumor growth and enhanced viability.[11][12] This approach has shown preclinical efficacy in models of non-small cell lung cancer (NSCLC) and glioblastoma.[11][12]

Metabolic Diseases

In nonalcoholic steatohepatitis (NASH), excessive DNL in the liver contributes to steatosis (fat accumulation), inflammation, and fibrosis.[8] ACC inhibitors can directly address the root cause by reducing hepatic fat synthesis and promoting fat oxidation.[8][9] Clinical studies with other ACC inhibitors have demonstrated a reduction in liver triglycerides, supporting this therapeutic rationale.[9][14]

Potential Indication Therapeutic Rationale Key Endpoints for Evaluation
Oncology Inhibition of tumor growth by blocking lipid synthesis for proliferation.[12]Reduced cell viability, induction of apoptosis, tumor growth inhibition in xenograft models.[2][12]
NASH/NAFLD Reduction of hepatic steatosis and lipotoxicity.[8]Decreased liver triglycerides, improved insulin sensitivity, reduced markers of inflammation and fibrosis.[8][9]
Metabolic Syndrome Improved lipid profiles and whole-body energy expenditure.Reduced plasma triglycerides, increased fat oxidation.[10]

Conclusion and Future Directions

This compound represents a promising chemical entity whose biological activity is strongly linked to the inhibition of Acetyl-CoA Carboxylase. Its unique rigid structure makes it an excellent candidate for further optimization in drug discovery programs. The experimental frameworks provided in this guide offer a clear path for researchers to validate its mechanism of action and explore its therapeutic potential.

Future research should focus on:

  • Determining the selectivity for ACC1 versus ACC2 isoforms.

  • Conducting in vivo efficacy studies in relevant animal models of cancer and NASH.

  • Evaluating the pharmacokinetic and toxicological profile of the compound.

  • Exploring its use in combination with other standard-of-care therapies.

References

  • Vertex AI Search. 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications.
  • Chemchart. 2-amino-2-cyclopropylpropanoic acid (5687-72-9).
  • Tandfonline. Full article: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.
  • PubChem. (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891.
  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid | C6H11NO2 | CID 6951383.
  • ACS Publications. Identification and Synthesis of Novel Inhibitors of Acetyl-CoA Carboxylase with in Vitro and in Vivo Efficacy on Fat Oxidation | Journal of Medicinal Chemistry.
  • Reaction Biology. Carboxylase Assays Services.
  • NIH. Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models.
  • NIH. Acetyl-CoA Carboxylase Inhibition as a Therapeutic Tool in the Battle Against NASH: Hitting More Than Just One Mechanism?.
  • PubMed. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells.
  • PubMed. Ethylene Inhibition Reduces De Novo Shoot Organogenesis and Subsequent Plant Development from Leaf Explants of Solanum betaceum Cav.
  • Research journals. Ethylene-Induced Inhibition of Root Growth Requires Abscisic Acid Function in Rice (Oryza sativa L.) Seedlings | PLOS Genetics.
  • NIH. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis But Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation.
  • NIH. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC.
  • MDPI. To Fight or to Grow: The Balancing Role of Ethylene in Plant Abiotic Stress Responses.
  • PubMed Central. Ethylene Biosynthesis and Signaling Networks - PMC.
  • Frontiers. Acetyl-CoA Carboxylases and Diseases.
  • PubMed. Acetyl-coenzyme A carboxylase inhibition reduces de novo lipogenesis in overweight male subjects: A randomized, double-blind, crossover study.

Sources

A Technical Guide to 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its unique structural features, particularly the presence of a cyclopropyl group, impart conformational rigidity, a property keenly sought in the design of novel therapeutics. This document details its chemical and physical properties, provides a theoretical framework for its characterization, and outlines a synthetic approach, grounding all information in authoritative sources.

Chemical Identity and Molecular Characteristics

2-Amino-2-cyclopropylpropanoic Acid Hydrochloride is a synthetic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental handling and formulation.

Molecular Formula and Weight

The chemical formula for 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride is C6H12ClNO2.[1][2] Its molecular weight is approximately 165.62 g/mol .[2][3]

Structural Representation

The structure features a central alpha-carbon bonded to an amino group, a carboxylic acid group, a methyl group, and a cyclopropyl ring. This substitution pattern makes it a conformationally constrained analog of other amino acids.

Caption: 2D structure of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These values are critical for designing experiments, developing analytical methods, and formulating this compound for various applications.

PropertyValueSource
Molecular Formula C6H12ClNO2[1][2]
Molecular Weight 165.62 g/mol [2][3]
CAS Number 88807-89-0[1][2]
Physical State SolidN/A
Storage Temperature Inert atmosphere, room temperature[2]

Synthesis and Characterization

The synthesis of cyclopropane-containing amino acids is an area of active research, as these motifs are valuable in creating peptidomimetics with improved metabolic stability and defined secondary structures.[4]

Conceptual Synthetic Pathway

While multiple synthetic routes exist for cyclopropyl amino acids, a general conceptual approach involves the construction of the cyclopropane ring followed by the introduction of the amino and carboxylic acid functionalities, or vice versa.[5] A common strategy is the modification of a cyclopropanecarbaldehyde via the Strecker reaction.[5]

G cluster_0 Synthetic Workflow Start Cyclopropanecarbaldehyde Step1 Strecker Synthesis (NaCN, NH4Cl) Start->Step1 Intermediate α-Aminonitrile Step1->Intermediate Step2 Hydrolysis (Acid or Base) Intermediate->Step2 Product Racemic 2-Amino-2-cyclopropylacetic Acid Step2->Product Step3 Resolution or Asymmetric Synthesis Product->Step3 Final_Product Enantiopure Amino Acid Step3->Final_Product

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-2-cyclopropylpropanoic acid HCl, a novel amino acid derivative with significant potential as a building block in pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond a simple data sheet to explain the fundamental physicochemical principles governing the solubility of this molecule. We will explore the theoretical underpinnings of its behavior in various solvent systems, detail a robust, self-validating experimental protocol for equilibrium solubility determination, and present illustrative data to guide formulation and development activities. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this compound's solubility profile.

Introduction: The Significance of a Structurally Rigid Amino Acid Analogue

This compound is a non-proteinogenic amino acid analogue that has garnered interest in medicinal chemistry. Its defining feature is the cyclopropyl group attached to the alpha-carbon, which imparts significant molecular rigidity.[1] This conformational constraint is a valuable attribute in drug design, as it can lead to enhanced metabolic stability, improved binding affinity to biological targets, and the creation of novel peptide therapeutics with specific conformations.[1]

However, before the therapeutic potential of any active pharmaceutical ingredient (API) can be realized, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility is arguably the most critical. It directly influences bioavailability, dictates viable routes of administration, and governs the design of stable and effective drug product formulations. As an amino acid hydrochloride salt, this compound presents a solubility profile that is highly dependent on the surrounding chemical environment, particularly pH. This guide provides the theoretical framework and practical methodology to comprehensively characterize this behavior.

Core Physicochemical Properties

A foundational understanding begins with the molecule's basic properties. These parameters are essential for all subsequent calculations and experimental design.

PropertyValueSource
Chemical Name 2-Amino-2-cyclopropylpropanoic acid hydrochlorideInternal
Synonyms Cyclopropaneacetic acid, a-amino-a-methyl-, hydrochloride[2]
Molecular Formula C₆H₁₂ClNO₂[2][3]
Molecular Weight 165.62 g/mol [2][3]
Structure A cyclopropyl group and a methyl group on the α-carbon[2]
Form Hydrochloride Salt[2][3]

The presence of the primary amine and carboxylic acid functional groups, combined with its delivery as a hydrochloride salt, are the primary determinants of its solubility, which will be explored in the following sections.

Theoretical Principles of Solubility

The solubility of this compound is not a single value but a complex function of its environment. As a salt of a weak base (the amino group) and a weak acid (the carboxylic acid group), its solubility is intrinsically linked to pH.

The Critical Role of pH and Ionization

In solution, the parent amino acid can exist in several ionic forms: a cationic species at low pH, a neutral zwitterion near its isoelectric point (pI), and an anionic species at high pH. The hydrochloride salt form ensures that the molecule is fully protonated (cationic form) in its solid state.

The equilibrium in solution is governed by the pKa values of the carboxylic acid and the amino group. When dissolved, the cationic form will predominate in acidic solutions, leading to high aqueous solubility due to its ionic nature. As the pH of the solution increases towards the pKa of the carboxylic acid group (typically ~2-3 for amino acids), the carboxyl group deprotonates. As the pH further increases towards the pKa of the protonated amino group (typically ~9-10), the molecule transitions to its zwitterionic form, where solubility is often at its minimum.[4][5] This pH-dependent behavior is a critical consideration for any formulation work.[6]

The following diagram illustrates the pH-dependent equilibrium for the parent amino acid. The HCl salt form effectively starts the dissolution process from the far-left cationic state.

G cluster_low_ph Low pH (Acidic) cluster_neutral_ph Intermediate pH (Near pI) cluster_high_ph High pH (Basic) cation Cationic Form (High Solubility) H₃N⁺-C(CH₃)(C₃H₅)-COOH zwitterion Zwitterionic Form (Minimum Solubility) H₃N⁺-C(CH₃)(C₃H₅)-COO⁻ cation->zwitterion +OH⁻ -H₂O zwitterion->cation +H₃O⁺ anion Anionic Form (Increasing Solubility) H₂N-C(CH₃)(C₃H₅)-COO⁻ zwitterion->anion +OH⁻ -H₂O anion->zwitterion +H₃O⁺ G start Start prep 1. Add Excess API to Vials start->prep add_solvent 2. Add Precise Volume of Solvent prep->add_solvent equilibrate 3. Equilibrate on Shaker (e.g., 24, 48, 72h) add_solvent->equilibrate sample 4. Withdraw Supernatant equilibrate->sample filter 5. Filter through 0.22µm Syringe Filter sample->filter analyze 6. Quantify Concentration via HPLC-UV filter->analyze check_eq 7. Check for Equilibrium (C₄₈ₕ ≈ C₇₂ₕ) analyze->check_eq report Report Equilibrium Solubility Value check_eq->report Yes continue_eq Continue Equilibration check_eq->continue_eq No continue_eq->equilibrate

Sources

Spectroscopic Data for 2-Amino-2-cyclopropylpropanoic Acid HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-cyclopropylpropanoic acid hydrochloride is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl group at the alpha-carbon. This structural feature imparts conformational rigidity, a property of significant interest in medicinal chemistry for the design of peptides and peptidomimetics with enhanced metabolic stability and specific secondary structures. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds in a research and development setting. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-Amino-2-cyclopropylpropanoic acid HCl, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals corresponding to the different hydrogen environments in the molecule. The hydrochloride form means the amino group will be protonated (-NH3+), and the carboxylic acid will be in its acidic form (-COOH). The spectrum is predicted in a common NMR solvent such as Deuterium Oxide (D₂O).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Cyclopropyl CH₂ (diastereotopic)0.5 - 1.0Multiplet4H
Cyclopropyl CH1.0 - 1.5Multiplet1H
Methyl CH₃~1.6Singlet3H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Cyclopropyl Protons (0.5 - 1.5 ppm): The four methylene protons on the cyclopropyl ring are diastereotopic and will appear as complex multiplets in the upfield region of the spectrum. The methine proton of the cyclopropyl group will also resonate in this region as a multiplet. This complex splitting pattern is characteristic of cyclopropyl systems.

  • Methyl Protons (~1.6 ppm): The three protons of the methyl group attached to the alpha-carbon are expected to appear as a singlet, as there are no adjacent protons to cause splitting.

  • Amine and Carboxylic Acid Protons: In D₂O, the acidic protons of the ammonium (-NH3+) and carboxylic acid (-COOH) groups will exchange with deuterium and will likely not be observed as distinct signals. In a non-protic solvent like DMSO-d₆, these would appear as broad singlets.

Predicted ¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Cyclopropyl CH₂5 - 15
Cyclopropyl CH15 - 25
Methyl CH₃20 - 30
Quaternary Cα55 - 65
Carboxylic C=O170 - 180

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Cyclopropyl Carbons (5 - 25 ppm): The carbons of the cyclopropyl ring are highly shielded and thus appear at unusually high field (low ppm values).

  • Methyl Carbon (20 - 30 ppm): The methyl carbon will resonate in the typical aliphatic region.

  • Alpha-Carbon (55 - 65 ppm): The quaternary alpha-carbon, attached to the nitrogen, cyclopropyl, methyl, and carboxyl groups, will appear in the mid-field region.

  • Carbonyl Carbon (170 - 180 ppm): The carboxylic acid carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine hydrochloride, carboxylic acid, and alkyl groups.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityDescription
O-H stretch (Carboxylic Acid)2500-3300BroadVery broad due to hydrogen bonding
N-H stretch (Ammonium)2800-3200Broad, MediumOverlapping with O-H stretch
C-H stretch (Alkyl)2850-3000Medium-StrongAliphatic and cyclopropyl C-H
C=O stretch (Carboxylic Acid)1700-1730StrongCarbonyl stretch
N-H bend (Ammonium)1500-1600MediumAsymmetric and symmetric bending
C-O stretch (Carboxylic Acid)1200-1300Medium
C-N stretch1000-1200Medium

Interpretation of the IR Spectrum:

The IR spectrum of an amino acid hydrochloride is distinct from its free amino acid (zwitterionic) form.[1] The presence of a strong absorption around 1700-1730 cm⁻¹ for the C=O stretch is indicative of the carboxylic acid group, while the broad absorptions in the 2500-3300 cm⁻¹ region are characteristic of the O-H and N-H stretching vibrations of the carboxylic acid and ammonium groups, respectively. The presence of the cyclopropyl group may contribute to specific C-H stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Mass Spectrum Data:

  • Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected, where M is the free amino acid. The molecular weight of the free amino acid (C₆H₁₁NO₂) is 129.16 g/mol . Therefore, a peak at m/z 130.08 would be anticipated.

  • Fragmentation Pattern: The fragmentation of α-amino acids is well-studied.[2] Common fragmentation pathways for the protonated molecule would involve the loss of small neutral molecules.

    • Loss of H₂O: A peak corresponding to [M+H - H₂O]⁺.

    • Loss of CO₂: A peak corresponding to [M+H - CO₂]⁺.

    • Loss of HCOOH: A peak corresponding to [M+H - HCOOH]⁺.

    • Cleavage of the Cyclopropyl Ring: The cyclopropyl group may undergo ring-opening or fragmentation, leading to characteristic losses.

Experimental Protocols

While specific experimental data is not available, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on concentration.

    • Referencing: Internal reference to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Referencing: Internal reference to the solvent peak.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty sample compartment or KBr pellet should be collected and subtracted.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrument: An electrospray ionization mass spectrometer (ESI-MS).

  • Acquisition:

    • Ionization mode: Positive ion mode.

    • Infusion: Direct infusion via a syringe pump.

    • Mass range: Scan a range appropriate to observe the expected molecular ion and fragments (e.g., m/z 50-500).

Workflow Diagrams

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve in Deuterated Solvent Acq_H1 ¹H NMR Acquisition Prep->Acq_H1 Acq_C13 ¹³C NMR Acquisition Prep->Acq_C13 Proc Fourier Transform Phase & Baseline Correction Acq_H1->Proc Acq_C13->Proc Analysis Chemical Shift & Coupling Constant Analysis Proc->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Workflow for NMR Spectroscopic Analysis.

IR_MS_Workflow cluster_ir FTIR Analysis cluster_ms Mass Spectrometry Analysis IR_Prep Prepare KBr Pellet or use ATR IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Analysis Identify Functional Groups IR_Acq->IR_Analysis Conclusion Comprehensive Structural Characterization IR_Analysis->Conclusion MS_Prep Prepare Dilute Solution MS_Acq Acquire Mass Spectrum (ESI-MS) MS_Prep->MS_Acq MS_Analysis Determine Molecular Weight & Fragmentation MS_Acq->MS_Analysis MS_Analysis->Conclusion Start Sample of 2-Amino-2-cyclopropyl- propanoic acid HCl Start->IR_Prep Start->MS_Prep

Caption: Workflow for IR and MS Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While based on predictive data and analysis of analogous structures, the information presented offers a robust framework for researchers to interpret experimental data once obtained. The unique spectral features arising from the cyclopropyl moiety, combined with the characteristic signals of the amino acid hydrochloride functionality, provide a clear path for the unambiguous identification and characterization of this important synthetic building block.

References

  • Aaron Chemistry. (n.d.). 49607-01-4 | MFCD06659109 | D-Cyclopropylglycine. Retrieved from [Link]

  • Reddit. (2024). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Retrieved from [Link]

  • AccelaChem. (n.d.). 88807-89-0, 2-amino-2-cyclopropylpropanoic acid hydrochloride. Retrieved from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(7), 839–845.

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A Technical Guide to Unlocking the Research Potential of 2-Amino-2-cyclopropylpropanoic Acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Constrained Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological properties is paramount. Unnatural amino acids, particularly those with conformationally restricted side chains, have emerged as powerful tools in this endeavor. The cyclopropyl moiety, a three-membered carbocycle, is of special interest due to its unique stereoelectronic properties. Its incorporation into molecular frameworks imparts a high degree of rigidity and metabolic stability, often leading to improved binding affinity and selectivity for biological targets.[1] 2-Amino-2-cyclopropylpropanoic acid HCl, a non-proteinogenic amino acid, represents a promising yet underexplored scaffold. This guide provides a comprehensive overview of its potential research applications, underpinned by established scientific principles and detailed experimental workflows, to empower researchers in unlocking its therapeutic potential.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation of any successful research and development program. While extensive experimental data for this compound is not yet widely published, we can compile its known and computed properties to guide initial studies.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[2]
Molecular Weight 165.62 g/mol [3]
CAS Number 88807-89-0[4]
Canonical SMILES C1CC1C(C(=O)O)(C)N.Cl[5]
Purity (Typical) ≥96%[2]
Computed XLogP3 -2.4[5]

Expert Insights: The low computed XLogP3 value suggests high hydrophilicity, which may impact cell permeability but can be advantageous for aqueous solubility. The hydrochloride salt form is expected to further enhance solubility in aqueous buffers, a critical factor for in vitro assay development. Researchers should experimentally determine solubility in relevant biological buffers (e.g., PBS, DMEM) and assess the compound's stability at various pH values and temperatures to ensure the integrity of stock solutions and experimental results.

Potential Research Area 1: Modulation of N-Methyl-D-Aspartate (NMDA) Receptors

Scientific Rationale

The NMDA receptor, a key player in synaptic plasticity, learning, and memory, is a well-established therapeutic target for a range of neurological and psychiatric disorders.[6][7] The overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[6] Conversely, hypofunction of these receptors is associated with conditions like schizophrenia.[8]

The rationale for investigating this compound as an NMDA receptor modulator is strongly supported by precedent in the literature. Numerous cyclopropane-containing amino acids and their derivatives have been shown to interact with the NMDA receptor, acting as either agonists or antagonists.[9][10] The rigid cyclopropyl group can effectively orient the pharmacophoric elements (amino and carboxyl groups) to fit into the ligand-binding domain of the NMDA receptor subunits (e.g., GluN1, GluN2A-D), potentially with high affinity and selectivity.[11][12]

NMDA_Receptor_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Compound 2-Amino-2-cyclopropyl- propanoic acid HCl (Test Compound) Compound->NMDAR Potential Modulation Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates

Experimental Workflow: Screening for NMDA Receptor Activity

This workflow outlines a tiered approach, starting with binding assays to establish interaction, followed by functional assays to determine the nature of the modulation.

Experimental_Workflow_NMDA start Start: 2-Amino-2-cyclopropyl- propanoic acid HCl binding_assay Step 1: Radioligand Binding Assay (Primary Screen) start->binding_assay electrophysiology Step 2: Electrophysiology Assay (Functional Characterization) binding_assay->electrophysiology If binding is confirmed subtype_panel Step 3: Subtype Selectivity Panel (GluN2A-D) electrophysiology->subtype_panel Characterize functional effect downstream_assay Step 4: Downstream Signaling Assay (e.g., Calcium Imaging) subtype_panel->downstream_assay Determine selectivity conclusion Conclusion: Determine Activity Profile (Agonist/Antagonist/PAM/NAM) downstream_assay->conclusion Confirm cellular effect

Detailed Protocols

Protocol 2.3.1: Radioligand Binding Assay

This protocol is a self-validating system to determine if the test compound binds to the NMDA receptor.

  • Objective: To assess the ability of this compound to displace a known radiolabeled NMDA receptor antagonist (e.g., [³H]CPP) from rat brain membranes.[9][10]

  • Materials:

    • Rat cortical membranes (prepared or commercially sourced)

    • [³H]CPP (3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid)

    • Non-labeled CPP (for non-specific binding determination)

    • This compound (test compound)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 96-well filter plates

    • Scintillation counter and cocktail

  • Methodology:

    • Prepare serial dilutions of this compound (e.g., from 1 µM to 1 mM).

    • In a 96-well plate, add assay buffer, rat cortical membranes, and [³H]CPP at a concentration near its Kd.

    • For total binding wells, add buffer. For non-specific binding wells, add a saturating concentration of non-labeled CPP. For experimental wells, add the different concentrations of the test compound.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

  • Data Analysis & Trustworthiness:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • The inclusion of total and non-specific binding controls ensures the validity of the specific binding calculation. A reproducible, concentration-dependent displacement of the radioligand provides high confidence in the binding interaction.

Protocol 2.3.2: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This protocol provides a functional characterization of the compound's effect on receptor activity.

  • Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator of NMDA receptor ion channel function.

  • Materials:

    • Xenopus laevis oocytes

    • cRNA for NMDA receptor subunits (e.g., human GluN1 and GluN2A)

    • TEVC rig (amplifier, micromanipulators, perfusion system)

    • Recording solution (e.g., BaCl₂-based to block Ca²⁺-activated chloride currents)

    • NMDA and Glycine (agonists)

    • Known NMDA receptor antagonist (e.g., D-AP5) for positive control.

  • Methodology:

    • Inject Xenopus oocytes with a mixture of GluN1 and GluN2A cRNA and incubate for 2-5 days to allow for receptor expression.

    • Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Agonist testing: Perfuse the oocyte with increasing concentrations of this compound in the presence of a saturating concentration of glycine.

    • Antagonist testing: Perfuse the oocyte with a sub-maximal concentration of NMDA and glycine, and then co-apply increasing concentrations of the test compound.

    • Record the current responses for each application.

  • Data Analysis & Trustworthiness:

    • For agonist activity, plot the peak current response against the log of the test compound concentration to determine the EC₅₀ and maximal efficacy relative to NMDA.

    • For antagonist activity, plot the percentage inhibition of the NMDA/glycine-evoked current against the log of the test compound concentration to determine the IC₅₀.

    • The use of a well-characterized expression system and positive controls (NMDA for activation, D-AP5 for inhibition) validates the assay's performance.

Potential Research Area 2: Novel Enzyme Inhibition

Scientific Rationale

The unique, constrained structure of this compound makes it an intriguing candidate for an enzyme inhibitor.[13] Amino acid analogues are known to interfere with various enzymatic processes.[14] They can act as mimics of natural substrates, leading to competitive inhibition, or bind to allosteric sites, resulting in non-competitive or uncompetitive inhibition. The cyclopropyl group can provide a rigid scaffold that orients the amino and carboxyl groups in a precise conformation to fit into an enzyme's active site, potentially with higher affinity than the endogenous substrate.[15][16]

Given its structure, potential targets could include:

  • Proteases: The amino acid backbone could interact with the active sites of proteases.

  • Kinases: While less common for simple amino acids, interactions with the ATP-binding pocket or allosteric sites are possible.

  • Metabolic Enzymes: Enzymes involved in amino acid metabolism could be targeted.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibition

A broad screening approach is initially recommended to identify potential enzyme targets.

Experimental_Workflow_Enzyme start Start: 2-Amino-2-cyclopropyl- propanoic acid HCl hts_screen Step 1: High-Throughput Screening (HTS) (Panel of diverse enzymes) start->hts_screen hit_validation Step 2: Hit Validation & IC₅₀ Determination (Dose-response curve) hts_screen->hit_validation Identify initial 'hits' mechanism_study Step 3: Mechanism of Action Studies (e.g., Michaelis-Menten kinetics) hit_validation->mechanism_study Confirm activity specificity_assay Step 4: Specificity & Selectivity Assays (Against related enzymes) mechanism_study->specificity_assay Determine inhibition type conclusion Conclusion: Identify Target Enzyme & Characterize Inhibition Profile specificity_assay->conclusion Assess selectivity

Detailed Protocol: Universal Enzyme Inhibitor Screening Assay

This protocol describes a flexible, high-throughput method applicable to a wide range of enzymes.

  • Objective: To screen this compound against a panel of enzymes to identify potential inhibitory activity.

  • Materials:

    • A panel of purified enzymes (e.g., proteases, kinases, metabolic enzymes).

    • Corresponding substrates for each enzyme.

    • Universal detection reagents (e.g., ADP-Glo™ for kinases, fluorescent protease substrates).

    • This compound.

    • Known inhibitors for each enzyme class (positive controls).

    • Assay buffer specific to each enzyme.

    • 384-well microplates.

    • Plate reader (luminescence, fluorescence, or absorbance as required).

  • Methodology:

    • In a 384-well plate, dispense the assay buffer.

    • Add the test compound at a fixed concentration (e.g., 10 µM) to the experimental wells. Add a known inhibitor to positive control wells and buffer/DMSO to negative control wells.

    • Add the enzyme to all wells except for the "no enzyme" control. Incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Incubate for a time determined by the enzyme's linear reaction range.

    • Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.

    • Read the signal on a plate reader.

  • Data Analysis & Trustworthiness:

    • Calculate the percentage of inhibition for the test compound relative to the positive and negative controls.

    • A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

    • For any identified hits, perform a dose-response experiment by repeating the assay with serial dilutions of the compound to determine the IC₅₀ value.

    • The use of positive and negative controls on every plate is crucial for data normalization and quality control, ensuring the reliability of the screening results. Follow-up mechanism of action studies (e.g., varying substrate concentration) would further validate the findings and elucidate the type of inhibition.

Conclusion and Future Directions

This compound stands as a molecule of significant interest for researchers in drug discovery. Its constrained cyclopropyl moiety offers a unique structural foundation for the development of novel therapeutics. The two primary research avenues detailed in this guide—NMDA receptor modulation and enzyme inhibition—are supported by strong scientific precedent and offer clear, actionable experimental pathways. By employing the rigorous, self-validating protocols outlined herein, researchers can systematically explore the biological activities of this compound, paving the way for potential breakthroughs in neuroscience, oncology, and metabolic diseases. The future of drug discovery relies on the innovative application of unique chemical matter, and this compound is a prime candidate for such exploration.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.
  • Mass spectrometry for enzyme assays and inhibitor screening: an emerging application in pharmaceutical research. (2007). PubMed. Retrieved January 15, 2026, from [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. (2022). Frontiers in Molecular Biosciences. Retrieved January 15, 2026, from [Link]

  • Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. (2025). BellBrook Labs. Retrieved January 15, 2026, from [Link]

  • Li, M. (Ed.). (2002). NMDA Receptor Protocols. Humana Press.
  • (2R)-2-amino-2-cyclopropylpropanoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. (n.d.). Google Cloud.
  • (2S)-2-amino-3-cyclopropylpropanoic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • CPP, a Selective N-methyl-D-aspartate (NMDA)-type Receptor Antagonist: Characterization in Vitro and in Vivo. (1987). PubMed. Retrieved January 15, 2026, from [Link]

  • Extracellular Modulation of NMDA Receptors. (2014). NCBI. Retrieved January 15, 2026, from [Link]

  • Novel NMDA Receptor Modulators: An Update. (2014). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. (2023). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Finding the Right Dose: NMDA Receptor-Modulating Treatments for Cognitive and Plasticity Deficits in Schizophrenia and the Role of Pharmacodynamic Target Engagement. (2025). PubMed. Retrieved January 15, 2026, from [Link]

  • 2-amino-2-cyclopropylpropanoic acid (5687-72-9). (n.d.). Chemchart. Retrieved January 15, 2026, from [Link]

  • CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity. (1986). PubMed. Retrieved January 15, 2026, from [Link]

  • (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

  • Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • The synthesis of inhibitors for processing proteinases and their action on the Kex2 proteinase of yeast. (1993). PubMed. Retrieved January 15, 2026, from [Link]

  • The Use of Inhibitory Agents to Overcome the Enzymatic Barrier to Perorally Administered Therapeutic Peptides and Proteins. (1998). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2023). MDPI. Retrieved January 15, 2026, from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2021). PubMed Central. Retrieved January 15, 2026, from [Link]

  • 2-Amino-2-cyclopropylethan-1-ol HCl. (n.d.). Chemsrc. Retrieved January 15, 2026, from [Link]

  • Induction of cyclooxygenase-2 in rat gastric mucosa by rebamipide, a mucoprotective agent. (2001). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Method of synthesizing 2-aminopropanol. (2007). Google Patents.
  • Biological Activities of Cyclic and Acyclic B-Type Laxaphycins in SH-SY5Y Human Neuroblastoma Cells. (2021). MDPI. Retrieved January 15, 2026, from [Link]

  • Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors. (2012). National Institutes of Health. Retrieved January 15, 2026, from [Link]

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  • The Inhibition of Enzyme Formation by Amino Acid Analogues. (1952). PubMed. Retrieved January 15, 2026, from [Link]

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Sources

Methodological & Application

Application Note: Quantitative Analysis of 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the analytical methods for the quantification of 2-Amino-2-cyclopropylpropanoic acid HCl, a non-proteinogenic amino acid of interest in pharmaceutical development. This guide moves beyond a simple listing of protocols to provide a deep understanding of the principles behind method selection and optimization. We will explore various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on pre-column derivatization to enhance detection and separation. Furthermore, this note details protocols for method validation in accordance with ICH guidelines and discusses the critical aspect of chiral separation for stereoisomeric purity assessment.

Introduction: The Analytical Challenge of a Unique Amino Acid

2-Amino-2-cyclopropylpropanoic acid is a fascinating molecule due to its constrained cyclopropyl ring, which imparts unique conformational properties. Its hydrochloride salt form enhances its stability and solubility. As with most amino acids, its quantification presents analytical challenges. The molecule lacks a strong chromophore, making direct UV detection by HPLC insensitive.[1] Its zwitterionic nature at neutral pH and high polarity can lead to poor retention on traditional reversed-phase columns.[2][3] Moreover, its low volatility makes direct analysis by Gas Chromatography (GC) problematic.[4]

To overcome these challenges, derivatization is a key strategy. This process involves chemically modifying the amino acid to attach a moiety that is either UV-active, fluorescent, or sufficiently volatile for GC analysis.[5] This application note will detail robust and validated methods for the accurate and precise quantification of this compound, empowering researchers with the tools for reliable analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

HPLC is a cornerstone technique for amino acid analysis due to its versatility and robustness.[6] For 2-Amino-2-cyclopropylpropanoic acid, pre-column derivatization is the most effective approach to achieve the required sensitivity and selectivity.[1][7]

The "Why": Rationale for Derivatization
  • Enhanced Detection: Most amino acids, including our target analyte, do not have a structure that naturally absorbs UV light, rendering standard HPLC-UV detectors ineffective.[5] Derivatization introduces a chromophore or fluorophore, allowing for sensitive detection.

  • Improved Chromatography: The derivatization process can alter the polarity of the analyte, improving its retention and peak shape on reversed-phase columns.[7]

Choosing the Right Derivatization Reagent

Several reagents are commonly used for the pre-column derivatization of amino acids. The choice depends on the desired sensitivity, the available detection method, and the nature of the amino acid. For primary amines like 2-Amino-2-cyclopropylpropanoic acid, ortho-phthalaldehyde (OPA) and 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) are excellent choices.[5][8]

  • OPA (o-phthalaldehyde): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[9] The reaction is rapid and can be easily automated.[7][10]

  • FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[8]

Experimental Workflow: HPLC-FLD Analysis

The following diagram illustrates the typical workflow for the HPLC analysis of this compound following pre-column derivatization.

Sources

Application Notes and Protocols for the Incorporation of 2-Amino-2-cyclopropylpropanoic acid HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Universe with Constrained Residues

The incorporation of non-natural amino acids into peptide sequences is a transformative strategy in drug discovery and chemical biology, offering pathways to enhanced stability, refined potency, and novel functionalities.[1] Among these, α,α-disubstituted amino acids, such as 2-Amino-2-cyclopropylpropanoic acid, are of particular interest. The gem-disubstitution at the α-carbon introduces significant conformational constraints on the peptide backbone, influencing secondary structure and providing resistance to enzymatic degradation.[2][3] The cyclopropyl group, with its unique electronic properties and rigid structure, further imparts a specific conformational bias, making it a valuable building block for designing peptidomimetics with tailored biological activities.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Amino-2-cyclopropylpropanoic acid HCl in solid-phase peptide synthesis (SPPS). We will delve into the inherent challenges posed by its sterically hindered nature and present robust protocols, proven coupling strategies, and detailed analytical methodologies to ensure successful synthesis and characterization of peptides containing this unique residue.

The Challenge: Overcoming Steric Hindrance

The primary obstacle in the incorporation of 2-Amino-2-cyclopropylpropanoic acid is the steric hindrance at the α-carbon.[5] This bulkiness can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to sluggish and incomplete coupling reactions.[6][7] Failure to achieve complete coupling results in the formation of deletion sequences, which are challenging to separate from the target peptide and compromise the overall yield and purity.[7] Consequently, standard coupling protocols often prove inadequate, necessitating the use of more potent reagents and optimized reaction conditions.[8][9]

Strategic Approach to Synthesis: A Workflow Overview

The successful incorporation of 2-Amino-2-cyclopropylpropanoic acid relies on a carefully planned workflow, from the selection of appropriate reagents to the final purification and analysis. The most common and effective approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in SPPS.[6][10]

Figure 1: General workflow for SPPS incorporating 2-Amino-2-cyclopropylpropanoic acid.

Core Protocols and Methodologies

The following protocols are designed for manual SPPS using the Fmoc/tBu strategy. They can be adapted for automated synthesizers, though reaction times may need to be extended.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal acids).[10][11]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diethyl ether (cold).

  • Amino Acids: Fmoc-protected natural amino acids, Fmoc-2-Amino-2-cyclopropylpropanoic acid.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or PyBOP.[12]

  • Base: N,N-Diisopropylethylamine (DIEA).[8]

  • Deprotection Solution: 20% (v/v) Piperidine in DMF.[11]

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5), depending on the peptide sequence.

  • Analytical Equipment: RP-HPLC system, Mass Spectrometer (ESI or MALDI).[13]

Protocol 1: Standard Coupling Cycle for Fmoc-2-Amino-2-cyclopropylpropanoic acid

This protocol outlines a single coupling cycle for incorporating the sterically hindered amino acid.

  • Resin Preparation:

    • Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for at least 30 minutes.[1]

    • Perform Fmoc deprotection of the N-terminal amino acid on the resin by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 7 minutes.[11]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of Fmoc-2-Amino-2-cyclopropylpropanoic acid:

    • In a separate vial, dissolve Fmoc-2-Amino-2-cyclopropylpropanoic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.[1] The use of HATU is highly recommended due to its effectiveness in overcoming steric hindrance and its rapid reaction kinetics.[12]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature. For sterically hindered residues like this, a standard 1-2 hour coupling time may be insufficient.[6] It is recommended to extend the coupling time to 4-12 hours.

    • Monitor the reaction for completion.

  • Monitoring and Washing:

    • After the coupling period, take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test.[6] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling.

    • If the Kaiser test is positive, a second coupling (double coupling) is necessary. Repeat steps 2 and 3.

    • Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[14]

  • Cleavage Reaction:

    • Add the appropriate TFA cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[6]

    • The choice of scavengers in the cocktail is critical to prevent side reactions with sensitive residues like Trp, Met, Cys, or Tyr.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).[14]

    • A white precipitate should form. Place the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Quantitative Data and Expected Outcomes

The efficiency of incorporating sterically hindered amino acids is highly dependent on the chosen coupling reagent and reaction conditions. Below is a comparative table summarizing expected outcomes based on literature for similar α,α-disubstituted amino acids.

Coupling ReagentEquivalents (AA:Reagent:Base)Typical Coupling TimeExpected EfficiencyRacemization RiskReference
HBTU/DIEA4:3.9:82-6 hoursModerate to GoodLow
HATU/DIEA 4:3.9:8 2-4 hours Excellent Very Low [12]
PyBOP/DIEA4:4:84-12 hoursGoodLow[8]
DIC/HOBt4:4:4> 12 hoursPoor to ModerateModerate[9][15]

Note: HATU is generally the most effective reagent for coupling sterically hindered amino acids due to the formation of a highly reactive OAt ester, which is more reactive than the OBt esters generated by HBTU and PyBOP.

Troubleshooting Common Issues

ProblemPossible CauseRecommended Solution
Positive Kaiser Test after extended coupling Incomplete coupling due to severe steric hindrance or peptide aggregation.Perform a second coupling (double coupling) with fresh reagents. Consider increasing the temperature to 40-50°C for a short period, though this may increase racemization risk.
Low final yield of purified peptide Cumulative effect of incomplete couplings leading to deletion sequences. Peptide aggregation on the resin.Use HATU as the coupling reagent and extend coupling times. For long or difficult sequences, incorporate backbone modifications like pseudoprolines or use specialized resins (e.g., PEG-based).[16]
Presence of deletion sequences in MS Inefficient coupling at the site of the hindered amino acid.Optimize the coupling protocol as described above. Ensure thorough washing between steps to remove any residual piperidine which can neutralize the activated amino acid.
Side reactions during cleavage Inadequate scavenging of reactive cationic species generated during TFA treatment.Ensure the cleavage cocktail is appropriate for the peptide sequence. For peptides containing Arg(Pbf), Trp(Boc), Cys(Trt), and Met, a scavenger-rich cocktail like Reagent K is advisable.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the final peptide.

  • Reverse-Phase HPLC (RP-HPLC): Used for both purification and final purity analysis. A gradient of acetonitrile in water with 0.1% TFA is typically used. Peptides containing unnatural amino acids may exhibit different retention times compared to their natural counterparts.[17]

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS should be used to confirm the molecular weight of the synthesized peptide.[13][18] The observed mass should match the theoretical calculated mass for the peptide containing 2-Amino-2-cyclopropylpropanoic acid.

Analytical_Workflow Crude_Peptide Crude Peptide (Post-Precipitation) Preparative_HPLC Preparative RP-HPLC Crude_Peptide->Preparative_HPLC Purification Fractions Collected Fractions Preparative_HPLC->Fractions Analytical_HPLC Analytical RP-HPLC Fractions->Analytical_HPLC Purity Check Mass_Spec Mass Spectrometry (ESI-MS / MALDI-TOF) Fractions->Mass_Spec Identity Check Pure_Peptide Pure Peptide (>95% Purity) Analytical_HPLC->Pure_Peptide Mass_Spec->Pure_Peptide Characterization Identity & Purity Confirmed Pure_Peptide->Characterization

Sources

Application Notes & Protocols: 2-Amino-2-cyclopropylpropanoic Acid HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-ACPA-2026-01

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Amino-2-cyclopropylpropanoic acid HCl, a unique α,α-disubstituted unnatural amino acid (UAA). We delve into the scientific rationale for its use, focusing on the strategic advantages conferred by its cyclopropyl moiety in modulating peptide and small molecule properties. Detailed, field-proven protocols for its incorporation into peptide scaffolds via Solid-Phase Peptide Synthesis (SPPS) are provided, with special attention to overcoming the challenges associated with sterically hindered residues. The guide aims to equip researchers with the foundational knowledge and practical methodologies required to leverage this versatile building block in modern drug discovery campaigns.

Introduction: The Scientific Rationale for a Constrained Scaffold

In the landscape of medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Unnatural amino acids (UAAs) have emerged as indispensable tools in this endeavor, allowing chemists to venture beyond the canonical 20 amino acids to fine-tune pharmacological profiles.[1] Among these, 2-Amino-2-cyclopropylpropanoic acid stands out due to the unique combination of an α-methyl group and an α-cyclopropyl group. This α,α-disubstitution imparts significant conformational constraints on the molecular backbone.

The primary value proposition of this scaffold lies in two key areas:

  • Conformational Rigidity: The replacement of the α-hydrogen with an alkyl or cycloalkyl group severely restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[2][3] This "locking" of the conformation can pre-organize a peptide into a bioactive secondary structure (e.g., a specific turn or helix), reducing the entropic penalty upon binding to a biological target and thereby enhancing binding affinity.[3] While peptides composed of α-methylated amino acids often favor a 3(10)-helical structure, bulkier substituents can drive the conformation towards a more extended C5-structure.[2]

  • Enhanced Metabolic Stability: A major hurdle in peptide drug development is rapid degradation by endogenous proteases. The α,α-disubstituted nature of 2-Amino-2-cyclopropylpropanoic acid provides a formidable steric shield, rendering the adjacent peptide bonds highly resistant to enzymatic cleavage.[4][5] This improved stability translates to a longer in vivo half-life, a critical attribute for therapeutic viability.

While concrete examples of marketed drugs containing this specific amino acid remain nascent, its structural motifs are present in advanced research. For instance, the related isomer (S)-2-amino-3-cyclopropylpropanoic acid has been utilized as a key component in the synthesis of potent inhibitors targeting the main protease (Mpro) of SARS-CoV-2, highlighting the therapeutic potential of cyclopropyl-containing amino acids in antiviral drug design.[6][7][8]

Physicochemical Properties

A clear understanding of the compound's basic properties is essential for experimental design.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-cyclopropylpropanoic acid[9]
Molecular Formula C₆H₁₁NO₂[9]
Molecular Weight 129.16 g/mol [9]
Synonyms H-D-aMeGly(cPr)-OH, alpha-methyl-2-cyclopropyl-D-glycine[9]
Form Typically supplied as the hydrochloride (HCl) salt for improved solubility and stability.N/A

Core Application: Peptide Modification via Solid-Phase Synthesis

The primary application of this compound is as a building block to create novel peptidomimetics with enhanced drug-like properties. Its incorporation is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Challenge of Steric Hindrance

A critical consideration for any α,α-disubstituted amino acid is the steric hindrance around the α-carbon. This bulkiness makes the formation of a peptide bond—both acylating the N-terminus of the hindered residue and activating its own C-terminus—significantly more challenging than with standard proteinogenic amino acids.[10][11] Standard coupling conditions using common reagents like HBTU or HATU may result in low yields or incomplete reactions.[11]

Authoritative Insight: The causality behind this difficulty is twofold. First, the bulky substituents physically obstruct the approach of the activated carboxyl group to the N-terminal amine. Second, these same groups hinder the formation of the tetrahedral intermediate required for amide bond formation. Therefore, a successful protocol must employ strategies to overcome this activation energy barrier.

Workflow for SPPS Incorporation

The following diagram outlines the key steps in an SPPS workflow, emphasizing the modified coupling stage required for incorporating a sterically hindered residue like 2-Amino-2-cyclopropylpropanoic acid.

SPPS_Workflow cluster_resin Solid Support cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Resin Swelling (DCM/DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Repeat for each residue Coupling Special Coupling Protocol (See Protocol 3.1) Washing1->Coupling Repeat for each residue Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat for each residue Washing2->Deprotection Repeat for each residue Final_Deprotect Final Fmoc Deprotection Washing2->Final_Deprotect Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: SPPS workflow highlighting the critical modified coupling step for hindered amino acids.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating monitoring steps and explaining the rationale behind reagent choices.

Protocol 3.1: Optimized Coupling of Fmoc-2-Amino-2-cyclopropylpropanoic acid-OH

This protocol utilizes the symmetrical anhydride method, which has proven effective for coupling sterically demanding amino acids where standard uronium/phosphonium salt reagents may fail.[11]

Materials:

  • Fmoc-2-Amino-2-cyclopropylpropanoic acid-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Peptide-resin with free N-terminal amine

  • Nitrogen (inert atmosphere)

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid on the resin has been completely removed (Protocol 3.2) and the resin has been thoroughly washed with DMF and DCM.

    • Swell the resin in anhydrous DCM for 20 minutes.

  • Symmetrical Anhydride Pre-activation (Critical Step):

    • In a separate, dry, round-bottom flask under a nitrogen atmosphere, dissolve 4 equivalents (relative to resin loading) of Fmoc-2-Amino-2-cyclopropylpropanoic acid-OH in anhydrous DCM. A small amount of DMF can be added dropwise to aid dissolution if necessary.

    • Cool the solution to 0°C in an ice bath.

    • Add 2 equivalents of DIC to the amino acid solution.

    • Stir the mixture at 0°C for 10-15 minutes. The formation of the symmetrical anhydride will be accompanied by the precipitation of diisopropylurea (DCU).

    • Rationale: Pre-forming the symmetrical anhydride creates a highly reactive acylating species. Using a 2:1 molar ratio of amino acid to DIC ensures that the carbodiimide is fully consumed, forming the anhydride. This is more effective than in-situ activation for hindered residues.

  • Coupling Reaction:

    • Filter the cold anhydride solution to remove the precipitated DCU.

    • Add the filtered anhydride solution to the reaction vessel containing the swollen peptide-resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, this time can be extended, or the reaction can be gently agitated at a slightly elevated temperature (e.g., 35-40°C).

    • Rationale: Using a nonpolar solvent like DCM for the coupling reaction can enhance the reaction rate for hindered amino acids.[11] The extended reaction time ensures the coupling proceeds to completion.

  • Monitoring and Capping:

    • After the coupling period, take a small sample of the resin and perform a Kaiser test (or other ninhydrin-based test) to check for the presence of free primary amines.

    • If the test is negative (beads are colorless/yellow): The coupling is complete. Proceed to the washing step.

    • If the test is positive (beads are blue/purple): The coupling is incomplete. Repeat the coupling step with a freshly prepared anhydride solution. If the test remains positive after a second coupling, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.

    • Capping Procedure: Treat the resin with a solution of 10% acetic anhydride and 5% DIPEA in DMF for 30 minutes.

  • Washing:

    • Once the coupling is complete, thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The peptide-resin is now ready for the next deprotection/coupling cycle.

Protocol 3.2: Standard Fmoc Deprotection and Cleavage

These are standard procedures in SPPS, provided here for completeness.

Fmoc Deprotection:

  • Treat the peptide-resin with a solution of 20% piperidine in DMF.

  • Agitate for 3 minutes, then drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all piperidine and dibenzofulvene adducts.

Final Cleavage and Side-Chain Deprotection:

  • After the final synthesis cycle and N-terminal Fmoc removal, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common general-purpose cocktail is Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by Reverse-Phase HPLC.

Expected Outcomes and Mechanistic Implications

The incorporation of 2-Amino-2-cyclopropylpropanoic acid is expected to yield peptides with significantly altered conformational and stability profiles.

Impact on Peptide Structure and Function

The diagram below illustrates the mechanistic hypothesis for how this UAA enhances therapeutic potential.

Mechanism cluster_input Molecular Design cluster_properties Physicochemical Changes cluster_outcome Therapeutic Enhancement UAA Incorporate 2-Amino- 2-cyclopropylpropanoic acid Rigidity Increased Backbone Rigidity (Constrained φ/ψ angles) UAA->Rigidity Stability Steric Shielding of Amide Bonds UAA->Stability Conformation Pre-organization into Bioactive Conformation Rigidity->Conformation Proteolysis Increased Protease Resistance Stability->Proteolysis Binding Enhanced Target Affinity (Lower Entropic Penalty) Conformation->Binding HalfLife Longer In Vivo Half-Life Proteolysis->HalfLife

Caption: Mechanism by which α,α-disubstitution enhances peptide therapeutic properties.

Comparative Data on Coupling Efficiency

While quantitative data for every specific residue is sequence-dependent, the following table provides a qualitative and semi-quantitative comparison of coupling strategies for sterically hindered amino acids, based on literature reports.

Coupling MethodReagentsRelative TimeTypical EfficiencyKey Rationale
Standard Uronium Salt HATU/HBTU + Base (e.g., DIPEA)1x (e.g., 1-2 hr)Low to ModerateFast activation, but sterically impeded for α,α-disubstituted residues.[11]
Symmetrical Anhydride Amino Acid + DIC (2:1 ratio)2-4x (e.g., 2-4+ hr)High Forms a highly reactive acylating agent; avoids bulky activator adducts.[11]
Oxazolinone Intermediate Fmoc-AA + Dehydrating Agent2-3x (e.g., 2-3 hr)High The oxazolinone intermediate is highly electrophilic and couples efficiently.[12]
Amidonitrile Chemistry α,α-disubstituted α-amidonitrileVariableVery High A specialized, reagent-free method for extremely hindered couplings.[13]

Conclusion

This compound is a powerful, albeit challenging, building block for medicinal chemistry. Its ability to enforce conformational rigidity and confer exceptional metabolic stability makes it an attractive component for designing next-generation peptide and peptidomimetic therapeutics. Success in its application hinges on a clear understanding of the steric challenges it presents and the deployment of optimized coupling protocols to overcome them. The methodologies and insights provided in this guide offer a robust framework for researchers to effectively harness the potential of this unique constrained scaffold.

References

  • Community, R. (2026). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Research Communities. Available at: [Link]

  • Alewood, P. F., et al. (2001). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 66(16), 5539-5547. Available at: [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Available at: [Link]

  • Yang, Y., et al. (2012). Extraordinary metabolic stability of peptides containing α-aminoxy acids. Amino Acids, 43(1), 499-503. Available at: [Link]

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  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700-2707.
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  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available at: [Link]

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  • Li, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 1-20. Available at: [Link]

  • Narayanan, A., et al. (2022). Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry, 65(20), 13612-13625. Available at: [Link]

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  • Dolman, N. P., et al. (2014). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. Bioorganic & Medicinal Chemistry, 22(20), 5646-5655. Available at: [Link]

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Application Notes and Protocols for the Experimental Design of 2-Amino-2-cyclopropylpropanoic acid HCl Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing 2-Amino-2-cyclopropylpropanoic acid HCl

This compound is a synthetic amino acid analog whose biological activities and therapeutic potential are not yet fully elucidated. Its structural resemblance to endogenous amino acids and metabolic precursors suggests a potential role in modulating cellular metabolism. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to systematically investigate the pharmacological properties of this compound. We will proceed from fundamental physicochemical characterization to detailed in vitro and in vivo studies, with the goal of identifying its mechanism of action and potential therapeutic applications. The experimental design is structured to be a self-validating system, ensuring scientific integrity and trustworthiness at each stage.

Part 1: Foundational Physicochemical and In Vitro Characterization

The initial phase of investigation focuses on establishing the fundamental properties of this compound and its effects on cultured cells. This foundational data is critical for designing more complex biological experiments.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is essential for accurate dose preparation and interpretation of biological data.

PropertyMethodExpected Outcome
PurityHigh-Performance Liquid Chromatography (HPLC)>95% purity
IdentityMass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of molecular weight and structure[1][2][3]
SolubilityKinetic and Thermodynamic Solubility AssaysDetermination of solubility in various buffers (e.g., PBS, cell culture media)
StabilityHPLC-based stability assayAssessment of stability in solution at different temperatures and pH values
In Vitro Cellular Assays: Uncovering Biological Activity

The following in vitro assays are designed to assess the general cytotoxic and metabolic effects of this compound on relevant cell lines.

This protocol determines the concentration-dependent effect of the compound on cell viability.

  • Cell Lines: A panel of cell lines should be selected based on potential therapeutic areas. For metabolic disorders, HepG2 (human liver cancer cell line) is a suitable model. For oncology, a panel of cancer cell lines (e.g., DU145, PC3 for prostate cancer) can be used.[4][5]

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Treat cells for 24, 48, and 72 hours.

  • Viability Assessment: Use a standard MTT or CellTiter-Glo® Luminescent Cell Viability Assay to determine the percentage of viable cells relative to a vehicle-treated control.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value at each time point.

This assay investigates the compound's impact on key metabolic pathways.

  • Instrumentation: Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

  • Cell Preparation: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Treatment: Treat cells with various concentrations of this compound for a predetermined duration (based on viability assay results).

  • Mitochondrial and Glycolysis Stress Tests: Perform mitochondrial stress tests by sequential injection of oligomycin, FCCP, and rotenone/antimycin A. Perform glycolysis stress tests by sequential injection of glucose, oligomycin, and 2-deoxyglucose.

  • Data Analysis: Analyze the changes in basal respiration, ATP production, maximal respiration, spare respiratory capacity, and glycolytic capacity.

Part 2: Elucidating the Mechanism of Action

Based on the initial findings, this section outlines a more focused investigation into the potential molecular targets and signaling pathways affected by this compound. Given its structure, a primary hypothesis is the inhibition of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[6][7][8]

Target Engagement and Enzymatic Assays

Directly assessing the interaction of the compound with its putative target is a critical step.

This protocol measures the direct inhibitory effect of the compound on ACC activity.

  • Enzyme Source: Use purified recombinant human ACC1 and ACC2 enzymes.

  • Assay Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.

  • Procedure:

    • Incubate the ACC enzyme with varying concentrations of this compound.

    • Initiate the reaction by adding acetyl-CoA, ATP, and [¹⁴C]bicarbonate.

    • After a set incubation period, stop the reaction and measure the amount of radiolabeled malonyl-CoA formed using a scintillation counter.

  • Data Analysis: Determine the IC50 value for both ACC1 and ACC2 to assess potency and selectivity.

Downstream Signaling and Metabolic Flux Analysis

Investigating the downstream consequences of target engagement provides further evidence for the proposed mechanism of action.

This assay measures the rate of new fatty acid synthesis in cells.

  • Cell Culture: Culture HepG2 cells in a medium containing a stable isotope-labeled precursor, such as [¹³C]-glucose or [¹³C]-acetate.

  • Treatment: Treat the cells with this compound at concentrations around the IC50 value obtained from the cell viability assay.

  • Lipid Extraction: After treatment, extract total lipids from the cells.

  • LC-MS/MS Analysis: Analyze the isotopic enrichment in newly synthesized fatty acids using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the reduction in de novo lipogenesis in treated cells compared to controls.

This protocol examines the phosphorylation status and expression levels of key proteins in metabolic signaling pathways.

  • Cell Lysis: Treat cells with the compound for various time points and then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins such as phosphorylated AMPK, total AMPK, phosphorylated ACC, and total ACC.

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the changes in protein expression and phosphorylation relative to loading controls.

Visualizing the Hypothesized Signaling Pathway

Metabolic_Signaling_Pathway 2_Amino_2_cyclopropylpropanoic_acid_HCl 2_Amino_2_cyclopropylpropanoic_acid_HCl ACC ACC 2_Amino_2_cyclopropylpropanoic_acid_HCl->ACC Inhibition Malonyl_CoA Malonyl_CoA ACC->Malonyl_CoA Catalysis (Blocked) De_Novo_Lipogenesis De_Novo_Lipogenesis Malonyl_CoA->De_Novo_Lipogenesis Substrate

Caption: Hypothesized mechanism of action of this compound.

Part 3: In Vivo Preclinical Evaluation

Once a clear in vitro mechanism of action is established, the next logical step is to evaluate the compound's efficacy, pharmacokinetics, and safety in a relevant animal model.

Pharmacokinetic Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing in vivo efficacy studies.

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at multiple time points post-dose.

  • Bioanalysis: Extract the compound from plasma and analyze its concentration using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

In Vivo Efficacy Studies

The choice of in vivo model will depend on the intended therapeutic indication. For metabolic diseases, a diet-induced obesity (DIO) model is appropriate.

  • Model Induction: Feed C57BL/6 mice a high-fat diet for 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.

  • Treatment: Randomize the DIO mice into vehicle control and treatment groups. Administer this compound daily via oral gavage for 4-8 weeks.

  • Monitoring: Monitor body weight, food intake, and fasting blood glucose levels throughout the study.

  • Terminal Endpoints: At the end of the study, collect blood for analysis of plasma lipids and liver enzymes. Harvest tissues (liver, adipose) for histological analysis and measurement of tissue triglyceride content.

  • Data Analysis: Compare the treatment group to the vehicle control group to assess the compound's effect on metabolic parameters.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Evaluation Physicochemical_Properties Physicochemical_Properties Cell_Viability_Assay Cell_Viability_Assay Physicochemical_Properties->Cell_Viability_Assay Metabolic_Assays Metabolic_Assays Cell_Viability_Assay->Metabolic_Assays Enzyme_Inhibition Enzyme_Inhibition Metabolic_Assays->Enzyme_Inhibition Downstream_Signaling Downstream_Signaling Enzyme_Inhibition->Downstream_Signaling Metabolic_Flux Metabolic_Flux Downstream_Signaling->Metabolic_Flux Pharmacokinetics Pharmacokinetics Metabolic_Flux->Pharmacokinetics Efficacy_Studies Efficacy_Studies Pharmacokinetics->Efficacy_Studies

Caption: A phased approach for the comprehensive study of this compound.

Conclusion

This application note provides a detailed and logical framework for the systematic investigation of this compound. By following these protocols, researchers can thoroughly characterize its physicochemical properties, elucidate its mechanism of action, and evaluate its preclinical efficacy and safety. This structured approach, grounded in scientific integrity, will pave the way for understanding the therapeutic potential of this novel compound.

References

  • Vertex AI Search. (2024). ACC-1 as a Possible Biochemical Indicator of Lipoapoptosis in In Vivo and In Vitro Models of MAFLD. MDPI.
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  • Vertex AI Search. (2025). Estimation of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Enzyme in Bacteria.
  • Vertex AI Search. (2022). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. PMC.
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  • Vertex AI Search. (2025). Estimation of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) Deaminase Enzyme in Bacteria. PubMed.
  • Vertex AI Search. (2016). Screening of 1-aminocyclopropane-1-carboxylic acid (ACC) Deaminase Producing Multifunctional Plant Growth Promoting Rhizobacteria. International Journal of Current Microbiology and Applied Sciences (IJCMAS).
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  • Vertex AI Search. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
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Application Notes and Protocols: 2-Amino-2-cyclopropylpropanoic acid HCl as a Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide an in-depth technical guide on the strategic implementation of 2-Amino-2-cyclopropylpropanoic acid HCl, a non-canonical amino acid, in advanced organic synthesis. The unique structural attributes of this building block offer significant advantages in medicinal chemistry and drug discovery, particularly in the design of novel therapeutics with enhanced efficacy and metabolic stability.

The Strategic Advantage of the Cyclopropyl Moiety

The incorporation of a cyclopropyl ring into a molecular scaffold is a powerful strategy in modern drug design.[1][2] This small, strained carbocycle imparts a unique set of physicochemical properties that can address common challenges in drug development.[1][3]

Key Physicochemical Contributions:

  • Conformational Rigidity: The three-membered ring of the cyclopropane group introduces significant conformational constraint.[2][4] This rigidity can lock a molecule into its bioactive conformation, leading to a more favorable entropic profile for binding to a biological target and potentially increasing potency and selectivity.[1][2]

  • Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, which often target flexible alkyl chains.[2][5] This enhanced stability can lead to an extended in vivo half-life, a critical attribute for developing therapeutics with improved dosing regimens.[2][5]

  • Enhanced sp³ Character: In an era where drug candidates are increasingly moving "beyond the rule of 5," enriching molecules with sp³-hybridized centers is a key strategy to improve solubility and other physicochemical properties. The cyclopropyl group is an excellent tool for increasing the fraction of sp³ carbons (Fsp³) in a molecule.[4]

  • Modulation of pKa: The electronic nature of the cyclopropyl group can influence the pKa of neighboring functional groups, which can be leveraged to optimize properties like cell permeability and reduce P-glycoprotein efflux.[1]

The following diagram illustrates the logical flow of how the structural features of 2-Amino-2-cyclopropylpropanoic acid translate into therapeutic advantages.

G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Therapeutic Advantages A 2-Amino-2-cyclopropylpropanoic acid B Cyclopropane Ring A->B C Amino Acid Scaffold A->C D Conformational Constraint B->D E Metabolic Resistance B->E F Increased Fsp³ B->F G Enhanced Potency & Selectivity C->G D->G H Improved Pharmacokinetics (Longer Half-life) E->H I Favorable Drug-like Properties F->I

Caption: From Structure to Function.

Core Applications in Synthesis

This compound is a versatile building block primarily utilized in two key areas: the synthesis of conformationally constrained peptides and as a scaffold for novel small molecule therapeutics.

Peptidomimetics and Conformationally Constrained Peptides

Peptides are crucial signaling molecules in numerous biological processes, making them attractive therapeutic candidates. However, their application is often limited by poor metabolic stability and lack of defined secondary structure in solution.[6] Incorporating non-canonical amino acids like 2-Amino-2-cyclopropylpropanoic acid is a proven strategy to overcome these limitations.[4][6]

The cyclopropyl group on the α-carbon restricts the phi (φ) and psi (ψ) dihedral angles, forcing the peptide backbone into a more defined conformation. This pre-organization can mimic specific secondary structures, such as β-turns or helical motifs, which are often crucial for receptor recognition and biological activity.[7] Furthermore, the α,α-disubstitution pattern provides steric hindrance that can prevent proteolytic hydrolysis by peptidases, thereby enhancing the peptide's stability in biological systems.[1][4]

The workflow for incorporating this building block into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is outlined below.

start Start: Resin-bound Peptide Chain (with free N-terminus) deprotection Fmoc Deprotection of Building Block (if necessary) start->deprotection activation Activation of Carboxyl Group (e.g., with HBTU/HOBt or HATU) deprotection->activation coupling Coupling to Resin-bound Peptide activation->coupling wash Wash Resin to Remove Excess Reagents coupling->wash deprotection_cycle N-terminal Fmoc Deprotection wash->deprotection_cycle Continue Sequence final_cleavage Final Cleavage from Resin & Side-chain Deprotection wash->final_cleavage End of Sequence next_coupling Couple Next Amino Acid in Sequence deprotection_cycle->next_coupling next_coupling->wash end Purified Constrained Peptide final_cleavage->end

Caption: SPPS Workflow for Incorporation.

Synthesis of Novel Heterocyclic Scaffolds

Beyond peptide synthesis, the amino acid functionality of 2-Amino-2-cyclopropylpropanoic acid serves as a versatile handle for the construction of novel heterocyclic systems. The primary amine and carboxylic acid can participate in a wide range of cyclization and condensation reactions to generate diverse molecular architectures, which are of significant interest in medicinal chemistry.

Experimental Protocols

The following protocols are provided as a guide for the effective use of this compound in a typical synthetic workflow.

Protocol 1: Incorporation into a Peptide Sequence via Manual Fmoc-SPPS

This protocol details the manual solid-phase synthesis steps for coupling Fmoc-protected 2-Amino-2-cyclopropylpropanoic acid to a growing peptide chain anchored to a resin.

Materials:

  • This compound

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Resin-bound peptide with a free N-terminal amine (e.g., Rink Amide resin)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N'-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Step-by-Step Methodology:

  • Fmoc Protection of the Amino Acid (if starting from the HCl salt):

    • Dissolve this compound (1.0 eq) and Sodium Bicarbonate (2.5 eq) in a 1:1 mixture of Dioxane and Water.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of Fmoc-OSu (1.05 eq) in Dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the mixture with 1 M HCl and extract with Ethyl Acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-protected amino acid.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

    • Drain the DMF.

    • Perform Fmoc deprotection of the N-terminal amino acid by adding 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-2-Amino-2-cyclopropylpropanoic acid-OH (3.0 eq) with HBTU (2.9 eq), HOBt (3.0 eq), and DIPEA (6.0 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the reaction progress.

    • Once the reaction is complete (Kaiser test negative), drain the coupling solution.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

    • Filter to separate the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the pellet.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[8]

Causality Behind Experimental Choices:

  • Use of HBTU/HOBt: This combination forms a highly reactive activated ester of the carboxylic acid, facilitating efficient amide bond formation, especially with a sterically hindered α,α-disubstituted amino acid.[9] It also acts as a racemization suppressant.[10]

  • DIPEA: A non-nucleophilic base is required to neutralize the protonated amine on the resin and the acidic byproducts of the coupling reaction without causing premature deprotection of the Fmoc group.

  • Piperidine for Fmoc Removal: The Fmoc group is base-labile and is efficiently removed by the secondary amine piperidine, which is orthogonal to the acid-labile side-chain protecting groups and the resin linker.[11][12]

  • TFA Cleavage Cocktail: TFA is a strong acid required to cleave the completed peptide from the resin and simultaneously remove most common acid-labile side-chain protecting groups (e.g., Boc, tBu).[11] Scavengers like TIS are included to trap reactive carbocations generated during deprotection, preventing side reactions.

Protocol 2: Synthesis of a Dihydroquinoxalinone Scaffold

This protocol illustrates how 2-Amino-2-cyclopropylpropanoic acid can be used as a starting material for a heterocyclic synthesis, drawing on established methodologies for similar transformations.[13]

Materials:

  • 2-Amino-2-cyclopropylpropanoic acid methyl ester (prepared via standard esterification)

  • 2-Fluoro-nitrobenzene

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Triethylamine (TEA)

  • Solvents: Ethanol, Methanol, Toluene

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (SₙAr):

    • To a solution of 2-Amino-2-cyclopropylpropanoic acid methyl ester (1.0 eq) in Ethanol, add 2-fluoro-nitrobenzene (1.1 eq) and Triethylamine (1.5 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield the SₙAr adduct.

  • Nitro Group Reduction:

    • Dissolve the SₙAr adduct in Methanol and add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the aniline intermediate.

  • Intramolecular Cyclization:

    • Dissolve the crude aniline intermediate in Toluene.

    • Heat the solution to reflux to promote intramolecular cyclization via amide formation, with the concomitant loss of methanol.

    • Monitor the formation of the dihydroquinoxalinone product by TLC.

    • Upon completion, cool the reaction mixture, concentrate, and purify the final product by recrystallization or column chromatography.

Data Summary Table:

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Application Areas
This compoundC₆H₁₂ClNO₂165.62Peptidomimetics, Constrained Peptides, Heterocyclic Synthesis, Drug Discovery
Fmoc-2-Amino-2-cyclopropylpropanoic acidC₂₁H₂₁NO₄351.40Intermediate for Fmoc-based Solid-Phase Peptide Synthesis

Conclusion

This compound is a high-value building block that empowers medicinal chemists and synthetic researchers to create molecules with superior drug-like properties. Its ability to impart conformational rigidity and metabolic stability makes it an indispensable tool for the design of next-generation peptide therapeutics and complex small molecules. The protocols and insights provided herein serve as a comprehensive guide to leveraging the unique advantages of this compound in a research and development setting.

References

  • General Synthesis of Conformationally Constrained Noncanonical Amino Acids with C(sp3)-Rich Benzene Bioisosteres. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids. Available at: [Link]

  • Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Journal of Peptide Science. Available at: [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks That Support Helical Secondary Structure. Journal of the American Chemical Society. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available at: [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

  • Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews. Available at: [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. National Institutes of Health. Available at: [Link]

  • 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. Pharmaffiliates. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for In Vivo Studies Using 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Note on Scientific Diligence and Adaptation

The following application notes and protocols are designed to provide a comprehensive guide for the in vivo evaluation of 2-Amino-2-cyclopropylpropanoic acid HCl. It is critical to note that publicly available, peer-reviewed in vivo studies specifically utilizing this compound are limited. Therefore, the experimental designs and protocols detailed herein are synthesized from established methodologies for analogous compounds, particularly those acting on the N-methyl-D-aspartate (NMDA) receptor, a putative target for cyclopropyl amino acid derivatives.[1][2][3] Researchers must treat these protocols as a validated starting point, with the understanding that optimization based on direct experimental observation is essential for rigorous scientific inquiry.

Introduction to this compound: A Potential Neuromodulatory Agent

This compound is a non-proteinogenic amino acid characterized by a unique cyclopropyl moiety. This structural feature imparts significant conformational rigidity, which is a desirable trait in the design of pharmacologically active molecules. While the precise mechanism of action is yet to be fully elucidated, the structural similarity to 1-aminocyclopropane-1-carboxylic acid (ACC) and other cyclopropyl-containing amino acid derivatives suggests a potential interaction with the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Overactivation of NMDA receptors is implicated in excitotoxic neuronal death, a key pathological feature in a range of neurological disorders.[4][5] Therefore, compounds that modulate NMDA receptor activity are of significant interest for their potential neuroprotective effects.

These application notes will provide a strategic framework for the initial in vivo characterization of this compound, from foundational dose-range finding studies to a targeted efficacy evaluation in a model of excitotoxicity.

Foundational In Vivo Studies: Dose-Range Finding and Tolerability

The initial step in the in vivo assessment of any novel compound is to determine its safety profile and establish a tolerated dose range.[1][6][7][8]

Objective

To determine the Maximum Tolerated Dose (MTD) of this compound in a rodent model following a single intraperitoneal administration.

Experimental Workflow

G cluster_0 Preparation cluster_1 Dosing cluster_2 Monitoring & Analysis prep Compound Formulation dose_groups Assign Dose Groups (Vehicle + 3-5 Escalating Doses) prep->dose_groups animals Animal Acclimatization (e.g., C57BL/6 mice) animals->dose_groups administer Single Intraperitoneal (IP) Injection dose_groups->administer observe Clinical Observations (e.g., activity, posture) administer->observe weigh Daily Body Weight Measurement observe->weigh endpoint Endpoint Analysis (14 days) weigh->endpoint mtd Determine MTD endpoint->mtd

Caption: Workflow for a dose-range finding study.

Protocol: Single-Dose Intraperitoneal Tolerability Study in Mice

Materials:

  • This compound

  • Vehicle (e.g., Sterile Saline, Phosphate-Buffered Saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Sterile syringes and needles (25-27 gauge)[9][10]

  • Analytical balance

  • Vortex mixer

Procedure:

  • Vehicle Preparation: Prepare a sterile vehicle solution. For initial studies, sterile saline is a common choice. The pH of the final formulation should be between 5 and 9.[11]

  • Compound Formulation:

    • Accurately weigh the required amount of this compound.

    • Prepare a stock solution in the chosen vehicle. Due to the hydrochloride salt form, solubility in aqueous solutions is anticipated. Gentle warming or sonication may aid dissolution.

    • Prepare serial dilutions from the stock solution to achieve the desired dose concentrations.

    • Note: It is recommended to perform solubility and stability tests of the formulation prior to in vivo administration.[12][13]

  • Animal Dosing:

    • Acclimatize animals for a minimum of one week prior to the experiment.

    • Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

    • Suggested starting doses could be in the range of 1, 10, 50, and 100 mg/kg. This is a hypothetical range and should be adjusted based on any available in vitro cytotoxicity data.

    • Administer a single intraperitoneal (IP) injection. The injection site should be the lower right quadrant of the abdomen to avoid the cecum and bladder.[9][14][15] The injection volume should not exceed 10 ml/kg.[9][16]

  • Post-Dose Monitoring:

    • Observe animals continuously for the first 4 hours post-injection, and then at regular intervals for up to 14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of pain or distress.

    • Measure body weight daily.

  • Data Analysis:

    • The MTD is defined as the highest dose that does not result in significant morbidity, mortality, or more than a 10-15% reduction in body weight.[8][17]

Parameter Recommendation Rationale
Animal Model C57BL/6 or BALB/c mice (single sex)Commonly used inbred strains with well-characterized physiology.
Route of Admin. Intraperitoneal (IP)Allows for rapid absorption and is a common route for initial compound screening.[9][10]
Dose Groups Vehicle + 3-5 escalating dosesTo establish a dose-response relationship for toxicity.[1][6]
Monitoring Period Up to 14 daysTo observe for both acute and delayed toxicity.[6]

Efficacy Evaluation in a Model of Excitotoxicity

Based on the hypothesis that this compound may act as an NMDA receptor antagonist, a relevant efficacy study would be in an animal model of excitotoxicity.[18][19]

Objective

To assess the neuroprotective effects of this compound in a rodent model of kainic acid-induced excitotoxicity.

Hypothesized Mechanism of Action

G cluster_0 Glutamatergic Synapse cluster_1 Downstream Effects glutamate Excess Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor Activates ca_influx Ca2+ Influx nmda_receptor->ca_influx excitotoxicity Excitotoxicity ca_influx->excitotoxicity neuronal_death Neuronal Death excitotoxicity->neuronal_death compound This compound compound->nmda_receptor Antagonizes

Caption: Hypothesized mechanism of NMDA receptor antagonism.

Protocol: Neuroprotection Against Kainic Acid-Induced Seizures and Neuronal Damage

Materials:

  • This compound

  • Kainic acid

  • Vehicle (as determined in the tolerability study)

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus (for intracerebral injections, if applicable)

  • Behavioral monitoring equipment (e.g., video recording)

  • Histology reagents (e.g., Fluoro-Jade B, Cresyl Violet)

Procedure:

  • Animal Groups:

    • Sham + Vehicle

    • Sham + this compound

    • Kainic Acid + Vehicle

    • Kainic Acid + this compound (at one or more doses below the MTD)

  • Drug Administration:

    • Administer this compound or vehicle via IP injection at a predetermined time (e.g., 30-60 minutes) before the induction of excitotoxicity.

  • Induction of Excitotoxicity:

    • Administer kainic acid (e.g., 10-12 mg/kg, IP) to induce seizures. The dose of kainic acid may need to be optimized.

  • Behavioral Assessment:

    • Monitor and score seizure activity for at least 2 hours following kainic acid administration using a standardized scale (e.g., Racine scale).

  • Endpoint Analysis (e.g., 24-72 hours post-insult):

    • Perfuse the animals and collect brain tissue.

    • Perform histological analysis on brain sections (e.g., hippocampus) to assess neuronal damage using stains like Fluoro-Jade B (for degenerating neurons) or Cresyl Violet (for cell morphology).

  • Data Analysis:

    • Compare seizure scores between the Kainic Acid + Vehicle and Kainic Acid + Compound groups.

    • Quantify neuronal damage in relevant brain regions and compare between groups.

Parameter Recommendation Rationale
Animal Model Sprague-Dawley ratsCommonly used for neurobehavioral and neurotoxicity studies.
Excitotoxin Kainic acidA potent agonist of a subtype of ionotropic glutamate receptors, reliably induces seizures and neuronal damage.[19]
Primary Outcome Seizure severity and durationA direct measure of the compound's anticonvulsant and potential neuroprotective effects.
Secondary Outcome Histological assessment of neuronal deathProvides direct evidence of neuroprotection in brain regions vulnerable to excitotoxicity.

Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust starting point for the in vivo investigation of this compound. Successful demonstration of tolerability and efficacy in these initial studies would warrant further investigation into the compound's pharmacokinetic profile, its effects in other models of neurological disorders, and a more detailed exploration of its molecular mechanism of action. As with all novel therapeutic candidates, a methodical and rigorous approach to preclinical evaluation is paramount.

References

  • Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [URL: https://animalcare.ubc.
  • Intraperitoneal (IP) Injection in Rats and Mice SOP. ResearchGate. [URL: https://www.researchgate.
  • Determining the Optimal Dosage of a Novel Compound in Mice: A Technical Support Guide. Benchchem. [URL: https://www.benchchem.com/technical-support/determining-the-optimal-dosage-of-a-novel-compound-in-mice]
  • Excitotoxic models for neurodegenerative disorders. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6147776/]
  • Intraperitoneal Injection in Rats. Queen's University. [URL: https://www.queensu.
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences. [URL: https://www.altasciences.com/best-practices-preclinical-dose-range-finding-studies]
  • IP injection is frequently performed in rodents. The aim of this technique is to administer material into the space surrounding. [URL: https://www.bu.edu/research/files/2011/06/AC-Pro-IP-Injection-in-Rodents.pdf]
  • Application Notes and Protocols for (Rac)-NMDA Receptor Antagonist Administration in Animal Models. Benchchem. [URL: https://www.benchchem.
  • IP Injection Protocol in Mice. Scribd. [URL: https://www.scribd.com/document/486221193/IP-Injection-Protocol-in-Mice]
  • Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2096644/]
  • Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fncel.2019.00077/full]
  • Dose Range Finding Studies. Charles River Laboratories. [URL: https://www.criver.com/products-services/toxicology-services/dose-range-finding-studies]
  • Glutamate-mediated excitotoxic death of cultured striatal neurons is mediated by non-NMDA receptors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7580628/]
  • Dose Ranging & MTD Studies. WuXi AppTec. [URL: https://lab-testing.wuxiapptec.com/services/toxicology/dose-ranging-mtd-studies/]
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [URL: https://www.nc3rs.org.uk/sites/default/files/reports/NC3Rs%20dose%20level%20selection%20guidance.pdf]
  • Tau exacerbates excitotoxic brain damage in an animal model of stroke. [URL: Not available]
  • Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5447683/]
  • IN VIVO BLOCKADE OF N-METHYL-d-ASPARTATE RECEPTORS INDUCES RAPID TRAFFICKING OF NR2B SUBUNITS AWAY FROM SYNAPSES AND OUT OF SPINES AND TERMINALS IN ADULT CORTEX. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2570928/]
  • Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. [URL: https://www.researchgate.net/publication/230784218_Nonclinical_Vehicle_Use_in_Studies_by_Multiple_Routes_in_Multiple_Species]
  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381338/]
  • Vehicles for Animal Studies. Gad Consulting Services. [URL: https://www.gadconsulting.com/vehicles-for-animal-studies.html]
  • Technical Support Center: Vehicle Formulation for In Vivo Administration of Tedalinab. Benchchem. [URL: https://www.benchchem.
  • Preclinical formulations for pharmacokinetic studies. Admescope. [URL: https://www.admescope.
  • A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. [URL: https://www.researchgate.
  • Treatment with NMDA receptor antagonists for 24 hr before birth... ResearchGate. [URL: https://www.researchgate.net/figure/Treatment-with-NMDA-receptor-antagonists-for-24-hr-before-birth-increases-pyknotic_fig3_12150312]

Sources

Application Notes and Protocols for the Purification of 2-Amino-2-cyclopropylpropanoic Acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 2-Amino-2-cyclopropylpropanoic acid HCl, a non-proteinogenic amino acid of significant interest in medicinal chemistry. We delve into the critical aspects of purification, emphasizing the rationale behind methodological choices to ensure high purity and yield. This guide covers recrystallization and chromatographic techniques, supported by detailed, step-by-step protocols and methods for purity assessment. Our objective is to equip researchers with the necessary knowledge to obtain highly pure this compound, a crucial prerequisite for its successful application in research and drug development.

Introduction: The Importance of Purity

2-Amino-2-cyclopropylpropanoic acid is a conformationally constrained amino acid analog. Its rigid cyclopropyl moiety makes it a valuable building block in the design of peptidomimetics and other pharmacologically active compounds. The hydrochloride salt form is often preferred due to its improved stability and solubility.

The purity of this starting material is paramount. Impurities, which can include enantiomeric contaminants, diastereomers (if applicable), residual solvents, and side-products from synthesis, can significantly impact the outcome of subsequent reactions, complicate the purification of the final product, and potentially affect its biological activity and toxicity.[1] Therefore, robust purification and rigorous analytical characterization are not merely procedural steps but foundational pillars for reliable and reproducible scientific outcomes.

Strategic Approaches to Purification

The selection of a purification strategy for this compound depends on the nature and quantity of impurities present in the crude material. A multi-step approach, often combining recrystallization and chromatography, is typically the most effective.

Recrystallization: The First Line of Defense

Recrystallization is a powerful and economical technique for removing bulk impurities. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For amino acid hydrochlorides, a common approach involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool slowly, promoting the formation of highly ordered crystals of the pure compound while impurities remain in the mother liquor.[2]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should exhibit high solubility for the amino acid hydrochloride at elevated temperatures and low solubility at cooler temperatures. For amino acid hydrochlorides, mixtures of water with a miscible organic solvent like ethanol, isopropanol, or acetone are often effective. The presence of a slight excess of HCl in the crystallization medium can suppress the dissociation of the hydrochloride salt and improve crystal formation.[2]

  • pH Control: Maintaining an acidic pH is crucial to ensure the amino group remains protonated as the hydrochloride salt. This prevents the precipitation of the zwitterionic free amino acid, which may have different solubility characteristics.[3]

  • Cooling Rate: Slow, controlled cooling is essential for the formation of large, well-defined crystals, which are less likely to occlude impurities. Rapid cooling can lead to the formation of smaller, less pure crystals.

Chromatographic Purification: For High-Fidelity Separation

When recrystallization is insufficient to remove closely related impurities or for achieving the highest possible purity, chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) is the gold standard for both analytical assessment and preparative purification of amino acids.[4]

Key Chromatographic Methods:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for assessing the chemical purity of amino acids.[1] It separates compounds based on their hydrophobicity. For a relatively polar compound like this compound, a C18 column with a mobile phase consisting of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

  • Chiral HPLC: Since biological activity is often stereospecific, ensuring the enantiomeric purity of 2-Amino-2-cyclopropylpropanoic acid is critical.[5][6] Chiral stationary phases (CSPs) are designed to differentiate between enantiomers.[6] Several types of CSPs are available, including those based on cyclodextrins, macrocyclic glycopeptides (like teicoplanin), and crown ethers.[6] The choice of CSP and mobile phase is highly specific to the analyte.

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[7] This technique can be effective in separating the target amino acid from impurities with different pKa values.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of the crude material.

Protocol 1: Recrystallization of this compound

Objective: To remove bulk impurities from crude this compound.

Materials:

  • Crude this compound

  • Solvent system (e.g., Ethanol/Water, Isopropanol/Water)

  • Concentrated HCl

  • Heating mantle with magnetic stirrer

  • Crystallization dish

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a flask, add the crude this compound.

  • Add a minimal amount of the chosen solvent system (e.g., 9:1 Ethanol/Water) to just cover the solid.

  • Add a few drops of concentrated HCl to ensure an acidic environment.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • For maximum yield, further cool the solution in an ice bath for at least one hour.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent system.

  • Dry the purified crystals under vacuum.

Protocol 2: Purity Assessment by RP-HPLC

Objective: To determine the chemical purity of the purified this compound.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a sample solution of the purified amino acid in Mobile Phase A at a concentration of approximately 1 mg/mL.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Inject 10 µL of the sample solution.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Maintain a flow rate of 1.0 mL/min.

  • Monitor the elution at a low wavelength, typically around 210 nm, as the analyte lacks a strong chromophore.[4]

  • Calculate purity by dividing the peak area of the main component by the total area of all peaks.

Protocol 3: Chiral Purity Assessment by Chiral HPLC

Objective: To determine the enantiomeric purity of this compound.

Instrumentation and Columns:

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • Chiral stationary phase (CSP) column (e.g., a macrocyclic glycopeptide-based column like Astec CHIROBIOTIC T)

Mobile Phase (Isocratic):

  • A typical mobile phase could be a mixture of methanol, acetonitrile, and water with acidic and basic additives to control ionization. An example could be Methanol/Acetonitrile/Water (50:40:10, v/v/v) with 0.1% formic acid and 0.05% diethylamine. Note: The optimal mobile phase must be determined experimentally.

Procedure:

  • Prepare a standard solution of the racemic mixture (if available) to determine the retention times of both enantiomers.

  • Prepare a sample solution of the purified amino acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject 10 µL of the sample solution.

  • Maintain a constant flow rate (e.g., 1.0 mL/min).

  • Monitor the elution at an appropriate wavelength (e.g., 210 nm).

  • Calculate the enantiomeric excess (% ee) based on the peak areas of the two enantiomers.

Data Presentation and Visualization

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Purity Achieved
Recrystallization Differential solubilityHigh capacity, cost-effective, removes bulk impuritiesLess effective for closely related impurities, potential for product loss in mother liquor>95%
RP-HPLC Hydrophobic interactionsHigh resolution, excellent for removing chemical impuritiesLower capacity, requires specialized equipment, solvent intensive>99%
Chiral HPLC Stereospecific interactionsSeparates enantiomersLower capacity, expensive columns, requires method development>99% ee

Workflow Visualization

The following diagrams illustrate the decision-making process and workflow for the purification of this compound.

PurificationWorkflow cluster_0 Purification Strategy Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization RP_HPLC_Analysis RP-HPLC Purity Check Recrystallization->RP_HPLC_Analysis Chiral_HPLC_Analysis Chiral HPLC Purity Check RP_HPLC_Analysis->Chiral_HPLC_Analysis Purity >98%? (Yes) Prep_HPLC Preparative HPLC RP_HPLC_Analysis->Prep_HPLC Purity <98%? (No) Final_Product Pure Product (>99%) Chiral_HPLC_Analysis->Final_Product ee >99%? (Yes) Prep_HPLC->RP_HPLC_Analysis

Caption: A typical workflow for the purification and analysis of this compound.

MethodSelection cluster_1 Method Selection Logic Impurity_Type Primary Impurity Type Bulk_Impurities Bulk/Gross Impurities Impurity_Type->Bulk_Impurities Related_Impurities Closely Related Impurities Impurity_Type->Related_Impurities Enantiomeric_Impurity Enantiomeric Impurity Impurity_Type->Enantiomeric_Impurity Recrystallization Recrystallization Bulk_Impurities->Recrystallization RP_HPLC RP-HPLC Related_Impurities->RP_HPLC Chiral_HPLC Chiral HPLC Enantiomeric_Impurity->Chiral_HPLC

Caption: Decision logic for selecting the appropriate purification technique based on the primary type of impurity.

Trustworthiness and Self-Validation

To ensure the validity of the purification process, a multi-faceted analytical approach is essential.

  • Orthogonal Purity Assessment: Purity should be confirmed by at least two different analytical techniques. For instance, in addition to HPLC, techniques like Gas Chromatography (GC) for residual solvents and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of impurities can be employed.[8]

  • Mass Balance: A mass balance analysis, where the amounts of the main component, water content (by Karl Fischer titration), residual organic solvents, and non-volatile residues are quantified, provides a comprehensive assessment of purity.[8]

  • Reference Standards: Whenever possible, compare the analytical data (e.g., retention times, spectra) of the purified material with a certified reference standard.

Conclusion

The purification of this compound is a critical step in its application for research and drug development. A systematic approach, beginning with recrystallization to remove bulk impurities and followed by chromatographic methods for fine purification and enantiomeric separation, is recommended. The protocols and guidelines presented here provide a solid foundation for researchers to obtain this valuable molecule in high purity, thereby ensuring the integrity and reliability of their scientific endeavors.

References

  • Tsukamoto, T., & Hamada, Y. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Retrieved from [Link]

  • Kato, M., et al. (2018). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. ResearchGate. Retrieved from [Link]

  • van de Put, M. A., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from [Link]

  • Ilisz, I., et al. (2014). Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Hendawy, M. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Retrieved from [Link]

  • Armstrong, D. W., et al. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Amino-2-cyclopropylpropanoic Acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Conformational Constraint in Drug Discovery

2-Amino-2-cyclopropylpropanoic acid hydrochloride is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. The incorporation of the cyclopropyl moiety introduces a high degree of conformational rigidity into peptide backbones and small molecule scaffolds. This structural constraint can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. Furthermore, the cyclopropyl group can improve metabolic stability by sterically shielding adjacent peptide bonds from enzymatic degradation.[1] These properties make 2-Amino-2-cyclopropylpropanoic acid HCl a valuable building block for the synthesis of novel therapeutics.

These application notes provide a comprehensive guide to the safe handling, storage, and utilization of this compound in a research setting. Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its proper handling and application.

PropertyValueSource
Molecular Formula C₆H₁₂ClNO₂[2][3]
Molecular Weight 165.62 g/mol [2]
Appearance White to off-white solid[4]
Purity ≥ 95%[5]
Storage Temperature 0-8 °C[5]

Note: The exact properties may vary slightly between different suppliers. Always refer to the supplier-specific Certificate of Analysis.

Safety and Handling Precautions: A Risk-Based Approach

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach based on the known hazards of similar amino acid hydrochlorides is warranted. The primary hazards are associated with the acidic and potentially irritant nature of the compound in its solid and solution forms.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

  • Eye Protection: Chemical safety goggles are mandatory to protect against airborne dust particles and splashes.

  • Hand Protection: Nitrile gloves should be worn to prevent skin contact. For prolonged handling or when working with solutions, consider double-gloving.

  • Body Protection: A standard laboratory coat should be worn at all times.

  • Respiratory Protection: For operations that may generate significant dust, such as large-scale weighing, a NIOSH-approved respirator with a particulate filter is recommended.[6]

Engineering Controls
  • Ventilation: All handling of the solid compound should be performed in a well-ventilated area. A chemical fume hood is recommended, especially when working with larger quantities or preparing stock solutions.[7]

  • Static Control: As with many fine organic powders, there is a potential for dust explosion under specific conditions. While the risk is generally low for small laboratory quantities, grounding of equipment and avoidance of ignition sources are good laboratory practices.[8]

Experimental Protocols

Protocol 1: Handling and Weighing of Solid this compound

Objective: To safely and accurately weigh the solid compound for experimental use.

Rationale: This protocol is designed to minimize dust generation and prevent contamination of the bulk material. The hygroscopic nature of many amino acid hydrochlorides necessitates careful handling to avoid moisture absorption, which can affect weighing accuracy and compound stability.[9][10][11][12][13]

Materials:

  • This compound

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Anti-static gun (optional)

Procedure:

  • Acclimatization: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture on the cold powder.

  • Work Area Preparation: Ensure the analytical balance is clean and located in a draft-free area.

  • Personal Protective Equipment: Don appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Weighing:

    • Carefully open the container.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a tared weighing vessel.

    • Minimize the creation of airborne dust by handling the powder gently.

    • If static electricity is an issue, an anti-static gun can be used on the weighing vessel before taring and after adding the compound.

  • Container Sealing: Immediately and tightly seal the main container after dispensing to protect the remaining material from moisture and atmospheric contaminants.

  • Cleanup: Clean the spatula and any spills promptly. Dispose of contaminated weighing paper and gloves in the appropriate chemical waste stream.

Protocol 2: Preparation of Aqueous Stock Solutions

Objective: To prepare a stock solution of this compound in an appropriate solvent.

Rationale: The hydrochloride salt form generally enhances the aqueous solubility of amino acids.[5] The choice of solvent will depend on the specific experimental requirements. For most biological applications, sterile, nuclease-free water or a buffered solution is recommended.

Materials:

  • Weighed this compound

  • Volumetric flask

  • Appropriate solvent (e.g., ultrapure water, phosphate-buffered saline)

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sterile filter (if required)

Procedure:

  • Solvent Addition: Add approximately 80% of the final desired volume of solvent to the volumetric flask.

  • Compound Addition: Carefully add the weighed this compound to the flask.

  • Dissolution:

    • Gently swirl the flask to initiate dissolution.

    • If necessary, use a magnetic stirrer at a low speed or a vortex mixer to aid in dissolution. Avoid vigorous shaking that could introduce air bubbles.

    • The compound should readily dissolve in aqueous solutions.

  • Volume Adjustment: Once the solid is completely dissolved, bring the solution to the final volume with the solvent.

  • Mixing: Invert the flask several times to ensure a homogenous solution.

  • Sterilization (Optional): If a sterile solution is required for cell culture or other biological applications, filter the solution through a 0.22 µm sterile filter into a sterile container.

Storage and Stability: Preserving Compound Integrity

Proper storage is critical for maintaining the purity and stability of this compound.

Solid Compound Storage
  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[5]

  • Atmosphere: Keep the container tightly sealed to protect from moisture. The hygroscopic nature of hydrochloride salts can lead to clumping and degradation.

  • Incompatibilities: Store away from strong oxidizing agents and bases.[4][14]

Solution Storage
  • Temperature: For short-term storage (days), aqueous solutions can be stored at 2-8°C. For long-term storage, it is advisable to aliquot the stock solution into single-use volumes and store at -20°C or below.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound in solution.

  • Light Sensitivity: While not explicitly documented for this compound, it is good practice to store solutions in amber vials or protected from light to prevent potential photodegradation.

Logical Workflow for Safe Handling and Storage

G cluster_receiving Receiving and Initial Storage cluster_handling Handling and Weighing cluster_solution Solution Preparation and Storage receive Receive Compound inspect Inspect Container Integrity receive->inspect initial_store Store at 2-8°C in a Dry Location inspect->initial_store No Damage equilibrate Equilibrate to Room Temp initial_store->equilibrate ppe Don Appropriate PPE weigh Weigh in Ventilated Area ppe->weigh equilibrate->ppe seal Tightly Seal Container weigh->seal dissolve Dissolve in Appropriate Solvent weigh->dissolve seal->initial_store Return to Storage store_solution Aliquot and Store dissolve->store_solution short_term Short-term: 2-8°C store_solution->short_term long_term Long-term: -20°C or below store_solution->long_term

Caption: Decision workflow for handling and storage.

Conclusion

This compound is a valuable tool for researchers in drug discovery and development. By understanding its properties and adhering to the detailed handling and storage protocols outlined in these application notes, scientists can ensure the integrity of their experiments and maintain a safe laboratory environment.

References

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.).
  • Material Safety Data Sheet - Robinson Bioproducts. (2012, August 16). Robinson Bioproducts Inc.
  • Safety Data Sheet: Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution. (2024, December 27).
  • Safety Data Sheet: Amino acid. (n.d.). Carl Roth.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Chan, C. K., & Chan, M. N. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology, 39(6), 1555–1562.
  • SAFETY DATA SHEET. (2025, July 2). Sigma-Aldrich.
  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl Roth.
  • Tang, M., Gu, W., Ma, Q., Li, Y., Zhong, C., Li, S., Yin, X., & Li, Y. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric environment (Oxford, England : 1994), 225, 117351.
  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics, 22(6), 4051-4068.
  • 〈711〉 DISSOLUTION. (n.d.). US Pharmacopeia (USP).
  • Tang, M., et al. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev.
  • Tang, M., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Request PDF.
  • SAFETY DATA SHEET. (n.d.). Covetrus North America.
  • Safety Data Sheet (SDS). (2015, August 5).
  • 2-amino-2-cyclopropylpropanoic acid (5687-72-9). (n.d.). Chemchart.
  • 1219429-81-8, 2-amino-2-cyclopropylacetic acid hydrochloride Formula. (n.d.). Echemi.
  • (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride | C6H12ClNO2 | CID 24728647. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2023, October 12). Thermo Fisher Scientific.
  • CAS NO.
  • (2R)-2-amino-2-cyclopropylpropanoic acid | C6H11NO2 | CID 6993891. (n.d.). PubChem. Retrieved from [Link]

  • 2-Amino-N-cyclopropylacetamide hydrochloride. (n.d.). Chem-Impex.
  • Al Ameri, A. A. H., & Mohamed, M. B. M. (2025). Dissolution methods to discriminate in vitro dissolution of poor water soluble weak base drug using three strategies: Acid modification, solvent evaporation and gastroretentive: Ciprofloxacin HCl case. Journal of Research in Pharmacy, 29(1), 230-241.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Amino-2-cyclopropylpropanoic acid HCl. This valuable, non-proteinogenic amino acid is a key building block in medicinal chemistry, prized for the conformational rigidity imparted by its cyclopropyl group. However, its synthesis, particularly the final hydrolysis step, presents common challenges that can significantly impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. We will explore the primary synthetic routes, troubleshoot common experimental hurdles, and provide detailed, field-proven protocols to enhance your success rate.

I. Overview of Primary Synthetic Pathways

The two most prevalent methods for synthesizing α,α-disubstituted amino acids like 2-Amino-2-cyclopropylpropanoic acid from a ketone precursor are the Strecker Synthesis and the Bucherer-Bergs Reaction . Both pathways begin with cyclopropyl methyl ketone and converge on the final product after a critical hydrolysis step.

Synthesis_Pathways start Cyclopropyl Methyl Ketone strecker_intermediate α-Aminonitrile (2-Amino-2-cyclopropyl- propanenitrile) start->strecker_intermediate Strecker Synthesis (NH4Cl, NaCN) bucherer_intermediate Hydantoin Derivative (5-Cyclopropyl-5-methyl- hydantoin) start->bucherer_intermediate Bucherer-Bergs ((NH4)2CO3, KCN) final_product 2-Amino-2-cyclopropyl- propanoic acid HCl strecker_intermediate->final_product Nitrile Hydrolysis (e.g., 6N HCl, reflux) bucherer_intermediate->final_product Hydantoin Hydrolysis (e.g., NaOH, heat; then HCl)

Caption: Comparative workflow of Strecker and Bucherer-Bergs syntheses.

Both pathways are robust, but the choice often depends on available reagents, safety protocols (handling of cyanides), and downstream purification preferences. The Bucherer-Bergs reaction is often favored for its crystalline hydantoin intermediate, which can be purified before the challenging hydrolysis step.[1][2]

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. The hydrolysis of the sterically hindered nitrile or hydantoin intermediate is the most common yield-limiting step.

Symptom / Observation Potential Cause(s) Recommended Solution(s) & Rationale
Low yield of intermediate (α-Aminonitrile or Hydantoin) 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Decomposition: Ammonium carbonate can decompose prematurely if heated too quickly.[3] 3. Poor Phase Mixing: In the biphasic Bucherer-Bergs reaction, poor mixing between the organic ketone and the aqueous reagent solution can limit reaction rates.1. Extend Reaction Time/Increase Temperature: Monitor the disappearance of the starting ketone by TLC or GC. For the Bucherer-Bergs reaction, temperatures of 60-70°C are typical.[4] 2. Controlled Reagent Addition: Add reagents in portions or ensure the reaction vessel is sealed to maintain ammonia and CO2 pressure. Continuous flow reactors can also mitigate this by preventing headspace buildup.[3] 3. Use a Co-solvent or Phase-Transfer Catalyst: Adding 50% ethanol can create a homogenous solution and improve yields.[2]
Stalled or Incomplete Hydrolysis 1. Intermediate Stability: The amide (from nitrile hydrolysis) or N-carbamoyl amino acid (from hydantoin hydrolysis) can be stable and resistant to further hydrolysis.[5][6] 2. Steric Hindrance: The quaternary carbon center is sterically hindered, slowing the nucleophilic attack of water or hydroxide. 3. Insufficiently Harsh Conditions: The required temperature or acid/base concentration has not been reached or maintained.1. Adopt a Two-Step Hydrolysis: For hydantoins, initial hydrolysis with a base like NaOH or Ba(OH)2 to the N-carbamoyl amino acid, followed by acidification and heating, can be more effective than a single, harsh acid hydrolysis.[5][7] 2. Increase Temperature & Pressure: Conduct the hydrolysis in a sealed pressure vessel to safely reach temperatures of 120-220°C. This significantly accelerates the rate of hydrolysis for stubborn substrates.[8] 3. Prolonged Reflux: For acid hydrolysis of the aminonitrile, refluxing in 6N HCl for 18-24 hours is often necessary. Monitor progress by taking aliquots and analyzing via TLC or NMR.
Significant Byproduct Formation During Hydrolysis 1. Degradation of Cyclopropyl Ring: The strained cyclopropyl ring can be susceptible to opening under very harsh acidic conditions and prolonged high temperatures. 2. Formation of Amide: In nitrile hydrolysis, the reaction may stall at the amide stage, which can be difficult to separate from the final amino acid.[9]1. Use Milder Conditions for Longer Times: Consider using concentrated HCl at a lower reflux temperature for a longer duration. 2. Optimize Hydrolysis Conditions: Alkaline hydrolysis of nitriles initially produces the sodium salt of the carboxylic acid and ammonia gas, which can drive the reaction to completion.[9] The free acid is then liberated by acidification. This avoids isolating the amide.
Final Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Inorganic salts from the reaction or organic byproducts can act as crystallization inhibitors. 2. Incorrect pH: The product is zwitterionic and has an isoelectric point. Crystallization is often most effective at or near this pH, but isolation as the HCl salt requires a low pH. 3. Residual Solvent: Trapped water or organic solvent can prevent solidification.1. Purification via Ion-Exchange Chromatography: This is a highly effective method to remove both inorganic salts and organic impurities before crystallization. 2. Careful pH Adjustment & Solvent Selection: After workup, ensure the pH is strongly acidic (pH 1-2) for the HCl salt. Attempt crystallization from various solvent systems, such as ethanol/ether, isopropanol/water, or acetone/water. 3. Lyophilization or High-Vacuum Drying: Remove all residual solvents by drying under high vacuum or by lyophilizing from a dilute HCl solution to obtain a solid powder.

III. Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Strecker or Bucherer-Bergs, is generally better for this synthesis? A: Both routes are viable. The Bucherer-Bergs reaction is often preferred in a lab setting because the 5-cyclopropyl-5-methylhydantoin intermediate is typically a stable, crystalline solid that can be isolated and purified.[1][2] This provides a clean substrate for the difficult hydrolysis step, which can simplify final purification and improve overall yield. The Strecker synthesis proceeds via an α-aminonitrile, which is often used crude in the subsequent hydrolysis, carrying any impurities forward.[10][11]

Q2: How can I effectively monitor the progress of the hydrolysis step? A: Thin-Layer Chromatography (TLC) is the most common method. Take a small aliquot from the reaction, neutralize it carefully, and spot it on a silica plate. The starting material (hydantoin or nitrile), intermediate (amide or N-carbamoyl amino acid), and final amino acid will have different polarities and thus different Rf values. A ninhydrin stain is effective for visualizing the final amino acid product, which will appear as a colored spot (typically violet or yellow).

Q3: What are the critical safety precautions when using sodium or potassium cyanide? A: Cyanide salts are highly toxic. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach or hydrogen peroxide under basic conditions before disposal according to your institution's hazardous waste protocols.

Q4: My hydrolysis seems to have stalled. Can I simply increase the temperature indefinitely? A: While higher temperatures accelerate the reaction, there is a risk of degrading the product, particularly the cyclopropyl ring. A more controlled approach is to use a sealed pressure vessel, which allows the reaction to be heated safely above the solvent's boiling point (e.g., 150-180°C).[8] This increases the reaction rate significantly without needing excessively long reaction times at extreme temperatures that could lead to decomposition.

IV. Detailed Experimental Protocol: Bucherer-Bergs Synthesis & Hydrolysis

This protocol outlines the synthesis starting from cyclopropyl methyl ketone. It is a robust procedure that leverages a purifiable intermediate.

Part A: Synthesis of 5-cyclopropyl-5-methylhydantoin

Rationale: This step creates the stable hydantoin ring from the ketone. The reaction is a multi-component condensation that proceeds efficiently in a single pot.[1][4]

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine potassium cyanide (1.2 eq), ammonium carbonate (3.0 eq), and a 1:1 mixture of ethanol and water.

  • Reaction Initiation: Gently warm the mixture to 50-60°C to dissolve the salts.

  • Substrate Addition: Add cyclopropyl methyl ketone (1.0 eq) dropwise to the stirred solution over 30 minutes. The ketone is a versatile and flammable organic compound, so handle with care.[12][13]

  • Reaction and Monitoring: Heat the reaction mixture to 60-70°C and maintain for 12-18 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) for the disappearance of the starting ketone.

  • Isolation of Hydantoin: Cool the reaction mixture in an ice bath. The hydantoin product will often precipitate. If not, reduce the solvent volume under vacuum. Filter the solid, wash with cold water and then a small amount of cold ethanol to remove unreacted starting materials and salts.

  • Purification: Dry the crude solid. If necessary, recrystallize from ethanol or water to obtain pure 5-cyclopropyl-5-methylhydantoin.

Part B: Hydrolysis to this compound

Rationale: This step uses a strong base to open the hydantoin ring, followed by acidification to hydrolyze the resulting carbamate and protonate the final product for isolation as the hydrochloride salt. High temperatures are necessary to overcome the stability of the hydantoin ring and the intermediate.[8][14]

Hydrolysis_Troubleshooting start Hydrolysis Yield is Low q1 Is the reaction incomplete? (Check TLC for starting material) start->q1 sol1 Increase reaction time and/or temperature (use pressure vessel). q1->sol1 Yes q2 Are there significant byproducts? q1->q2 No end Yield Improved sol1->end sol2 Conditions too harsh. Lower temperature and extend time. Consider two-step hydrolysis. q2->sol2 Yes q2->end No (Purification issue?) sol2->end

Caption: Decision workflow for troubleshooting the hydrolysis step.

Step-by-Step Methodology:

  • Basic Hydrolysis: In a pressure-rated reaction vessel, suspend the purified 5-cyclopropyl-5-methylhydantoin (1.0 eq) in a 2-4 M aqueous solution of sodium hydroxide (4.0 eq).

  • Heating: Seal the vessel and heat the mixture to 150-170°C for 6-12 hours with vigorous stirring.

  • Cooling and Acidification: Cool the vessel to room temperature. Carefully vent any pressure. Transfer the basic solution to an appropriately sized beaker in an ice bath. Slowly and cautiously, add concentrated hydrochloric acid until the pH is ~1.

  • Acidic Hydrolysis & Salt Formation: Transfer the acidified solution to a round-bottom flask and heat to reflux for 4-6 hours to ensure complete hydrolysis and formation of the hydrochloride salt.

  • Isolation: Remove the solvent under reduced pressure (rotary evaporation) to yield a solid residue.

  • Purification: The crude product will contain a large amount of NaCl. To purify, dissolve the residue in a minimal amount of hot absolute ethanol and filter off the insoluble NaCl.

  • Crystallization: Allow the hot ethanol filtrate to cool. If needed, add diethyl ether as an anti-solvent to precipitate the this compound. Filter the white solid, wash with cold ether, and dry under vacuum.

V. References

  • Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. Available at: [Link]

  • The hydrolysis of hydantoin to amino acid via N-carbamoyl amino acid... ResearchGate. Available at: [Link]

  • Process for the preparation of α-amino acids by hydrolysis of hydantoins at elevated pressure and temperature. Google Patents. Available at:

  • Process for the hydrolysis of hydantoins. Google Patents. Available at:

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC - NIH. Available at: [Link]

  • 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. Available at: [Link]

  • The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society. Available at: [Link]

  • Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. Available at: [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Available at: [Link]

  • Ketone, cyclopropyl methyl. Organic Syntheses Procedure. Available at: [Link]

  • Bucherer–Bergs reaction. Wikipedia. Available at: [Link]

  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Thieme Connect. Available at: [Link]

  • Bucherer-Bergs Reaction. Cambridge University Press. Available at: [Link]

  • Bucherer-Bergs Reaction. Organic Chemistry Portal. Available at: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • The Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • The synthesis of cyclopropane amino acids and peptides. Google Patents. Available at:

  • Understanding Strecker Synthesis of Amino Acids. Coconote. Available at: [Link]

  • Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. Available at: [Link]

  • Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Synthesis of 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopropylpropanoic acid HCl. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, conformationally constrained amino acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during its synthesis. Our approach is grounded in mechanistic principles to not only solve problems but also to build a deeper understanding of the underlying chemistry.

I. Overview of Synthetic Strategies

The synthesis of this compound typically starts from cyclopropyl methyl ketone. The two most common and industrially relevant methods for introducing the α-amino acid functionality are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways converge on a key intermediate that is then hydrolyzed to the final product.

Synthesis_Overview start Cyclopropyl Methyl Ketone strecker Strecker Synthesis (NH4Cl, KCN) start->strecker bucherer Bucherer-Bergs ((NH4)2CO3, KCN) start->bucherer aminonitrile α-Aminonitrile Intermediate (2-Amino-2-cyclopropylpropanenitrile) strecker->aminonitrile hydantoin Hydantoin Intermediate (5-Cyclopropyl-5-methylhydantoin) bucherer->hydantoin hydrolysis Acid Hydrolysis (e.g., HCl) aminonitrile->hydrolysis hydantoin->hydrolysis product This compound hydrolysis->product

Fig 1. General synthetic routes to this compound.

Each of these stages presents unique challenges, from incomplete reactions to the formation of specific byproducts. This guide will address these issues in a practical, question-and-answer format.

II. Frequently Asked Questions (FAQs)

FAQ 1: Which synthetic route, Strecker or Bucherer-Bergs, is preferable?

Answer: The choice between the Strecker and Bucherer-Bergs syntheses often depends on the scale of the reaction, available equipment, and safety considerations.

  • Strecker Synthesis: This is a direct, one-pot method to form the α-aminonitrile intermediate.[1][2] It is often favored in laboratory settings for its straightforwardness. However, it typically involves the use of potassium or sodium cyanide with ammonium chloride, which can generate hydrogen cyanide (HCN) in situ, requiring strict safety protocols.[2][3]

  • Bucherer-Bergs Reaction: This method proceeds via a hydantoin intermediate, which is generally a stable, crystalline solid that can be isolated and purified before the final hydrolysis step.[4][5] This can be advantageous for impurity removal. The reagents, including ammonium carbonate, are generally considered safer to handle than those in the Strecker synthesis, making it a more common choice for larger-scale production.[6]

FeatureStrecker SynthesisBucherer-Bergs Reaction
Intermediate α-AminonitrileHydantoin
Complexity Simpler, one-pot to intermediateTwo distinct steps to amino acid
Safety Higher risk due to potential HCN gasGenerally safer reagents
Purification Intermediate may be harder to isolateCrystalline hydantoin allows for purification
Recommendation Ideal for smaller, lab-scale synthesis with appropriate safety measures.Recommended for larger scale and when intermediate purification is desired.
FAQ 2: What is the primary cause of low yield in the initial reaction (aminonitrile or hydantoin formation)?

Answer: Low yields at this stage are most commonly due to incomplete conversion of the starting cyclopropyl methyl ketone. The primary reasons for this are:

  • Inefficient Imine/Iminium Formation: The initial condensation between the ketone and ammonia (or an ammonia equivalent) to form an imine is a reversible equilibrium-driven process.[1][7] If water is not effectively removed or if the pH is not optimal, the equilibrium will favor the starting ketone.

  • Cyanide Degradation: In the Bucherer-Bergs reaction, maintaining a slightly alkaline pH (around 8-9) is crucial.[4] If the conditions are too acidic, it hinders the formation of the necessary cyanohydrin intermediate. Conversely, strongly alkaline conditions can lead to the degradation of the cyanide reagent.[4]

  • Steric Hindrance: While not a major issue for cyclopropyl methyl ketone, it's a factor to consider. The nucleophilic attack of the cyanide ion on the iminium carbon can be influenced by the steric bulk of the ketone.

FAQ 3: Can the cyclopropane ring open during the synthesis?

Answer: The cyclopropane ring is a strained three-membered ring, and its stability is a valid concern, particularly under the harsh acidic conditions of the final hydrolysis step.[8][9] While generally stable, ring-opening can occur, especially in the presence of strong Brønsted or Lewis acids, leading to the formation of linear byproducts. However, under carefully controlled hydrolysis conditions (e.g., using moderate concentrations of HCl and avoiding excessive temperatures), the cyclopropane ring in this specific structure is largely preserved. The presence of the geminal methyl and amino groups provides some steric shielding and electronic stability.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during your synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Amino Acid After Hydrolysis

You've successfully synthesized and isolated the aminonitrile or hydantoin intermediate, but the final hydrolysis step results in a low yield of this compound.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The hydrolysis of the nitrile or hydantoin can be sluggish.

    • Mechanism Insight: The acid-catalyzed hydrolysis of a nitrile involves protonation of the nitrogen, followed by nucleophilic attack by water. This process is repeated to convert the nitrile to a primary amide and then to a carboxylic acid.[10][11] The hydantoin hydrolysis is a more complex, multi-step ring-opening process. Both require sufficient acid concentration and thermal energy.

    • Troubleshooting Protocol:

      • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC. If starting material is still present after the standard reaction time, consider extending it or cautiously increasing the temperature (e.g., from 100°C to 110°C).

      • Increase Acid Concentration: A higher concentration of hydrochloric acid (e.g., 6M to 8M) can accelerate the hydrolysis. However, be mindful that excessively harsh conditions could promote side reactions.

      • Ensure Homogeneity: If the intermediate has low solubility in the aqueous acid, the reaction will be slow. Consider adding a co-solvent like dioxane, though this will complicate the work-up.

  • Formation of Amide Intermediate: The hydrolysis might stall at the amide stage (2-amino-2-cyclopropylpropanamide).

    • Mechanism Insight: The hydrolysis of the amide to the carboxylic acid is often the rate-limiting step and requires more forcing conditions than the conversion of the nitrile to the amide.

    • Troubleshooting Protocol:

      • Analytical Verification: Use HPLC or NMR on the crude product to check for the presence of the amide intermediate.

      • Re-subject to Hydrolysis: If the amide is detected, the crude product can be re-subjected to the hydrolysis conditions, perhaps with a higher acid concentration or for a longer duration.

  • Product Degradation/Side Reactions: Harsh conditions can lead to byproducts.

    • Mechanism Insight: While the cyclopropane ring is relatively stable, extremely high temperatures and acid concentrations can catalyze ring-opening reactions, leading to a complex mixture of byproducts and lowering the yield of the desired product.[8]

    • Troubleshooting Protocol:

      • Optimize Conditions: If you suspect degradation, perform a small-scale optimization study, varying the temperature and acid concentration to find a balance between complete hydrolysis and minimal byproduct formation.

      • Product Isolation: Ensure your work-up and isolation procedure (e.g., crystallization, precipitation) is optimized for the hydrochloride salt of your amino acid. Improper pH adjustment during work-up can lead to losses.

Hydrolysis_Troubleshooting problem Low Yield After Hydrolysis cause1 Incomplete Hydrolysis problem->cause1 cause2 Amide Intermediate Formation problem->cause2 cause3 Product Degradation problem->cause3 solution1a Increase Time / Temperature cause1->solution1a solution1b Increase [HCl] cause1->solution1b solution2a Analytical Verification (HPLC/NMR) cause2->solution2a solution2b Re-subject to Hydrolysis cause2->solution2b solution3a Optimize Conditions cause3->solution3a solution3b Review Isolation Protocol cause3->solution3b

Fig 2. Troubleshooting logic for low hydrolysis yield.
Problem 2: Presence of an Unidentified Impurity in the Final Product

Your final product shows a persistent impurity in its NMR or HPLC analysis that you cannot attribute to starting materials or common solvents.

Potential Impurities & Their Origins:

  • α-Hydroxy Acid (2-Cyclopropyl-2-hydroxypropanoic acid):

    • Origin: This impurity can arise if the initial Strecker or Bucherer-Bergs reaction has incomplete amination. The cyanohydrin intermediate (formed from the ketone and cyanide) can be directly hydrolyzed to the α-hydroxy acid under acidic conditions.

    • Formation Pathway:

      • Cyclopropyl Methyl Ketone + KCN → 2-Cyclopropyl-2-hydroxypropanenitrile (Cyanohydrin)

      • Cyanohydrin + HCl/H₂O → 2-Cyclopropyl-2-hydroxypropanoic acid

    • Mitigation Strategy:

      • Optimize Amination: Ensure a sufficient excess of the ammonia source (ammonium chloride or carbonate) is used in the initial step to drive the equilibrium towards imine formation.

      • Purification: The α-hydroxy acid has different polarity and acidity compared to the amino acid. It can often be removed by careful recrystallization of the amino acid hydrochloride salt or by ion-exchange chromatography.

  • Ring-Opened Byproducts (e.g., 4-amino-4-methylpent-2-enoic acid or related isomers):

    • Origin: As discussed, this is a potential, though less common, side reaction from the hydrolysis step, especially if conditions are too harsh. The strained C-C bonds of the cyclopropane ring can be susceptible to cleavage.[8]

    • Formation Pathway: The exact structure can vary, but it would involve the protonation of the cyclopropane ring leading to a carbocation intermediate that rearranges to a more stable, open-chain structure.

    • Mitigation Strategy:

      • Milder Hydrolysis: Use the mildest conditions that still afford complete conversion of the nitrile or hydantoin. This means avoiding excessively high temperatures (>120°C) and using the lowest effective concentration of acid.

      • Analytical Detection: These impurities would have distinct signals in the olefinic region of an NMR spectrum and different retention times in HPLC.

      • Purification: These byproducts are often difficult to remove by simple crystallization. Chromatographic methods like preparative HPLC or ion-exchange chromatography would be necessary.

Impurity_Formation ketone Cyclopropyl Methyl Ketone aminonitrile α-Aminonitrile ketone->aminonitrile Strecker / Bucherer-Bergs (Sufficient NH3) cyanohydrin Cyanohydrin Intermediate ketone->cyanohydrin Strecker / Bucherer-Bergs (Insufficient NH3) product Desired Amino Acid aminonitrile->product Controlled Hydrolysis ring_opened Ring-Opened Impurity aminonitrile->ring_opened Harsh Hydrolysis hydroxy_acid α-Hydroxy Acid Impurity cyanohydrin->hydroxy_acid Hydrolysis

Fig 3. Potential pathways for common impurity formation.

IV. Experimental Protocols

Protocol 1: General Procedure for Bucherer-Bergs Synthesis of 5-Cyclopropyl-5-methylhydantoin

This is a representative procedure and should be adapted and optimized for your specific laboratory conditions.

  • To a sealed pressure vessel, add cyclopropyl methyl ketone (1.0 eq), potassium cyanide (1.5 eq), and ammonium carbonate (3.0 eq).

  • Add a 1:1 mixture of ethanol and water until the solids are dissolved and the ketone is fully solvated.

  • Seal the vessel and heat the mixture to 80-90°C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature, then to 0-5°C in an ice bath.

  • The 5-cyclopropyl-5-methylhydantoin product will often precipitate. If not, slowly acidify the mixture with dilute HCl to a pH of ~7 to induce precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from an ethanol/water mixture for further purification.

Protocol 2: General Procedure for Acid Hydrolysis to this compound
  • To a round-bottom flask equipped with a reflux condenser, add the 5-cyclopropyl-5-methylhydantoin (or the crude α-aminonitrile) (1.0 eq).

  • Add 6M aqueous hydrochloric acid (5-10 volumes).

  • Heat the mixture to reflux (approx. 100-110°C) and stir for 24-48 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Once the reaction is complete, cool the solution to room temperature.

  • Concentrate the solution under reduced pressure to remove the excess HCl and water. This may require co-evaporation with toluene or isopropanol.

  • The resulting solid is the crude this compound. It can be purified by recrystallization from a solvent system such as isopropanol/water or ethanol/ether.

V. References

  • Ma, S., & Yu, S. (2005). Ring-Opening Reactions of Cyclopropanes. In Modern Cyclophane Chemistry (pp. 1-45). Wiley-VCH.

  • Lebel, H., & Marcoux, J. F. (2004). Ring-Opening Reactions of Cyclopropanes. Organic Reactions, 64, 1-356.

  • Wikipedia. (2024). Strecker amino acid synthesis. Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2005). Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes. Retrieved from [Link]

  • Jasinski, M., & Jurczak, J. (2018). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 20(15), 4565–4569.

  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Chemistry of Nitriles. Retrieved from [Link]

  • Grokipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (1995). Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. Retrieved from [Link]

  • Zhang, Y., & Chen, P. (2016). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Journal of the American Chemical Society, 138(49), 15889–15892.

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Google Patents. (2006). Process for preparing cyclopropyl methyl ketone. Retrieved from

  • YouTube. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis of Amino Acids of Cyclopropylglycine Series. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • PubMed. (1981). 2-aminopropionitrile polymer. I. The hydrolyzate of the basic fraction. Retrieved from [Link]

  • Wikipedia. (2024). Bucherer–Bergs reaction. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Google Patents. (2012). 1-AMINO-2-VINYL CYCLOPROPANE CARBOXYLIC ACID AMIDE, SALT OF SAME, AND METHOD FOR PRODUCING SAME. Retrieved from

  • ResearchGate. (1971). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Retrieved from [Link]

  • PubMed. (1997). Hydrolytic Reactions of Thymidine 5'-o-phenyl-N-alkylphosphoramidates, Models of Nucleoside 5'-monophosphate Prodrugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Retrieved from [Link]

Sources

troubleshooting 2-Amino-2-cyclopropylpropanoic acid HCl crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Amino-2-cyclopropylpropanoic acid HCl Crystallization.

As a Senior Application Scientist, I understand that achieving a successful crystallization is a critical step in ensuring the purity, stability, and handleability of your compound. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to common challenges encountered during the crystallization of this compound. We will explore the causality behind experimental phenomena and provide robust, self-validating protocols to enhance your success rate.

Troubleshooting Guide: From Oiling Out to No Crystals

This section addresses the most pressing issues researchers face during the crystallization process in a direct question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I resolve this?

A1: The Phenomenon of Oiling Out

Oiling out, also known as liquid-liquid phase separation (LLPS), occurs when a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1] This oil is a highly concentrated, supersaturated solution of your compound that is immiscible with the bulk solvent.[2][3][4] This phenomenon is particularly common when the system reaches a high level of supersaturation too quickly, or when the temperature of crystallization is above the melting point of the solute-solvent mixture.[5] For amino acid hydrochlorides, factors like impurities, solvent choice, and cooling rate are primary contributors. The oil phase is problematic as it often traps impurities and can solidify into a non-crystalline, amorphous solid, which compromises purity and yield.[1][4][6]

Core Causality: Oiling out is typically a kinetic issue driven by high supersaturation.[2][4] The system relieves this supersaturation by forming a disordered liquid phase, which is kinetically more favorable than the ordered process of crystal nucleation and growth.

Troubleshooting Protocol: A Step-by-Step Guide to Preventing Oiling Out

  • Control Supersaturation: This is the most critical factor.

    • Reduce Cooling Rate: A slow, controlled cooling rate allows the system to remain in the metastable zone—the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth can proceed on existing nuclei (like seeds).[1] A typical rate to start with is 5-10 °C per hour.

    • Decrease Solute Concentration: Begin with a more dilute solution. This lowers the overall supersaturation level reached at any given temperature, making oiling out less likely.[1]

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise and slowly, preferably at a slightly elevated temperature, to avoid creating localized areas of very high supersaturation.[1]

  • Implement a Seeding Strategy: Seeding is a powerful technique to bypass the energy barrier of primary nucleation and promote controlled crystal growth.[1][2]

    • Protocol: Cool the saturated solution to a temperature where it is moderately supersaturated (within the metastable zone). Add a small quantity (0.1-1% by weight) of previously obtained, pure crystals of this compound.

    • If Seeds Dissolve: This indicates the solution is not yet supersaturated. Cool it further before adding more seeds.

    • If Seeds Cause Oiling: This can happen if the seeds are added to a highly supersaturated solution. Consider adding the seeds to the anti-solvent to create a suspension, and then slowly add this suspension to your dissolved compound.[3]

  • Re-evaluate Your Solvent System: The choice of solvent is paramount.

    • Solvent Screening: Conduct small-scale experiments with a range of solvents and anti-solvents. Good solvents for amino acid hydrochlorides are often polar (e.g., water, methanol, ethanol), while good anti-solvents are less polar (e.g., isopropanol, acetone, acetonitrile, ethyl acetate).[7][8]

    • The Goal: Find a solvent/anti-solvent pair where your compound is highly soluble in the solvent at an elevated temperature and poorly soluble in the mixture at room temperature or below, without being so insoluble that it crashes out or oils out.

Q2: I've set up my crystallization, but no crystals have formed after an extended period. What should I do?

A2: Inducing Crystallization

The failure to form crystals indicates that the solution has not reached the necessary level of supersaturation for spontaneous nucleation, or that the kinetic barrier for nucleation is too high.

Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[9]

  • Introduce Seed Crystals: As detailed above, adding a seed crystal is the most reliable method to initiate crystallization.[9]

  • Increase Supersaturation:

    • Evaporation: If using a volatile solvent, allow a small amount to evaporate by passing a gentle stream of nitrogen or air over the solution. This will increase the solute concentration.

    • Add Anti-Solvent: If you are below the saturation point, carefully add more anti-solvent.

    • Reduce Temperature: Lower the temperature of the cooling bath.[9]

Q3: My crystallization happened too quickly, resulting in a fine powder or an amorphous solid. How can I improve crystal quality?

A3: Controlling Crystal Growth

Rapid precipitation, or "crashing out," is caused by excessive supersaturation, leading to massive primary nucleation instead of controlled growth on a smaller number of nuclei. This traps impurities and solvent, resulting in poor purity and difficulty in filtration.[9]

Optimization Strategies:

  • Use More Solvent: Dissolve your compound in slightly more of the "good" solvent than the minimum required. This ensures the solution remains unsaturated for longer during cooling, slowing down the crystallization process.[9]

  • Slower Cooling/Anti-Solvent Addition: As with preventing oiling out, slowing the rate at which you generate supersaturation is key to growing larger, more well-defined crystals.

  • Reduce Temperature Gradient: Insulate the crystallization vessel to ensure slow and uniform cooling.

Frequently Asked Questions (FAQs)

Q: How does pH influence the crystallization of this compound?

A: The pH of the solution is a critical parameter for amino acid crystallization.[10] For an amino acid hydrochloride salt, the compound exists as a positively charged species. The solubility is highly dependent on pH.

  • Low pH (Acidic): In the presence of excess HCl, the equilibrium is pushed towards the protonated (salt) form, which can increase solubility due to the common ion effect, up to a certain point.[11] Maintaining a sufficiently low pH is crucial to prevent the precipitation of the neutral, zwitterionic form of the amino acid, which has a different solubility profile.[12][13]

  • Near Isoelectric Point (pI): As the pH is raised towards the amino acid's pI, the solubility dramatically decreases, which can be a strategy for crystallization but must be carefully controlled to avoid crashing out.[7][14] For the HCl salt, it is generally best to crystallize from a solution that remains acidic to ensure the desired salt form is obtained.

Q: What are the ideal characteristics of a solvent/anti-solvent system for this compound?

A: An ideal system should exhibit the following properties:

  • High Solubility at Elevated Temperature: The compound should dissolve completely in the primary solvent (or solvent mixture) when heated.

  • Low Solubility at Low Temperature: Upon cooling, the compound's solubility should decrease significantly to ensure a good yield.

  • Miscibility: The solvent and anti-solvent must be fully miscible in all proportions used.

  • Appropriate Polarity: Since this compound is a salt, polar solvents like water, methanol, or ethanol are good starting points. Anti-solvents should be less polar to reduce the solvating power of the mixture. Examples include isopropanol (IPA), acetone, or ethyl acetate.

  • Inertness: The solvents must not react with your compound.

Solvent ClassExamplesSuitability as Primary SolventSuitability as Anti-SolventRationale
Protic Polar Water, Methanol, EthanolExcellentPoorHigh polarity effectively solvates the ionic HCl salt.
Aprotic Polar Acetone, Acetonitrile, THFModerate to PoorExcellentLower polarity reduces solubility, inducing precipitation.
Ethers Diethyl Ether, MTBEPoorExcellentLow polarity makes them effective anti-solvents but use with caution due to immiscibility with highly polar solvents like water.
Alkanes Heptane, HexaneVery PoorExcellent (Trituration)Often used to wash or triturate an oil into a solid.
Q: Can impurities affect my crystallization?

A: Absolutely. Impurities can act as "tailor-made additives" that inhibit nucleation, disrupt crystal lattice formation, or promote oiling out.[1][5][6] If you consistently face issues, consider an additional purification step (e.g., charcoal treatment, column chromatography) for your starting material.

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical path for diagnosing and solving common crystallization problems.

TroubleshootingWorkflow start Begin Crystallization (Cooling / Anti-Solvent Addition) observation Observe Outcome start->observation oil Oil / Liquid Droplets Formed (Oiling Out) observation->oil Problem no_xtal Clear Solution Remains (No Crystals) observation->no_xtal Problem good_xtal Well-formed Crystals observation->good_xtal Success crash_out Fine Powder / Amorphous Solid (Crashed Out) observation->crash_out Problem sol_oil1 Reduce Supersaturation: 1. Slow Cooling/Addition Rate 2. Use Less Solute oil->sol_oil1 sol_noxtal1 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal no_xtal->sol_noxtal1 end Isolate Pure Crystals good_xtal->end sol_crash1 Decrease Supersaturation: 1. Use More Primary Solvent 2. Slow Cooling/Addition Rate crash_out->sol_crash1 sol_oil2 Implement Seeding Strategy sol_oil1->sol_oil2 sol_oil3 Change Solvent System sol_oil2->sol_oil3 sol_oil3->end Re-attempt sol_noxtal2 Increase Supersaturation: 1. Evaporate Solvent 2. Add More Anti-Solvent sol_noxtal1->sol_noxtal2 sol_noxtal2->end Re-attempt sol_crash1->end Re-attempt

Caption: A decision tree for troubleshooting crystallization.

Recommended Experimental Protocol: Anti-Solvent Crystallization

This protocol provides a robust starting point for the crystallization of this compound.

Materials:

  • This compound (crude)

  • Methanol (Solvent)

  • Isopropyl Alcohol (IPA) or Acetone (Anti-solvent)

  • Crystallization vessel with magnetic stirring and temperature control

  • 0.22 µm syringe filter

Step-by-Step Methodology:

  • Dissolution:

    • In the crystallization vessel, add the crude this compound.

    • Add the minimum amount of warm methanol (approx. 40-50 °C) required to achieve complete dissolution with stirring. Rationale: Using the minimum volume ensures the solution is saturated, maximizing yield. Heating increases solubility.

    • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, filter the hot solution through a pre-warmed 0.22 µm filter into a clean, warm vessel. Rationale: This removes insoluble impurities that can inhibit crystallization.

  • Controlled Anti-Solvent Addition:

    • Maintain the solution temperature at 40 °C.

    • Begin adding the anti-solvent (IPA or Acetone) dropwise with steady stirring.

    • Continue adding anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation. Rationale: Slow addition prevents localized high supersaturation and potential oiling out.

  • Maturation and Growth:

    • Add a few extra drops of warm methanol to just redissolve the turbidity, creating a clear, saturated solution.

    • Turn off the heat and allow the vessel to cool slowly to room temperature. An insulated bath (e.g., a dewar with warm water) is ideal for achieving a slow cooling rate. Rationale: Slow cooling is critical for forming large, well-ordered crystals.

    • For best results, after reaching room temperature, place the vessel in a refrigerator or ice bath (0-4 °C) for several hours to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals sparingly with a small amount of cold anti-solvent to remove any residual mother liquor. Rationale: A cold wash minimizes the dissolution of the product.

    • Dry the crystals under vacuum to a constant weight.

Crystallization Workflow Diagram

CrystallizationWorkflow cluster_prep Preparation cluster_xtal Crystallization cluster_iso Isolation dissolve 1. Dissolve Compound in Minimum Hot Methanol hot_filter 2. Hot Filter (Optional) to Remove Impurities dissolve->hot_filter add_anti 3. Add Anti-Solvent (IPA) Dropwise until Turbid hot_filter->add_anti slow_cool 4. Cool Slowly to Room Temperature add_anti->slow_cool chill 5. Chill (0-4°C) to Maximize Yield slow_cool->chill filter_xtal 6. Filter Crystals chill->filter_xtal wash_xtal 7. Wash with Cold Anti-Solvent filter_xtal->wash_xtal dry_xtal 8. Dry Under Vacuum wash_xtal->dry_xtal

Caption: A step-by-step workflow for anti-solvent crystallization.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

  • van de Streek, J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid. Retrieved from [Link]

  • MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on Control of pH-Modulation Crystallization Utilizing Concept of Dissociation Equilibrium. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. Retrieved from [Link]

  • Google Patents. (n.d.). JPH1059911A - Crystallization of acidic amino acid.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Alichem. (n.d.). This compound. Retrieved from [Link]

  • ACS Publications. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopropylpropanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your reaction conditions and achieve high-yield, high-purity results.

I. Understanding the Synthesis: Core Principles and Common Routes

2-Amino-2-cyclopropylpropanoic acid is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its conformationally restricted cyclopropyl group can impart unique structural and functional properties to peptides and other bioactive molecules. The synthesis of cyclopropyl amino acids can be challenging due to the strained nature of the three-membered ring.

Several synthetic strategies are employed to construct this molecule. Common methods include the modification of cyclopropanecarbaldehydes via the Strecker reaction, carbene addition to alkenes, and the Kulinkovich cyclopropanation of amides.[1] A prevalent laboratory-scale approach involves the cyclodialkylation of a malonic acid derivative, followed by functional group transformations to introduce the amine and carboxylic acid moieties.[2]

Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for a common synthetic route. Specific reagents and conditions will vary based on the chosen methodology.

Synthesis_Workflow Start Starting Materials (e.g., Malonate Ester, Dibromoethane) Cyclopropanation Cyclopropanation Start->Cyclopropanation Intermediate1 Cyclopropane Dicarboxylate Cyclopropanation->Intermediate1 Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Intermediate1->Hydrolysis_Decarboxylation Intermediate2 Cyclopropanecarboxylic Acid Hydrolysis_Decarboxylation->Intermediate2 Amination Amination (e.g., Curtius Rearrangement) Intermediate2->Amination Intermediate3 Protected Amino Acid Amination->Intermediate3 Deprotection_Salt_Formation Deprotection & HCl Salt Formation Intermediate3->Deprotection_Salt_Formation Final_Product This compound Deprotection_Salt_Formation->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield in the Cyclopropanation Step

Symptoms:

  • Low conversion of starting materials (e.g., diethyl malonate and 1,2-dibromoethane).

  • Formation of significant side products, such as polymeric materials.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Ineffective Base The base (e.g., sodium ethoxide) may not be sufficiently strong or may have degraded due to moisture. The pKa of the α-proton of the malonate ester must be considered for effective deprotonation.Use a freshly prepared or properly stored strong base. Consider alternative bases like sodium hydride (NaH) in an anhydrous solvent like THF for a more robust reaction.
Incorrect Reaction Temperature The reaction may be too slow at lower temperatures or lead to side reactions at higher temperatures.Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually warm to room temperature or reflux as needed. Monitor the reaction progress by TLC or GC-MS.
Solvent Issues The solvent may not be anhydrous, leading to quenching of the base and enolate.Use freshly distilled, anhydrous solvents. Ethanol is common for reactions with sodium ethoxide, while THF is suitable for NaH.
Poor Quality Reagents Impurities in the starting materials can interfere with the reaction.Use high-purity reagents. Purify starting materials if necessary (e.g., distill diethyl malonate).
Problem 2: Incomplete Hydrolysis and Decarboxylation

Symptoms:

  • Presence of the dicarboxylic acid intermediate after the hydrolysis and decarboxylation step.

  • Low yield of the desired cyclopropanecarboxylic acid.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Insufficient Acid or Base Concentration The concentration of the acid or base used for hydrolysis may not be sufficient to drive the reaction to completion.For saponification, use a higher concentration of NaOH or KOH (e.g., 6-12 M) and ensure a sufficient excess. For acidic hydrolysis, use a strong acid like HCl or H₂SO₄.
Inadequate Reaction Time or Temperature The reaction may require more time or higher temperatures for complete conversion.Increase the reflux time and/or temperature. Monitor the reaction by TLC or by checking the disappearance of the starting material.
Steric Hindrance The cyclopropane ring can sterically hinder the approach of the hydroxide or hydronium ions.Employ more forcing conditions, such as higher temperatures or the use of a co-solvent to improve solubility.
Problem 3: Low Yield in the Amination Step (e.g., Curtius Rearrangement)

Symptoms:

  • Low yield of the protected amino acid.

  • Formation of urea byproducts.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Moisture Contamination Water can react with the acyl azide intermediate to form a carbamic acid, which then decomposes to the amine and CO₂. The isocyanate intermediate can also react with water to form an unstable carbamic acid, which can lead to urea formation.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Premature Decomposition of Acyl Azide The acyl azide intermediate can be thermally unstable and may decompose if heated too rapidly or for too long.Perform the reaction at the lowest effective temperature. Add the azide source (e.g., sodium azide or diphenylphosphoryl azide) at a low temperature and then slowly warm the reaction mixture.
Inefficient Trapping of the Isocyanate The alcohol used to trap the isocyanate intermediate may not be reactive enough or may be present in insufficient quantity.Use a more nucleophilic alcohol or increase its concentration. For forming a Boc-protected amine, tert-butanol is commonly used.
Problem 4: Difficulty in Purification and Isolation of the Final HCl Salt

Symptoms:

  • The final product is oily or difficult to crystallize.

  • The product is contaminated with residual solvents or byproducts.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Impurities from Previous Steps Residual impurities can inhibit crystallization.Ensure each intermediate is purified to a high degree before proceeding to the next step.
Incorrect pH for Precipitation The amino acid may not precipitate effectively if the pH is not optimal.Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to induce precipitation. For the HCl salt, precipitation is typically achieved from an organic solvent after introducing HCl gas or an HCl solution.
Choice of Solvent for Crystallization The solvent system may not be suitable for crystallization.Experiment with different solvent systems for recrystallization. A common technique is to dissolve the crude product in a minimal amount of a good solvent (e.g., water or methanol) and then add a poor solvent (e.g., acetone or ether) to induce precipitation.
Residual Water The presence of water can make the product hygroscopic and difficult to handle.After isolation, dry the product thoroughly under high vacuum.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for introducing the amine group?

A1: The choice of amination method depends on the scale of the reaction and the available reagents. The Curtius rearrangement is a reliable method that involves the conversion of a carboxylic acid to an isocyanate via an acyl azide intermediate, which is then trapped with an alcohol to form a carbamate. This method generally proceeds with retention of configuration. Another common method is the Hofmann rearrangement , which converts a primary amide to an amine with one fewer carbon atom. For stereoselective syntheses, enzymatic methods or the use of chiral auxiliaries can be employed.[2][3]

Q2: How can I control the stereochemistry of the final product?

A2: Achieving high enantiomeric purity often requires a stereoselective synthesis strategy. This can be accomplished through several approaches:

  • Asymmetric Catalysis: Utilizing chiral catalysts, such as cobalt(II)-based metalloradical catalysis for asymmetric cyclopropanation, can provide high enantioselectivity.[4]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

  • Resolution: Racemic mixtures of the final product or an intermediate can be resolved using chiral resolving agents or by chiral chromatography.

Q3: What are the critical safety precautions for this synthesis?

A3: Several steps in this synthesis require careful handling of hazardous reagents:

  • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Avoid contact with acids (forms toxic hydrazoic acid) and heavy metals.

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water. Handle under an inert atmosphere.

  • Strong Acids and Bases: Corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Pressurized Reactions: Some cyclopropanation methods may generate pressure. Use appropriate glassware and a blast shield.

Always consult the Safety Data Sheet (SDS) for each reagent and follow standard laboratory safety procedures.

Q4: How can I monitor the progress of the reactions?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of most steps. Choose an appropriate solvent system that provides good separation of the starting material, intermediates, and products. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable tools.

Reaction Monitoring Decision Tree

Reaction_Monitoring Start Start Reaction Monitoring Is_Volatile Are reactants/products volatile? Start->Is_Volatile Use_GCMS Use GC-MS Is_Volatile->Use_GCMS Yes Is_UV_Active Are compounds UV active? Is_Volatile->Is_UV_Active No Use_LCMS_NMR Use LC-MS or NMR for detailed analysis Use_GCMS->Use_LCMS_NMR Use_TLC Use TLC with UV visualization Is_UV_Active->Use_TLC Yes Use_Stain Use TLC with a chemical stain (e.g., permanganate, ninhydrin) Is_UV_Active->Use_Stain No Use_TLC->Use_LCMS_NMR Use_Stain->Use_LCMS_NMR

Caption: A decision tree for selecting an appropriate reaction monitoring technique.

IV. Experimental Protocols

Protocol 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

This protocol is a representative example of the cyclopropanation step.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • Addition of Malonate: Cool the mixture to 0 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise via the dropping funnel over 30 minutes.

  • Addition of Dibromoethane: After the addition is complete, add 1,2-dibromoethane (1.1 eq) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Protocol 2: Formation of this compound from a Boc-Protected Precursor

This protocol describes the final deprotection and salt formation step.

  • Deprotection: Dissolve the Boc-protected amino acid (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

  • HCl Addition: Cool the solution to 0 °C. Bubble anhydrous HCl gas through the solution or add a solution of HCl in dioxane (e.g., 4 M) dropwise until the reaction is complete (monitor by TLC).

  • Precipitation: The HCl salt will typically precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold diethyl ether to remove any remaining impurities. Dry the product under high vacuum to obtain the final this compound.

V. References

  • Kulinkovich, O. G. (2004). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 73(8), 739–764. [Link]

  • Stamford, A. W., & Reiss, P. D. (2001). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 101(10), 3021-3044. [Link]

  • Zhang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]

  • Li, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2268. [Link]

  • PubChem. (2R)-2-amino-2-cyclopropylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Charette, A. B., & Pelletier, G. (2018). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 20(15), 4585–4589. [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

Sources

Technical Support Center: 2-Amino-2-cyclopropylpropanoic acid HCl Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-cyclopropylpropanoic acid HCl. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and handling of solutions containing this novel amino acid analog. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity of your experiments and the reliability of your results.

Introduction to this compound

2-Amino-2-cyclopropylpropanoic acid is a non-proteinogenic amino acid that incorporates a cyclopropyl group. This structural feature can impart unique conformational constraints and metabolic stability to peptides and other molecules into which it is incorporated.[1][2] As with many specialized reagents, understanding its behavior in solution is critical for successful application. This guide addresses common questions and concerns regarding the stability of its hydrochloride salt in aqueous and organic solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound solution has turned slightly yellow over time. Is it still usable?

Answer: A slight yellowing of the solution can be an indicator of degradation, although it may not necessarily render the solution unusable for all applications. The discoloration could be due to oxidative degradation or the formation of trace impurities.

Troubleshooting Steps:

  • Assess the extent of discoloration: A very faint yellowing in a stock solution that will be highly diluted for a final experiment may be acceptable. However, a significant color change suggests a higher level of degradation.

  • Consider the age of the solution: If the solution was prepared recently and stored correctly, the degradation may be minimal. Older solutions are more likely to have degraded.

  • Analytical Verification (Recommended): The most reliable way to determine usability is to analyze the solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4] This will allow you to quantify the amount of the parent compound remaining and identify any major degradation products.

  • Functional Assay: If an analytical assessment is not feasible, a small-scale functional assay can help determine if the compound is still active for your specific application.

Causality: The amino group in the molecule can be susceptible to oxidation over time, especially in the presence of light, oxygen, and trace metal ions.[5]

FAQ 2: I'm observing poor solubility of this compound in my buffer system. What can I do?

Answer: Solubility issues can arise from several factors, including pH, buffer composition, and concentration. As a hydrochloride salt, 2-Amino-2-cyclopropylpropanoic acid is expected to be more soluble in aqueous solutions.

Troubleshooting Steps:

  • Check the pH of your solution: The amine and carboxylic acid groups are ionizable, and their charge state is pH-dependent. The hydrochloride salt is acidic. Ensure the pH of your final solution is compatible with maintaining the charged, more soluble form of the amino acid.[5]

  • Adjust the pH: If your experimental conditions allow, a slight adjustment of the pH may improve solubility.

  • Consider an alternative solvent: If aqueous buffers are not suitable, explore other polar solvents. Always perform a small-scale solubility test before preparing a large batch.

  • Sonication: Gentle sonication can help to dissolve the compound, but avoid excessive heat which could promote degradation.

Experimental Workflow: Preparing a Stable Stock Solution

Stock Solution Preparation Workflow cluster_Preparation Preparation cluster_Sterilization Sterilization & Storage A Weigh this compound B Select appropriate solvent (e.g., ultrapure water, buffer) A->B Choose solvent C Add solvent to the solid B->C Combine D Vortex and/or sonicate gently to dissolve C->D Dissolve E Filter-sterilize through a 0.22 µm filter D->E Ensure sterility F Aliquot into sterile, amber vials E->F Prevent contamination & light exposure G Store at recommended temperature F->G Long-term stability

Caption: Workflow for preparing a stable stock solution.

FAQ 3: What are the optimal storage conditions for solutions of this compound?

Answer: Proper storage is crucial to minimize degradation and maintain the integrity of your solutions. The following table summarizes the recommended storage conditions.

Storage ConditionRecommendationRationale
Temperature -20°C for long-term storage. 2-8°C for short-term storage (days to a week).Lower temperatures slow down the rate of chemical degradation.[5]
Light Store in amber vials or protect from light.Exposure to light can promote photo-oxidation.[5]
Atmosphere For sensitive applications, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.This minimizes contact with atmospheric oxygen, reducing the risk of oxidative degradation.
Container Use high-quality, sterile polypropylene or glass vials.Prevents leaching of contaminants from the container and maintains sterility.
FAQ 4: Could the cyclopropyl ring be susceptible to opening under my experimental conditions?

Answer: The cyclopropyl group is a strained ring system, which can make it susceptible to ring-opening reactions under certain conditions.[1] However, for most standard biological and pharmaceutical applications, the cyclopropane ring is relatively stable.

Conditions to be Mindful Of:

  • Strongly Acidic Conditions: While the HCl salt provides an acidic environment, extremely low pH values (e.g., pH < 1) combined with high temperatures could potentially promote ring opening.

  • Presence of Strong Oxidizing Agents: Potent oxidizing agents could potentially react with the cyclopropyl ring.

  • Catalytic Hydrogenation: Certain catalysts used for hydrogenation could potentially open the cyclopropyl ring.

Recommendation: For most applications, ring stability should not be a primary concern. If your experimental setup involves harsh conditions, it is advisable to run a control experiment to assess the stability of the compound.

Potential Degradation Pathway

Degradation Pathway cluster_Degradation Potential Degradation Products A 2-Amino-2-cyclopropylpropanoic acid B Oxidative Deamination Products (e.g., keto-acid) A->B Oxidation C Ring-Opened Products (under harsh conditions) A->C Strong Acid/Heat D Other Impurities A->D Other reactions

Caption: Potential degradation pathways for 2-Amino-2-cyclopropylpropanoic acid.

Analytical Methods for Stability Assessment

For researchers who need to quantify the stability of their this compound solutions, High-Performance Liquid Chromatography (HPLC) is a recommended technique.

General HPLC Method Parameters:
ParameterRecommendation
Column C18 reverse-phase column.[3]
Mobile Phase A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6]
Detection UV detection at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS) for higher specificity and sensitivity.[3][6]
Derivatization Pre-column derivatization with a fluorogenic agent (e.g., o-phthalaldehyde) can enhance sensitivity for fluorescence detection.[7]

Note: The exact method parameters will need to be optimized for your specific instrumentation and experimental needs.

General Handling Recommendations

  • Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its solutions.

  • Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • As it is a hydrochloride salt, it is corrosive. Avoid contact with skin and eyes.[8]

  • Store the solid compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases and oxidizing agents.[9][10]

By following these guidelines and being mindful of the potential stability issues, you can ensure the successful use of this compound in your research and development endeavors.

References

  • Safe Storage. (n.d.). University of California, Berkeley - Environmental Health & Safety. Retrieved from [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023, May 1). University of Waterloo. Retrieved from [Link]

  • Amino Acid Degradation. (n.d.). Retrieved from [Link]

  • This compound, 96% Purity, C6H12ClNO2, 1 gram. (n.d.). A2Z Chemical. Retrieved from [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2025, August 6). ResearchGate. Retrieved from [Link]

  • (2R)-2-amino-2-cyclopropylpropanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Storing Corrosive Liquids: Safe Hydrochloric Acid Storage Solutions. (2018, April 11). U.S. Chemical Storage. Retrieved from [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. (n.d.). PubMed. Retrieved from [Link]

  • (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride. (n.d.). PubChem. Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). National Institutes of Health. Retrieved from [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation. (2023, January 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. (2023, July 11). Retrieved from [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Amino Acid Analysis. (n.d.). Retrieved from [Link]

  • Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. (2021, June 10). PubMed. Retrieved from [Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023, July 11). National Institutes of Health. Retrieved from [Link]

  • Amino Acid Degradation. (n.d.). Retrieved from [Link]

  • 18.5: Pathways of Amino Acid Degradation. (2025, August 28). Biology LibreTexts. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino. (2022, December 19). Norwegian Research Information Repository - NTNU. Retrieved from [Link]

  • Degradation of amino acids. (n.d.). Slideshare. Retrieved from [Link]

Sources

overcoming solubility problems with 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-cyclopropylpropanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility challenges with this unique amino acid analog.

Introduction

This compound is a non-proteinogenic amino acid increasingly utilized as a building block in pharmaceutical research and development.[1][2] Its rigid cyclopropyl moiety offers unique conformational constraints that are valuable in drug design. However, like many small molecules, achieving the desired concentration in solution can be a significant hurdle. This guide provides a systematic approach to understanding and overcoming these solubility issues.

While specific experimental solubility data for this compound is not extensively published, we can apply fundamental principles of amino acid chemistry to effectively troubleshoot and resolve these challenges. As a hydrochloride salt, the compound is designed for enhanced aqueous solubility compared to its free base form.[3] However, factors such as pH, solvent choice, and temperature play a crucial role.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

A1: Several factors can contribute to poor solubility, even for a hydrochloride salt:

  • pH of the Solution: The pH of your water can be near the isoelectric point (pI) of the amino acid, where its net charge is zero, leading to minimal solubility.[4][5]

  • Concentration: You may be attempting to prepare a supersaturated solution.

  • Temperature: Dissolution can be an endothermic process, and room temperature may not be sufficient for higher concentrations.

  • Purity of the Compound: Impurities can affect solubility. Ensure you are using a high-purity grade.[6]

Q2: What is the expected solubility of this compound in aqueous solutions?

Q3: How does pH affect the solubility of this compound?

A3: The solubility of amino acids is highly pH-dependent.[4][5]

  • At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH3+), resulting in a net positive charge. This charge enhances interactions with polar water molecules, increasing solubility.

  • At the isoelectric point (pI): The amino acid exists as a zwitterion, with both a positive (-NH3+) and a negative (-COO-) charge, resulting in a net neutral charge. At this point, intermolecular interactions between the amino acid molecules are maximized, leading to aggregation and precipitation, thus minimizing solubility.[7][8]

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO-) and the amino group is neutral (-NH2), resulting in a net negative charge, which again increases solubility in water.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, polar organic solvents or co-solvents can be effective. Due to the ionic nature of the hydrochloride salt, it will have some solubility in polar organic solvents. Common choices include:

  • Methanol

  • Ethanol

  • Dimethyl sulfoxide (DMSO) The solubility in alcohols is generally lower than in water and decreases as the hydrophobicity of the alcohol increases (e.g., from methanol to propanol).

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: Compound Precipitates Out of Aqueous Solution

This is a common issue often related to pH. The following workflow will help you identify the optimal pH for dissolution.

start Start: Undissolved Compound in Water check_ph Measure pH of the suspension start->check_ph is_neutral Is pH near neutral (6-8)? check_ph->is_neutral adjust_acid Gradually add 0.1 M HCl to lower pH to ~2-3 is_neutral->adjust_acid Yes adjust_base Gradually add 0.1 M NaOH to raise pH to ~9-10 is_neutral->adjust_base No (already acidic/basic) observe_dissolution Observe for dissolution with gentle agitation adjust_acid->observe_dissolution adjust_base->observe_dissolution success Compound Dissolves: Determine working pH range observe_dissolution->success Success failure Still Insoluble: Consider co-solvents or heat observe_dissolution->failure Failure

Caption: Workflow for pH-based solubility troubleshooting.

  • Prepare a Suspension: Add the desired amount of this compound to your aqueous solvent (e.g., deionized water or a buffer). Stir at room temperature.

  • Measure Initial pH: Use a calibrated pH meter to measure the initial pH of the suspension.

  • Acidification (Recommended First Step):

    • Slowly add 0.1 M HCl dropwise while stirring.

    • Monitor the pH and observe for dissolution. A pH range of 2-4 is a good target.[9]

  • Alkalinization (Alternative):

    • If acidification does not work or is not compatible with your experiment, prepare a fresh suspension and slowly add 0.1 M NaOH dropwise.

    • Monitor the pH and observe for dissolution. A pH of 9-10 is a reasonable target.

  • Determine Optimal pH: Once the compound dissolves, note the pH. This will be your working pH for preparing solutions of this concentration.

  • Buffer Selection: For future experiments, prepare a buffer at the determined optimal pH to ensure consistent solubility and stability.

Rationale: As an amino acid hydrochloride, the compound will carry a net positive charge at low pH, enhancing its solubility. The isoelectric point (pI) for most neutral amino acids is in the range of 5-6.5.[7] By shifting the pH away from this point, you increase the population of charged species, which are more soluble in water.

Issue 2: Incomplete Dissolution in Aqueous Solution Even After pH Adjustment

If pH adjustment alone is insufficient, or if you need to work at a specific pH where solubility is low, consider using co-solvents or adjusting the temperature.

  • Select a Co-solvent: Choose a water-miscible polar organic solvent. Good starting points are ethanol, methanol, or DMSO.

  • Method A: Add Co-solvent to Suspension:

    • Prepare a suspension of the compound in your aqueous buffer at the desired pH.

    • Slowly add the co-solvent (e.g., ethanol) dropwise while stirring until the solid dissolves. Start with 5-10% (v/v) and increase if necessary.

  • Method B: Dissolve in Co-solvent First:

    • Dissolve the this compound in a minimal amount of the pure co-solvent (e.g., DMSO).

    • Slowly add this solution to your aqueous buffer with vigorous stirring. Be aware that the compound may precipitate if the final co-solvent concentration is too low.

  • Final Concentration: Note the final percentage of the co-solvent required. Be mindful that the co-solvent may impact your downstream experiments.

Rationale: Co-solvents can reduce the polarity of the aqueous medium, which can help to solvate the non-polar cyclopropyl group of the molecule, thereby increasing overall solubility.[5]

  • Gentle Heating: Prepare a suspension of the compound in the desired solvent.

  • Warm the Solution: Gently warm the suspension in a water bath (e.g., to 30-40°C) with continuous stirring.

  • Monitor Dissolution: Observe if the compound dissolves as the temperature increases.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature.

  • Observe for Precipitation: If the compound remains in solution upon cooling, you have successfully prepared your solution. If it precipitates, the concentration may be too high for stable dissolution at room temperature. In such cases, the solution should be used while warm or prepared fresh before each use.

Rationale: The dissolution of solids is often an endothermic process, meaning that solubility increases with temperature.

Data Summary: Recommended Starting Solvents
Solvent SystemRecommended Starting ConditionsRationale & Considerations
Deionized Water Adjust pH to 2-4 with 0.1 M HCl.The hydrochloride salt form is most soluble at acidic pH.[4][5]
Phosphate-Buffered Saline (PBS) Check for precipitation. If observed, adjust pH to < 5 with HCl.Standard PBS is near neutral pH, which may be close to the compound's pI.
Ethanol/Water Mixture Start with 10-20% ethanol in water, at an adjusted acidic pH.Balances the polarity to solvate both ionic and non-polar parts of the molecule.
DMSO Use as a stock solvent for high concentrations.Effective for dissolving a wide range of organic molecules. Dilute stock into aqueous media carefully.

Understanding the Physicochemical Properties (Estimated)

  • pKa1 (α-carboxyl group): ~2.0 - 2.5

  • pKa2 (α-amino group): ~9.0 - 9.5

The pI for a neutral amino acid is the average of its two pKa values.[7][10]

pI = (pKa1 + pKa2) / 2 pI ≈ (2.2 + 9.2) / 2 ≈ 5.7

This estimated pI suggests that the lowest solubility will be in the pH range of 5 to 6.5.

cluster_0 Effect of pH on Species and Solubility ph_scale ph_scale

Caption: Relationship between pH, net charge, and solubility.

Stability Considerations

  • pH Stability: While adjusting the pH can enhance solubility, be aware that extreme pH values (highly acidic or basic) combined with elevated temperatures can lead to degradation over time. It is recommended to prepare fresh solutions. Some amino acids, like glutamic acid, have been shown to degrade in 0.1 N HCl upon storage.[9]

  • Stock Solutions: For long-term storage, consider preparing a concentrated stock solution in an anhydrous polar organic solvent like DMSO and storing it at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles.

By systematically applying these principles and protocols, researchers can effectively overcome solubility challenges with this compound and proceed with their experiments with confidence.

References

  • LEAPCHEM. (2025, December 24).
  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1963). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 27(6), 382-386.
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-138.
  • Needham, T. E., Jr. (1971). The Solubility of Amino Acids in Various Solvent Systems.
  • Needham, T. E., Jr., Paruta, A. N., & Gerraughty, R. J. (1971). The effect of varying solvent systems on the solubilities of glycine, L-alanine, L-valine, L-phenylalanine, and DL-aminooctanoic acid at 25° C. Journal of Pharmaceutical Sciences, 60(4), 565-567.
  • BLD Pharm. (n.d.). 88807-89-0|2-Amino-2-cyclopropylpropanoic acid hydrochloride.
  • Oakwood Chemical. (n.d.). This compound, 96% Purity, C6H12ClNO2, 1 gram.
  • Löbmann, K., Laitinen, R., Grohganz, H., Rades, T., & Strachan, C. J. (2013). Dissolution properties of co-amorphous drug-amino acid formulations in buffer and biorelevant media. Molecular Pharmaceutics, 10(4), 1340–1349.
  • Clark, J. (2023, February 9).
  • Echemi. (n.d.). 1219429-81-8, 2-amino-2-cyclopropylacetic acid hydrochloride Formula.
  • Chem-Impex. (n.d.). 2-Amino-N-cyclopropylacetamide hydrochloride.
  • Chemenu. (n.d.). cas 1219429-81-8|| where to buy 2-Amino-2-cyclopropylacetic acid hydrochloride.
  • University of Calgary. (n.d.). Ch27: Isoelectronic point.
  • Kato, Y., et al. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 33(7), 827-831.
  • USP-NF. (2019, May 31). Aminocaproic Acid Tablets.
  • ChemicalBook. (2025, July 4). 2-amino-2-cyclopropylacetic acid hydrochloride | 1219429-81-8.
  • Khan Academy. (n.d.). Isoelectric point and zwitterions.
  • Echemi. (n.d.). 670253-51-7, 2-AMINO-N-CYCLOPROPYLACETAMIDE HYDROCHLORIDE Formula.
  • Mirtallo, J. M., et al. (1981). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. JPEN. Journal of Parenteral and Enteral Nutrition, 5(5), 492-495.
  • Sourav Sir's Classes. (2022, February 12). How To Calculate The Isoelectric Point of Amino Acids [Video]. YouTube.
  • PubChem. (n.d.). (2S)-2-amino-3-cyclopropylpropanoic acid.
  • Chemazon. (2023, December 28). Calculation of Isoelectric Point (pI) of amino acid [Video]. YouTube.
  • Al-Obaidi, H. (2020). Enhancing the aqueous solubility and dissolution of poorly water-soluble drugs using amino acids [Doctoral dissertation, University of Central Lancashire].
  • ResearchGate. (2025, August 6).
  • MDPI. (2024, June 6). Thermal Stability of Dispersions of Amino-Functionalized Silica in Glycol and in 50–50 Aqueous Glycol.
  • ResearchGate. (2025, August 6). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures.
  • NIH. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-2-cyclopropylpropanoic acid HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this unique non-proteinogenic amino acid. Our goal is to provide you with in-depth, practical solutions to streamline your experimental workflows and ensure the highest purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The impurity profile is heavily dependent on the synthetic route employed. A common method for synthesizing α-amino acids is the Strecker synthesis.[1][2][3][4][5] If this method is used, starting from cyclopropyl methyl ketone, ammonia, and cyanide, potential impurities could include:

  • Unreacted starting materials: Residual cyclopropyl methyl ketone.

  • Intermediate products: The corresponding α-aminonitrile that has not been fully hydrolyzed.

  • Side-products: Amides formed from the partial hydrolysis of the nitrile.

  • Enantiomeric impurities: If a non-stereoselective synthesis is performed, the crude product will be a racemic mixture of (R)- and (S)-enantiomers.

Each production process can result in a different impurity profile, making it crucial to understand the synthesis pathway to anticipate potential contaminants.[6]

Q2: I'm struggling to find a suitable recrystallization solvent. What do you recommend?

Finding the ideal recrystallization solvent is often an empirical process. For amino acid hydrochlorides, which are salts, a common strategy is to use a polar protic solvent to dissolve the compound at an elevated temperature, followed by the addition of a less polar anti-solvent to induce crystallization upon cooling.

A good starting point would be a mixed solvent system. Given the structure of this compound, consider the following combinations:

Solvent System (v/v)Rationale
Methanol/Water Amino acids generally have good solubility in water.[7][8] Methanol can help to dissolve organic impurities and modulate the polarity.
Ethanol/Water Similar to methanol/water, but ethanol is less polar, which might be advantageous for precipitating the desired salt.
Isopropanol/Water Isopropanol is even less polar and can be an effective anti-solvent.
Methanol/Diethyl Ether A classic combination for crystallizing amine hydrochlorides.[9] Dissolve the compound in a minimal amount of hot methanol and slowly add diethyl ether until turbidity is observed, then allow to cool slowly.

Q3: My purified product has a broad melting point. What does this indicate?

A broad melting point range is a strong indicator of impurities. This could be due to the presence of residual solvents, inorganic salts, or any of the organic impurities mentioned in Q1. If you have performed a chiral synthesis, a broad melting point could also suggest contamination with the other enantiomer, as the melting point of a racemic mixture can differ from that of the pure enantiomers.

Q4: How can I confirm the enantiomeric purity of my final product?

For non-proteinogenic amino acids, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. You will likely need a chiral stationary phase (CSP) column. Common CSPs for amino acid separations include those based on polysaccharides, teicoplanin, or crown ethers. The exact method, including mobile phase composition, will need to be developed and optimized for this specific analyte.

Q5: Is this compound hygroscopic and how should it be stored?

Many amino acid hydrochlorides are hygroscopic. It is best to assume that your compound is sensitive to moisture. We recommend storing the purified, dry solid in a tightly sealed container, preferably in a desiccator or a controlled low-humidity environment.

Troubleshooting Guide

Problem 1: Low Yield After Recrystallization
  • Possible Cause 1: High solubility in the chosen solvent system. The compound may be too soluble even at low temperatures, leading to significant loss in the mother liquor.

    • Solution: Experiment with a more non-polar anti-solvent or reduce the proportion of the highly polar solvent in your mixture. For example, if you are using a methanol/water system, try increasing the methanol content or switching to an ethanol/water or isopropanol/water system.

  • Possible Cause 2: Premature crystallization. If the anti-solvent is added too quickly or the solution is cooled too rapidly, the compound may precipitate as a fine powder that is difficult to filter and wash effectively, leading to mechanical losses.

    • Solution: Ensure the anti-solvent is added slowly to a hot, stirred solution until persistent cloudiness is observed. Then, allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator.

Problem 2: Oiling Out Instead of Crystallizing
  • Possible Cause 1: The compound's melting point is lower than the boiling point of the solvent. If the solute dissolves in the hot solvent and then melts, it may not crystallize upon cooling.

    • Solution: Choose a lower-boiling point solvent system.

  • Possible Cause 2: Presence of impurities. Impurities can disrupt the crystal lattice formation, leading to an oily precipitate.

    • Solution: Attempt to remove the impurities before recrystallization. This might involve a simple wash with a solvent in which your desired compound is insoluble, or a more rigorous chromatographic purification of the crude material.

  • Possible Cause 3: Supersaturation is too high.

    • Solution: Use a slightly larger volume of the solvent to dissolve the compound initially. This reduces the degree of supersaturation upon cooling.

Problem 3: Product is Colored
  • Possible Cause 1: Impurities from the synthesis. Certain reagents or byproducts from the synthesis may be colored.

    • Solution: You can try treating a solution of your compound with activated charcoal. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through celite to remove the charcoal. Then proceed with the crystallization. Be aware that this can sometimes lead to a reduction in yield.

Experimental Protocols

Protocol 1: General Recrystallization Workflow
  • Solvent Screening: In small test tubes, test the solubility of your crude product in a range of solvents at room temperature and upon heating. A good single solvent for recrystallization will show poor solubility at room temperature and high solubility when hot. For a two-solvent system, the compound should be soluble in one ("solvent") and insoluble in the other ("anti-solvent"), and the two solvents must be miscible.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "solvent" (e.g., methanol) to fully dissolve the compound.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Then, cool the flask in an ice bath.

    • Two Solvents: To the hot, dissolved solution, add the "anti-solvent" (e.g., diethyl ether) dropwise with swirling until the solution becomes cloudy. Add a few drops of the hot "solvent" to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "anti-solvent".

  • Drying: Dry the crystals under vacuum.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This is a starting point and will require optimization.

  • Column: Chiral Stationary Phase (CSP) column suitable for amino acids (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium acetate or formate). The exact ratio and pH will need to be optimized.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV detector at a low wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of your purified compound in the mobile phase.

Visualizations

Troubleshooting_Workflow start Crude Product recrystallization Recrystallization start->recrystallization analysis Analyze Purity (TLC, NMR, MP) recrystallization->analysis pure_product Pure Product analysis->pure_product Purity OK impure Product Impure/Low Yield analysis->impure Purity Not OK troubleshoot Troubleshoot Issue impure->troubleshoot column Column Chromatography impure->column oiling_out Oiling Out? troubleshoot->oiling_out low_yield Low Yield? troubleshoot->low_yield color Colored Product? troubleshoot->color change_solvent Change Solvent System oiling_out->change_solvent Yes low_yield->change_solvent Yes charcoal Charcoal Treatment color->charcoal Yes change_solvent->recrystallization charcoal->recrystallization column->recrystallization

Caption: A general troubleshooting workflow for the purification of this compound.

Recrystallization_Process cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot solvent cool Slowly cool to room temp dissolve->cool ice_bath Cool in ice bath cool->ice_bath filtrate Vacuum filtrate to collect crystals ice_bath->filtrate wash Wash with cold solvent filtrate->wash dry Dry under vacuum wash->dry final_product final_product dry->final_product Pure Crystalline Solid

Caption: A schematic of a typical recrystallization process.

References

  • Google Patents. (n.d.). Amino acid methyl ester hydrochloride preparation.
  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • ResearchGate. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

  • Merck Index. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurity profile of amino acids? Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-amino-2-cyclopropylpropanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]

  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Amino Acids of Cyclopropylglycine Series. Retrieved from [Link]

  • PubMed. (n.d.). Three-component Synthesis of Alpha,beta-Cyclopropyl-Gamma-Amino Acids. Retrieved from [Link]

  • PubMed. (n.d.). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Retrieved from [Link]

  • Radboud Repository. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Retrieved from [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of 2-Amino-2-cyclopropylpropanoic acid HCl. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the unique challenges presented by this non-canonical amino acid. Here, we address common analytical artifacts and provide troubleshooting strategies in a direct question-and-answer format, grounded in established scientific principles.

Part 1: Foundational Challenges & Frequently Asked Questions

This section tackles the most common initial hurdles encountered when developing an analytical method for this compound.

Q1: I'm using a standard C18 column, but my peak is eluting in the void volume. Why is there no retention?

Answer: This is a classic and expected behavior for this type of molecule. 2-Amino-2-cyclopropylpropanoic acid is a small, highly polar, and zwitterionic compound, especially at neutral pH.[1] Standard reversed-phase columns like C18 rely on hydrophobic interactions between the analyte and the stationary phase. Your analyte has minimal nonpolar character, leading to very weak affinity for the C18 phase and co-elution with the solvent front.[1]

Core Scientific Principle: The principle of "like dissolves like" applies to chromatography. Polar analytes require a polar stationary phase (or a modified mobile phase) to achieve retention.

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred chromatographic mode for highly polar compounds. HILIC columns use a polar stationary phase with a primarily organic mobile phase, promoting retention of polar analytes.

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion mode) to the mobile phase can form a more hydrophobic complex with the analyte, significantly increasing retention on a reversed-phase column.

  • Derivatization: Chemically modifying the analyte to make it more hydrophobic is a robust strategy that solves this issue and often aids in detection as well.[]

Q2: My HPLC is equipped with a UV-Vis detector, but I can't see a peak for my analyte. Is my instrument malfunctioning?

Answer: Your instrument is likely working correctly. The problem lies with the structure of 2-Amino-2-cyclopropylpropanoic acid itself. Like most amino acids, it lacks a significant chromophore—a part of the molecule that absorbs ultraviolet or visible light.[3] Direct UV detection is therefore not feasible as the molecule only absorbs at very low wavelengths (190-210 nm), where solvents and other matrix components also absorb, making selective detection impossible.[3]

Solutions:

  • Use a Universal Detector: Detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometers (MS) do not require a chromophore and are suitable for this analysis.

  • Pre- or Post-Column Derivatization: This is the most common solution for UV-Vis or Fluorescence detection. A derivatizing agent is used to attach a chromophore or fluorophore to the amino group of the analyte.[3][4] Common reagents include o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC), or dansyl chloride.

Q3: I need to use Gas Chromatography (GC). Can I inject the HCl salt directly?

Answer: Absolutely not. Amino acids are non-volatile and thermally labile; they will decompose in the high-temperature environment of the GC injector port rather than volatilizing.[5] The HCl salt form is even less volatile. Analysis by GC is only possible after a chemical derivatization step to convert the polar amine and carboxylic acid groups into nonpolar, volatile, and thermally stable moieties.[]

Common GC Derivatization Strategies:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogens on the amine and carboxyl groups with silyl groups.[5] MTBSTFA derivatives are known to be more stable against moisture.

  • Esterification followed by Acylation: This is a two-step process. The carboxylic acid is first converted to an ester (e.g., a methyl or propyl ester), and the amino group is then acylated using reagents like pentafluoropropionic anhydride (PFPA).[6][7] This creates a stable and highly volatile derivative suitable for GC-MS analysis.[6]

Part 2: Troubleshooting Guide by Analytical Technique

HPLC & LC-MS Analysis Artifacts
Problem: My retention time is drifting between injections.
Probable CauseExplanation & Solution
Inadequate Column Equilibration Gradient elution methods require the column to fully return to initial conditions before the next injection. Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[8]
Mobile Phase Composition Change Organic solvents can evaporate over time, changing the mobile phase ratio and affecting retention. Buffers can precipitate if their solubility limit is exceeded. Solution: Prepare fresh mobile phase daily.[8] Keep mobile phase bottles covered and use a degasser to prevent dissolved gases from forming bubbles.
Temperature Fluctuations Column temperature directly impacts retention time. Even minor ambient temperature changes can cause drift. Solution: Always use a thermostatted column compartment to maintain a stable temperature.[8]
Problem: My peak is tailing or showing poor symmetry.

// Nodes start [label="Peak Tailing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; cause1 [label="Secondary Interactions", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Column Overload", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Mismatched pH", fillcolor="#F1F3F4", fontcolor="#202124"];

sol1a [label="Use end-capped column", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Add competing base\n(e.g., triethylamine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Reduce injection volume\nor sample concentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Adjust mobile phase pH\n(pH 2-3 or >8)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> cause1 [label="Is sample concentration low?"]; start -> cause2 [label="Is peak shape better at lower concentrations?"]; start -> cause3 [label="Is pH near pKa?"];

cause1 -> sol1a; cause1 -> sol1b; cause2 -> sol2; cause3 -> sol3; } ondot Caption: Troubleshooting logic for peak tailing.

Explanation:

  • Secondary Silanol Interactions: The primary cause of tailing for basic compounds like amino acids is the interaction between the protonated amine group and acidic, deprotonated silanol groups on the silica stationary phase. This is a strong, undesirable interaction that delays a portion of the analyte molecules.

  • Mobile Phase pH: The pH of the mobile phase controls the ionization state of both the analyte and the column's silanol groups.[1] Operating at a low pH (e.g., 2.5-3) ensures the amine is fully protonated and, more importantly, the silanols are not ionized, minimizing secondary interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[8]

Problem (LC-MS): I see unexpected m/z values. Could the cyclopropyl ring be opening?

Answer: While the cyclopropyl group is strained, it is generally stable under typical HPLC/LC-MS conditions. In-source fragmentation is a more likely cause of unexpected m/z values than true ring-opening. However, harsh conditions could potentially lead to degradation.

Common Artifacts in LC-MS:

Ion / ArtifactTypical m/z for C₆H₁₁NO₂ (MW: 129.16)Explanation
Protonated Molecule [M+H]⁺ = 130.086The expected parent ion in positive ESI mode.
Sodium Adduct [M+Na]⁺ = 152.068Very common artifact from glassware, solvents, or buffers.[9]
Potassium Adduct [M+K]⁺ = 168.042Common artifact from glassware, solvents, or buffers.
In-source Fragment [M+H-H₂O]⁺ = 112.075Loss of water from the carboxylic acid group.
In-source Fragment [M+H-CO₂H₂]⁺ = 84.081Loss of the carboxylic acid group (formic acid). This fragment would be indicative of the intact cyclopropyl-amine structure.

Troubleshooting:

  • Reduce In-Source Energy: Lower the fragmentor/cone voltage in the MS source. This reduces the energy applied to the ions as they enter the mass spectrometer, minimizing in-source fragmentation.

  • Check for Contaminants: The presence of high concentrations of sodium or potassium salts can suppress the desired [M+H]⁺ signal in favor of adducts. Use high-purity solvents and plasticware where possible.

  • Tandem MS (MS/MS): To confirm the structure, perform an MS/MS experiment by isolating the parent ion (m/z 130.09) and fragmenting it. The fragmentation pattern of the cyclopropyl ring can be characteristic and help confirm its integrity.[10]

GC-MS Analysis Artifacts
Problem: I see multiple peaks for my single analyte after derivatization.

Answer: This is a very common artifact in GC analysis of compounds with multiple reactive sites.

Causality & Solutions:

  • Incomplete Derivatization: The most likely cause. For example, with silylation, one peak might represent the molecule with one silyl group attached (e.g., only on the carboxylic acid) and a second, later-eluting peak represents the fully derivatized molecule (silyl groups on both the acid and the amine).

    • Solution: Optimize the derivatization reaction. Increase the reaction temperature, extend the reaction time, or use a catalyst if recommended for the reagent. Ensure your sample is completely dry, as moisture can quench many derivatization reagents, especially silylating agents.

  • Side Reactions: The derivatization reagent may react with residual solvents or impurities, creating artifact peaks.

    • Solution: Always run a "reagent blank" (all reagents and solvents, but no analyte) to identify peaks that are artifacts of the derivatization process itself.[11]

  • Thermal Degradation: Some derivatives may be unstable at high injector temperatures.

    • Solution: Try lowering the injector port temperature. Ensure the GC liner is clean and deactivated.

Protocol: Two-Step Derivatization for GC-MS Analysis

This protocol is based on the robust esterification/acylation method, which produces stable and volatile derivatives.[6][7]

// Nodes start [label="1. Sample Prep\n(Dry down sample completely)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="2. Esterification\n(Add 2M HCl in Methanol,\nHeat at 80°C for 60 min)"]; step3 [label="3. Dry Down\n(Evaporate reagent under N₂)"]; step4 [label="4. Acylation\n(Add Ethyl Acetate & PFPA,\nHeat at 60°C for 20 min)"]; step5 [label="5. Final Prep\n(Evaporate and reconstitute\nin analysis solvent)"]; end [label="Inject into GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> end; } ondot Caption: Workflow for GC-MS derivatization.

Step-by-Step Methodology:

  • Sample Preparation: Place a known amount of the sample or sample extract into a reaction vial. If in solution, evaporate the solvent to complete dryness under a stream of nitrogen. This step is critical.

  • Esterification:

    • Add 200 µL of 2 M HCl in methanol.

    • Cap the vial tightly and heat at 80°C for 60 minutes.[6] This converts the carboxylic acid to its methyl ester.

  • Drying: Cool the vial to room temperature. Evaporate the methanol and HCl completely under a stream of nitrogen.

  • Acylation:

    • Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 60°C for 20 minutes. This acylates the amino group.

  • Final Preparation: Cool the vial. Evaporate the excess reagent and solvent under nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., toluene, ethyl acetate) for injection.

  • Validation: Analyze the sample by GC-MS. The resulting derivative will be significantly more volatile and should chromatograph well.

References
  • Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. (2022). IOP Conference Series: Earth and Environmental Science.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2024). WuXi AppTec.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.
  • Issue with amino acid analysis. (2009).
  • Amino Acid Derivatiz
  • Mass spectrometry of derivatives of cyclopropene f
  • Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. (2018). Journal of the American Society for Mass Spectrometry.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021). Molecules.
  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2021).
  • Amino Acids in the Development of Prodrugs. (2020). Molecules.
  • Development of a GC/Quadrupole-Orbitrap Mass Spectrometer, Part II: New Approaches for Discovery Metabolomics. (2014). Analytical Chemistry.
  • mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane. Doc Brown's Chemistry.
  • Mass Spectrometry of Esterified Cyclodextrins. (2022).

Sources

Technical Support Center: Scaling Up 2-Amino-2-cyclopropylpropanoic Acid HCl Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-2-cyclopropylpropanoic acid HCl. This guide is designed for researchers, chemists, and process development professionals who are transitioning this unique α,α-disubstituted amino acid from bench-scale discovery to pilot or manufacturing scale. As a molecule of interest in medicinal chemistry, its robust and scalable production is paramount.[1][2] This document provides field-proven insights, troubleshooting advice, and detailed protocols to navigate the common challenges encountered during its production.

Section 1: Synthesis Strategy & Scale-Up Considerations (FAQs)

Choosing the right synthetic route from the outset is the most critical factor for a successful scale-up. The ideal pathway should not only be high-yielding but also cost-effective, safe, and reproducible.

Q1: What are the primary synthetic routes for 2-Amino-2-cyclopropylpropanoic acid, and which is most suitable for large-scale production?

A1: There are several established methods for constructing the cyclopropyl moiety and introducing the amino acid functionality.[3][4] The choice depends heavily on available starting materials, cost, and safety infrastructure.

  • Method A: Cyclopropanation of an Alanine Precursor: This involves forming the cyclopropane ring on a dehydroalanine derivative. A common approach uses the 1,3-dipolar cycloaddition of diazomethane or a derivative, followed by thermal or photolytic nitrogen extrusion.[5][6]

    • Pros: Can be highly diastereoselective with the right catalyst.[6]

    • Cons: The use of diazomethane or its precursors (like tosylhydrazones) on a large scale presents significant safety and handling challenges due to their explosive and toxic nature.[6] This route is often less favored for industrial production without specialized engineering controls.

  • Method B: Build-up from a Cyclopropyl Ketone: A highly practical and scalable route starts with cyclopropyl methyl ketone. This involves oxidation to a cyclopropyl glyoxylic acid, followed by reductive amination.[7]

    • Pros: Utilizes readily available, lower-cost starting materials. The reductive amination step is a well-understood and scalable transformation. Biocatalytic methods can be employed for this step to achieve high enantioselectivity.[7]

    • Cons: The initial oxidation step (e.g., with KMnO₄) can require careful temperature control and management of the manganese dioxide byproduct at scale.[7]

  • Method C: Alkylation of a Glycine Equivalent: This involves the cyclodialkylation of a glycine enolate equivalent with 1,2-dibromoethane.[4]

    • Pros: A straightforward approach for creating the core 1-aminocyclopropanecarboxylic acid structure.[4]

    • Cons: This method typically produces the parent structure without the α-methyl group. Subsequent α-methylation would be required, adding steps and complexity to the synthesis.

Recommendation for Scale-Up: For most applications, Method B (Build-up from a Cyclopropyl Ketone) offers the best balance of scalability, safety, and cost-effectiveness, particularly when paired with modern biocatalytic or catalytic reductive amination techniques.

Q2: How critical is stereocontrol, and what are the best methods to achieve high enantiomeric excess (ee) on a large scale?

A2: For pharmaceutical applications, stereocontrol is absolutely critical. Typically, only one enantiomer provides the desired biological activity, while the other may be inactive or even contribute to off-target effects.

  • Asymmetric Reductive Amination: As mentioned in Method B, using a chiral auxiliary or a chiral catalyst during reductive amination is a powerful strategy. More recently, enzymatic approaches using amino acid dehydrogenases have shown exceptional enantioselectivity (>99.5% ee) and high yields, making them highly suitable for industrial processes.[7]

  • Resolution: If a racemic synthesis is performed, the resulting mixture of enantiomers must be separated. This can be achieved by forming diastereomeric salts with a chiral resolving agent (like tartaric acid or a chiral amine), followed by fractional crystallization. While effective, this method adds steps, reduces the maximum theoretical yield to 50% (unless the unwanted enantiomer can be racemized and recycled), and can be solvent-intensive.

Recommendation for Scale-Up: Implementing an asymmetric synthesis, especially a biocatalytic one, is far more efficient and economical than performing a resolution on a racemic mixture.

Section 2: Troubleshooting Common Synthesis & Work-Up Issues

This section addresses specific problems that may arise during the reaction, work-up, and isolation phases.

Problem: My cyclopropanation reaction (Method A) is low-yielding and produces numerous byproducts.

Plausible Causes & Solutions:

  • Decomposition of Diazo Compound: Diazo compounds are notoriously unstable.

    • Solution: Generate the diazo compound in situ from a more stable precursor like a tosylhydrazone salt.[6] Ensure strict temperature control (typically 0 °C or below) and use non-protic solvents. The reaction should be performed immediately after generation.

  • Incorrect Catalyst or Stoichiometry: The choice of metal catalyst (e.g., Rh(II), Cu(II)) can dramatically influence the reaction's efficiency and selectivity.

    • Solution: Screen different catalysts. For instance, iron-based porphyrin catalysts can favor Z-isomers, while thermal reactions may favor E-isomers.[6] Carefully optimize catalyst loading; too much can lead to side reactions, while too little results in an incomplete reaction.

  • Side Reactions: The carbene intermediate can react with the solvent or itself.

    • Solution: Use a high concentration of the alkene substrate to favor the desired cyclopropanation pathway. Ensure the solvent is rigorously dried and deoxygenated.

Problem: The reductive amination step (Method B) is stalling or showing incomplete conversion.

Plausible Causes & Solutions:

  • Catalyst Poisoning or Deactivation: The catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities like sulfur or residual reagents from previous steps.

    • Solution: Ensure the cyclopropyl glyoxylic acid intermediate is of high purity. If using a heterogeneous catalyst, ensure proper agitation to maintain catalyst suspension. In some cases, switching to a homogeneous catalyst or a biocatalyst can circumvent this issue.[7]

  • pH Drift: The optimal pH for imine formation and reduction is critical. The reaction often generates byproducts that can shift the pH out of the optimal range.

    • Solution: Buffer the reaction mixture. For enzymatic reductions, maintaining the optimal pH (e.g., pH 8.0) is crucial for enzyme activity.[7] Monitor and adjust the pH throughout the reaction if necessary.

  • Insufficient Reducing Agent: The reducing agent (e.g., H₂, NaBH₃CN) may be consumed by side reactions or added in insufficient quantity.

    • Solution: Use a slight excess of the reducing agent. If using catalytic hydrogenation, ensure the system is leak-free and that there is sufficient H₂ pressure and agitation to overcome mass transfer limitations.

Problem: I am having difficulty isolating and crystallizing the final HCl salt.

Plausible Causes & Solutions:

  • Presence of Impurities: Small amounts of impurities can act as crystallization inhibitors.

    • Solution: Re-purify the free base form of the amino acid before salt formation. This can be done via a silica plug, recrystallization, or a wash with an immiscible organic solvent.

  • Incorrect Solvent System: The choice of solvent is crucial for inducing crystallization of the hydrochloride salt.

    • Solution: A common and effective method is to dissolve the purified free base in a suitable alcohol (like isopropanol or ethanol) and then add a solution of HCl in the same solvent or bubble dry HCl gas through the solution.[8] An antisolvent, such as diethyl ether or MTBE, can then be added slowly to induce precipitation.

  • pH Overshoot: Adding too much HCl can lead to the formation of oily or amorphous solids instead of a crystalline product.

    • Solution: Add the HCl solution slowly while monitoring the pH, aiming for a final pH of 1-2. Titrate a small sample first to determine the approximate amount of acid needed.

Section 3: Analytical & Quality Control

Robust analytical methods are essential for ensuring batch-to-batch consistency and meeting regulatory requirements.

Analytical Test Purpose Typical Method
Identity Confirms the chemical structure of the molecule.¹H NMR, ¹³C NMR, Mass Spectrometry (MS)
Purity/Impurity Profile Quantifies the main component and detects/quantifies any impurities.HPLC with UV or MS detection.
Enantiomeric Purity Determines the ratio of the desired enantiomer to the undesired one (ee).Chiral HPLC or GC after derivatization.
Residual Solvents Measures the amount of solvent remaining from the synthesis and purification.Headspace Gas Chromatography (GC-HS).
Salt Factor/Chloride Content Confirms the correct formation of the hydrochloride salt.Ion Chromatography or Titration.
Water Content Measures the amount of water in the final product.Karl Fischer Titration.

FAQ: How do I set up an HPLC method for purity analysis?

A: A reversed-phase HPLC method is standard.[9][10]

  • Column: A C18 column (e.g., Agilent Poroshell HPH-C18) is a good starting point.[10]

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Detection: Since the molecule lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is required. For higher sensitivity and specificity, especially for impurity profiling, an ELSD (Evaporative Light Scattering Detector) or a Mass Spectrometer (LC-MS) is recommended.[11]

  • Derivatization: Pre-column derivatization with reagents like phenylisothiocyanate (PITC) can be used to attach a UV-active group, allowing for more sensitive detection at higher wavelengths (e.g., 254 nm).[9]

Section 4: Key Experimental Protocols & Workflows

The following sections provide generalized, step-by-step protocols and visual workflows. Note: These are illustrative and must be optimized for your specific equipment and scale.

Protocol 1: Synthesis via Reductive Amination (Method B)

Step 1: Oxidation of Cyclopropyl Methyl Ketone

  • Charge a reactor with water, cyclopropyl methyl ketone, and potassium carbonate.

  • Heat the mixture to 50-60 °C with vigorous stirring.

  • Slowly add a solution of potassium permanganate (KMnO₄) over several hours, maintaining the temperature.

  • After the addition is complete, continue stirring until TLC/HPLC analysis shows complete consumption of the starting material.

  • Quench the excess KMnO₄ by carefully adding hydrogen peroxide.

  • Filter off the resulting manganese dioxide (MnO₂) precipitate and wash the filter cake thoroughly with water.

  • Concentrate the combined filtrate in vacuo to obtain the crude potassium cyclopropylglyoxylate.[7]

Step 2: Asymmetric Reductive Amination

  • In a separate reactor, prepare a buffered solution (e.g., phosphate buffer at pH 8.0).

  • Add the crude potassium cyclopropylglyoxylate, an ammonium source (e.g., ammonium formate), and a cofactor (e.g., NADH).[7]

  • Initiate the reaction by adding the amino acid dehydrogenase enzyme.

  • Maintain the temperature (e.g., 40 °C) and pH, stirring until HPLC analysis confirms reaction completion.[7]

Step 3: Isolation and HCl Salt Formation

  • Adjust the pH of the reaction mixture to ~3 with HCl to precipitate the crude amino acid.

  • Filter the solid, wash with cold water, and dry.

  • Dissolve the crude solid in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Add a filtered solution of HCl in isopropanol dropwise until the pH is 1-2.

  • Stir the resulting slurry. If crystallization is slow, add an antisolvent like MTBE.

  • Filter the crystalline this compound, wash with the antisolvent, and dry under vacuum.

Visual Workflows

G cluster_synthesis Synthesis cluster_purification Purification & Isolation start Cyclopropyl Methyl Ketone oxidation Oxidation (KMnO4) start->oxidation filtration MnO2 Filtration oxidation->filtration amination Asymmetric Reductive Amination filtration->amination acidification Acidification & Precipitation amination->acidification dissolution Dissolution in Alcohol acidification->dissolution salt_formation HCl Addition dissolution->salt_formation crystallization Crystallization & Filtration salt_formation->crystallization drying Vacuum Drying crystallization->drying final_product Final Product: this compound drying->final_product

Caption: General Synthesis and Purification Workflow.

G cluster_analysis Initial Analysis cluster_reaction Reaction Troubleshooting cluster_workup Work-up & Purification Troubleshooting start Low Yield or Purity Issue Identified check_sm Verify Starting Material Purity (NMR, HPLC) start->check_sm check_reagents Check Reagent Quality & Activity start->check_reagents check_params Review Reaction Parameters (Temp, Time, pH) start->check_params check_extraction Optimize Extraction pH & Solvents start->check_extraction check_side_products Analyze Crude by LC-MS to Identify Byproducts check_params->check_side_products check_cryst Screen Crystallization Solvents/Conditions check_extraction->check_cryst

Caption: Troubleshooting Decision Logic for Low Yield/Purity.

References

  • Federation of American Scientists. (2023, May 15). Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. Retrieved from [Link]

  • Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides. (WO1985000809A1).
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2019, May 28). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Amino Acids of Cyclopropylglycine Series. Retrieved from [Link]

  • MDPI. (2024, May 13). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Retrieved from [Link]

  • PubChem. (2R)-2-amino-2-cyclopropylpropanoic acid. Retrieved from [Link]

  • PubMed. (2002). Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ. Retrieved from [Link]

  • ResearchGate. (2016). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Retrieved from [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • PubChem. (R)-2-Amino-3-cyclopropylpropanoicacidhydrochloride. Retrieved from [Link]

  • PMC. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Retrieved from [Link]

  • Google Patents. (2007). Method of synthesizing 2-aminopropanol. (CN101033193A).
  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s)-. Retrieved from [Link]

  • PubChem. 2-Amino-2-hydroxypropanoic acid;hydrochloride. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Reddit. (2021). r/OrganicChemistry - wondering if anyone can help with the synthesis.... Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from [Link]

  • Google Patents. (2003). Method for producing 2-amino-6-cyclopropylamino-9h. (JP2003119197A).
  • Organic Chemistry Portal. Synthesis of cyclopropanes. Retrieved from [Link]

  • PMC. (2020). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved from [Link]

  • Google Patents. (2007). Preparation method of 2-amino-2-methyl-1-propanol. (CN1911899A).
  • Agilent. Amino Acid Analysis Application Compendium. Retrieved from [Link]

  • DOKUMEN.PUB. (2019). Amino Acid Analysis: Methods and Protocols [2nd ed.]. Retrieved from [Link]

  • AIR Unimi. (2021). Identifying Pharmacopoeial Amino Acids through an Instructive Sequence of Physical, Chemical, and Chromatographic Analyses. Retrieved from [Link]

  • ResearchGate. (2013). 2-Chloropropanoic acid and (R)-alkyloxiranes of high enantiomeric purity from (S)-2-chloroalkanoic acids via (S)-2-chloro-1-alkanols. Retrieved from [Link]

  • PubChem. 2-Amino-2-chloroheptanoic acid. Retrieved from [Link]

  • PMC. (2011). Large-scale recombinant adeno-associated virus production. Retrieved from [Link]

Sources

Technical Support Center: 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-2-cyclopropylpropanoic acid HCl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.

Introduction

This compound is a non-proteinogenic amino acid containing a strained cyclopropyl ring. This structural feature imparts unique conformational constraints, making it a valuable building block in medicinal chemistry for the synthesis of novel therapeutics.[1][2] However, the inherent ring strain and the presence of reactive amino and carboxylic acid functional groups can also make it susceptible to specific degradation pathways. Understanding these pathways is crucial for ensuring the integrity of your experimental results and the stability of your compounds.

This guide provides a comprehensive overview of the potential degradation pathways of this compound, practical advice for handling and storage, and detailed troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively published, based on the chemical structure, the primary degradation pathways can be inferred from the known reactivity of amino acids and cyclopropane rings.[3] These include:

  • Amino Acid-Related Degradation:

    • Oxidative Deamination: The amino group can be oxidized, leading to the formation of an α-keto acid and ammonia.[4][5][6] This is a common metabolic pathway for amino acids in biological systems and can also occur chemically.

    • Decarboxylation: Loss of carbon dioxide from the carboxylic acid group, particularly under thermal stress, is a known degradation route for amino acids.[7][8]

    • Photodegradation: Exposure to UV light, especially in the presence of photosensitizers or metal impurities like Fe(III), can lead to the formation of radical species and subsequent degradation.[9][10][11]

  • Cyclopropane Ring-Related Degradation:

    • Ring Opening: The strained cyclopropyl ring is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of radicals.[3][12] This can lead to the formation of various linear or rearranged products. Oxidative conditions can also promote ring-opening.[12][13]

Q2: How should I properly store this compound to minimize degradation?

A2: Proper storage is critical to maintain the stability of the compound. We recommend the following:

Storage ConditionRecommendationRationale
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advised.Lower temperatures slow down the rate of potential degradation reactions.[14][15]
Light Store in a light-resistant container or in the dark.To prevent photodegradation.[9][10][11]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.To minimize oxidative degradation.[16]
Container Use a tightly sealed, non-reactive container (e.g., glass or amber vials).To prevent contamination and exposure to moisture.[17]

Q3: What are the visible signs of degradation?

A3: While degradation may not always be visible, you should be aware of the following potential signs:

  • Color Change: A change from a white or off-white powder to yellow or brown can indicate degradation.

  • Clumping or Caking: This may suggest moisture absorption, which can accelerate hydrolytic degradation.

  • Inconsistent Analytical Results: Unexplained changes in chromatographic peak shape, retention time, or the appearance of new peaks are strong indicators of degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Inconsistent biological assay results. Degradation of the compound leading to lower active concentration or formation of interfering byproducts.1. Verify Compound Integrity: Re-analyze the compound using a suitable analytical method (e.g., HPLC-MS, NMR) to check for purity and the presence of degradation products. 2. Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. 3. Optimize Solution Stability: If the compound is unstable in your assay buffer, consider adjusting the pH or adding antioxidants (with appropriate controls).
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). The compound is degrading under the analytical conditions or during sample preparation.1. Check Sample Preparation: Ensure that the sample is not exposed to harsh conditions (e.g., high temperature, extreme pH) during preparation. 2. Modify Analytical Method: - Mobile Phase: Adjust the pH of the mobile phase to a range where the compound is more stable. - Temperature: Run the analysis at a lower temperature. 3. Investigate Forced Degradation: Perform forced degradation studies to identify the retention times of potential degradation products.[18][19][20]
Poor solubility or precipitation of the compound in solution. The compound may be degrading to a less soluble product, or the HCl salt may be reacting with components of the buffer.1. Confirm pH Compatibility: Ensure the pH of your solvent or buffer is compatible with the compound. The hydrochloride salt is generally more soluble in acidic to neutral aqueous solutions. 2. Filter Solutions: Filter your solutions through a 0.22 µm filter before use to remove any insoluble matter. 3. Use Freshly Prepared Solvents: Use high-purity, freshly prepared solvents to avoid contaminants that could induce precipitation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[18][19][21]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[21]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 24 hours.[21] Dissolve in water to 1 mg/mL before analysis.

  • Photodegradation: Expose a solution of the compound (1 mg/mL in water) to UV light (e.g., 254 nm) for 24 hours.

  • Control Sample: Keep 1 mL of the stock solution at 4°C in the dark.

  • Analysis: Analyze all samples by a suitable analytical method (e.g., reversed-phase HPLC with UV and MS detection). Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: Analytical Method for Stability Assessment

Objective: To provide a starting point for an HPLC-MS method to separate the parent compound from its potential degradation products.

Parameter Condition
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 30°C
Detection UV at 210 nm and Mass Spectrometry (ESI+)

Note: This is a general method and may require optimization for your specific instrumentation and degradation products.[22][23][24]

Visualizing Degradation Pathways & Workflows

Potential Degradation Pathways

G cluster_main This compound cluster_degradation Degradation Products A This compound B α-Keto-2-cyclopropylpropanoic acid + NH₄Cl A->B Oxidative Deamination (e.g., H₂O₂) C 1-Cyclopropyl-1-aminoethane + CO₂ A->C Thermal Decarboxylation (Heat) D Ring-opened products (e.g., linear amino acids) A->D Acid/Radical-mediated Ring Opening E Radical-induced byproducts A->E Photodegradation (UV light)

Caption: Potential degradation pathways of this compound.

Forced Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to stress ox Oxidation (3% H₂O₂, RT) prep->ox Expose to stress therm Thermal (Solid, 80°C) prep->therm Expose to stress photo Photolytic (Solution, UV) prep->photo Expose to stress analysis Analyze all samples and control by LC-MS acid->analysis Analyze base->analysis Analyze ox->analysis Analyze therm->analysis Analyze photo->analysis Analyze

Caption: Experimental workflow for forced degradation studies.

References

  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (n.d.). No source provided.
  • Oxidative deamin
  • Zhang, Y., & Schöneich, C. (2024). Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). Molecular Pharmaceutics. [Link]

  • 10.
  • Thermal degradation of 18 amino acids during pyrolytic processes. (2024).
  • Near UV Photodegradation Mechanisms of Amino Acid Excipients: Formation of the Carbon Dioxide Radical Anion from Aspartate and Fe(III). (2024). PubMed. [Link]

  • Stark, T., Hofmann, T., & Rychlik, M. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed. [Link]

  • Photosensitized Amino Acid Degradation in the Presence of Riboflavin and Its Derivatives. (n.d.).
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. (2017). bioRxiv.
  • Does thermal degradation of Amino acids make them inactive? (2024). Reddit.
  • 9.7: Degradation of amino acids. (2023). Chemistry LibreTexts.
  • Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. (2020). PubMed. [Link]

  • Photolysis and photo-oxidation of amino acids and peptides—II. Photo-degradation of cysteine and related amino acids. (2008).
  • Oxidative Degrad
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Oxidative deamin
  • Amino Acid Analysis Methods. (n.d.).
  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. [Link]

  • Method development for amino acid analysis. (2025).
  • Hydrolysis of Samples for Amino Acid Analysis. (2025).
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). No source provided.
  • Hydrolysis of Samples for Amino Acid Analysis. (n.d.).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Bálint Gál Burns Group - The chemistry and biology of cyclopropyl compounds. (2013). No source provided.
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023). International Journal of Pharmacy & Pharmaceutical Research.
  • Safe Storage. (n.d.). No source provided.
  • This compound, 96% Purity, C6H12ClNO2, 1 gram. (n.d.). No source provided.
  • Summary of the stability and efficiency of hydrolysis of natural amino... (n.d.).
  • Oxidative radical ring-opening/cyclization of cyclopropane deriv
  • Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. (n.d.). PubMed. [Link]

  • How does hydrochloric acid break down protein to form amino acids? (2023). Quora.
  • 2-amino-2-cyclopropylacetic acid hydrochloride. (n.d.). Echemi.
  • Reactivity of electrophilic cyclopropanes. (2023). No source provided.
  • (Open Access)
  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025).
  • Hydrochloric Acid Concentrated. (n.d.).
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Hydrothermal Degrad
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2025).
  • Biosynthesis of Strained Amino Acids by a PLP‐Dependent Enzyme through Cryptic Halogen
  • Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). NIH.
  • Regulatory mechanisms of amino acids for improving plant tolerance to drought and heat stress – a review. (n.d.). Maximum Academic Press.
  • Redox Ltd - Safety Data Sheet Hydrochloric acid, >25%. (2025). No source provided.
  • Amino acid degradation pathways and their holes A) Number of predicted... (n.d.).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC - NIH.
  • 18.

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Validation & Comparative

A Comparative Guide to 2-Amino-2-cyclopropylpropanoic Acid HCl and Other Non-Natural Amino Acids in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Alphabet

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. However, their natural constituents—the 20 proteinogenic amino acids—often impose limitations, primarily poor metabolic stability and conformational flexibility, which can lead to low potency and poor bioavailability.[1][2] The strategic incorporation of non-natural amino acids (UAAs) has emerged as a transformative tool, allowing medicinal chemists to move beyond nature's canonical set to engineer peptides with superior drug-like properties.[3][4][][6] These bespoke building blocks can introduce novel side chains, modify the peptide backbone, and impose specific structural constraints, ultimately enhancing stability, selectivity, and therapeutic efficacy.[4][][7]

Among the vast arsenal of UAAs, those featuring a cyclopropyl group have garnered significant attention. The cyclopropyl moiety is considered a "privileged" scaffold in medicinal chemistry, prized for its unique steric and electronic properties.[8][9][10] Its small, rigid, three-membered ring can profoundly influence a molecule's conformation and metabolic fate.[9][11]

This guide provides an in-depth, objective comparison of 2-Amino-2-cyclopropylpropanoic acid hydrochloride (HCl), a unique conformationally constrained amino acid, against other widely used classes of non-natural amino acids. We will explore the structural rationale behind its use, compare its performance attributes with alternatives based on experimental evidence, and provide validated protocols for its application.

The Unique Architectural Profile of 2-Amino-2-cyclopropylpropanoic Acid

2-Amino-2-cyclopropylpropanoic acid is an analog of alanine where the two α-hydrogen atoms are replaced by a methyl group and a cyclopropyl ring, creating a quaternary α-carbon. This seemingly simple substitution has profound stereoelectronic consequences.

Key Structural Features and Their Mechanistic Implications:

  • The Cyclopropyl Ring: The defining feature is the three-membered carbocycle. Its rigid, triangular geometry severely restricts bond rotation, acting as a potent conformational lock on the peptide backbone.[12][13] This high degree of strain and unique π-character on its C-C bonds make it an effective bioisosteric replacement for gem-dimethyl groups or alkenes, but with distinct conformational effects.[8][9][14] From a metabolic standpoint, the high dissociation energy of its C-H bonds makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[11]

  • The α-Methyl Group: The addition of a methyl group at the α-carbon further constrains the allowable Ramachandran space (φ and ψ angles) of the peptide backbone. This, combined with the cyclopropyl ring, creates an exceptionally rigid residue that provides a powerful steric shield, protecting the adjacent peptide bonds from proteolytic enzyme recognition and cleavage.

This dual-component constraint makes 2-Amino-2-cyclopropylpropanoic acid a powerful tool for engineering peptides with high metabolic stability and well-defined secondary structures.

Physicochemical Properties
PropertyValue
Chemical Formula C6H12ClNO2
Molecular Weight 165.62 g/mol [15]
Synonyms α-amino-α-methyl-cyclopropaneacetic acid hydrochloride
CAS Number 88807-89-0[15]

Comparative Analysis with Other Classes of Non-Natural Amino Acids

The selection of a UAA is a critical decision in the peptide design process. The choice depends on the specific therapeutic goal, whether it is to enhance stability, induce a particular secondary structure, or improve membrane permeability. Below, we compare 2-Amino-2-cyclopropylpropanoic acid against other common UAA classes across key performance metrics.

Acyclic Sterically Hindered Amino Acids (e.g., α-Aminoisobutyric acid, Aib)

Aib is perhaps the most well-known sterically hindered UAA, featuring two methyl groups at the α-carbon.

  • Conformational Constraint: Aib is a powerful helix-inducer.[16] Its restricted conformational space strongly favors φ and ψ angles consistent with both 3₁₀- and α-helical structures.[16][17] While 2-Amino-2-cyclopropylpropanoic acid also imposes severe steric constraints, its bulkier and asymmetric cyclopropyl group does not exhibit the same singular helical propensity, allowing for the exploration of other unique, rigid conformations.

  • Metabolic Stability: Both UAAs provide exceptional resistance to proteolysis due to the quaternary α-carbon, which sterically hinders the approach of proteases.

  • Verdict: Choose Aib when the explicit goal is to nucleate or stabilize a helical conformation. Choose 2-Amino-2-cyclopropylpropanoic acid when the goal is to introduce a rigid "kink" or a non-helical constrained turn, providing a different geometric scaffold for receptor interaction.

N-Methylated Amino Acids (e.g., Sarcosine, N-Me-Ala)

N-methylation involves modifying the backbone amide nitrogen, a fundamentally different approach to constraint.

  • Conformational Constraint: N-methylation eliminates the amide proton, removing a crucial hydrogen bond donor. This disrupts the formation of canonical secondary structures like α-helices and β-sheets. Its primary conformational effect is to bias the amide bond towards the trans conformation.[4]

  • Metabolic Stability: This modification is highly effective at preventing enzymatic degradation, as many proteases require the N-H motif for substrate recognition.[1][18]

  • Key Advantage: The removal of a hydrogen bond donor can significantly improve a peptide's passive membrane permeability, a major hurdle in developing orally bioavailable peptide drugs.

  • Verdict: Choose N-methylated amino acids when the primary goals are to improve permeability and disrupt secondary structures to create more flexible, yet proteolytically resistant, peptides. 2-Amino-2-cyclopropylpropanoic acid is superior for creating rigid, defined structures.

D-Amino Acids

The incorporation of D-amino acids, the enantiomers of the natural L-amino acids, is a classic and effective strategy.

  • Conformational Constraint: D-amino acids are potent "helix breakers." When inserted into an L-amino acid sequence, they disrupt the right-handed twist of an α-helix and can be used to nucleate β-turns. Their effect is stereochemically driven rather than sterically imposed.

  • Metabolic Stability: As proteases are highly stereospecific for L-amino acids, the presence of a D-amino acid at a cleavage site renders the peptide bond highly resistant to hydrolysis.[1][18]

  • Verdict: D-amino acids are the ideal choice for inducing turns and providing broad proteolytic resistance with minimal steric bulk. 2-Amino-2-cyclopropylpropanoic acid offers a more localized and severe steric block and imposes rigidity on the backbone without necessarily dictating a turn. The two can be used synergistically to achieve complex structural goals.

Summary of Comparative Performance
Class of UAAPrimary Conformational EffectMetabolic StabilityKey Advantage
2-Amino-2-cyclopropylpropanoic acid Severe local backbone rigidity; non-helical constraintExcellent (Steric Shielding)Unique, rigid scaffold for novel conformations
Acyclic Hindered (Aib) Strong helix inductionExcellent (Steric Shielding)Predictable formation of stable helices[16]
N-Methylated Amino Acids Disruption of H-bonding; trans-amide biasExcellent (Backbone Modification)Potential for improved membrane permeability[4]
D-Amino Acids Induction of β-turns; helix disruptionExcellent (Stereochemical Mismatch)High stability with minimal steric perturbation

Visualization of Structural Diversity and Experimental Design

To better illustrate the concepts discussed, the following diagrams outline the structural differences between these UAAs and the experimental workflows used to evaluate them.

cluster_UAA Key UAA Structural Features cluster_Features Resulting Properties A 2-Amino-2-cyclopropyl- propanoic acid Constraint Severe Local Rigidity (Quaternary Cα) A->Constraint B Aib (α-Aminoisobutyric acid) B->Constraint Helix Helix Induction B->Helix C N-Methyl Alanine Hbond H-Bond Disruption C->Hbond D D-Alanine Turn β-Turn Induction D->Turn

Figure 1: Logical relationship between UAA structures and their primary conformational effects.

Experimental Protocols

Trustworthy data relies on robust and reproducible experimental design. Below are standard, validated protocols for the incorporation of UAAs and the assessment of peptide stability.

Protocol 1: Incorporation of 2-Amino-2-cyclopropylpropanoic acid via Fmoc SPPS

This protocol describes the manual solid-phase peptide synthesis (SPPS) for incorporating a UAA like Fmoc-2-amino-2-cyclopropylpropanoic acid-OH into a peptide sequence.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (standard and the target UAA)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a fritted synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with a 15-minute incubation.

  • Washing: Wash the resin thoroughly (5x) with DMF to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • For 2-Amino-2-cyclopropylpropanoic acid: Due to steric hindrance, a longer coupling time or a double coupling may be necessary.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Monitoring: Perform a Kaiser test (or other ninhydrin-based test) to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-6 for each amino acid in the sequence.

  • Final Cleavage & Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

  • Purification & Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.

Start Start: Fmoc-Resin Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF) Deprotect->Wash1 Couple 3. Couple UAA (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 4. Wash (DMF/DCM) Couple->Wash2 Loop Repeat for n cycles Wash2->Loop Loop->Deprotect Cleave 5. Cleave & Deprotect (TFA Cocktail) Loop->Cleave After final cycle Purify 6. Purify & Analyze (HPLC, LC-MS) Cleave->Purify

Sources

A Comparative Guide to the Biological Activity of 2-Amino-2-cyclopropylpropanoic Acid HCl Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the nuanced differences in the biological activities of structurally related compounds are of paramount importance. This guide provides an in-depth comparison of the biological activities of 2-Amino-2-cyclopropylpropanoic acid HCl (also known as 1-aminocyclopropanecarboxylic acid, ACPC) and its analogs. By delving into their interactions with key neurological receptors, we aim to provide a comprehensive resource to inform future research and drug discovery efforts.

Introduction: The Significance of Cyclopropyl Amino Acids

Cyclopropane-containing amino acids represent a fascinating class of conformationally restricted glutamate analogs. The inherent rigidity of the cyclopropyl ring locks the molecule into a specific three-dimensional structure, which can lead to enhanced selectivity and potency for various biological targets. This structural feature has made them invaluable tools in neuroscience research, particularly in the study of excitatory amino acid receptors. This guide will focus on two primary targets of ACPC and its analogs: the N-methyl-D-aspartate (NMDA) receptor and the metabotropic glutamate receptor 2 (mGluR2).

Comparative Biological Activity at the NMDA Receptor

ACPC is a well-characterized partial agonist at the strychnine-insensitive glycine co-agonist site of the NMDA receptor. This interaction is complex, as the functional outcome—potentiation or inhibition of receptor activity—can depend on the ambient concentrations of the primary agonist, glutamate, and the co-agonist, glycine. This dual activity has led to investigations into ACPC's potential as a neuroprotective agent, as it may dampen excessive NMDA receptor activation in excitotoxic conditions.

Substitutions on the cyclopropyl ring of ACPC can significantly alter its affinity and efficacy at the NMDA receptor. The following table summarizes the binding affinities of some ACPC analogs.

CompoundSubstitutionReceptor SiteKi (nM)Reference
ACPCUnsubstitutedGlycine site38 ± 7[1]
(E)-2-Phenyl-ACPC2-Phenyl (trans)Glycine site>10,000[2]
(Z)-2-Phenyl-ACPC2-Phenyl (cis)Glycine site>10,000[2]
(Z)-2-Methyl-ACPC2-Methyl (cis)Glycine site>10,000[2]

Note: A higher Ki value indicates lower binding affinity.

The data clearly indicates that even small substitutions on the cyclopropyl ring can dramatically reduce the affinity for the glycine site of the NMDA receptor[2]. This highlights the stringent structural requirements for binding to this site.

Comparative Biological Activity at Metabotropic Glutamate Receptors

A distinct class of cyclopropyl amino acid analogs, the 2-(carboxycyclopropyl)glycines (CCGs), have shown significant activity at metabotropic glutamate receptors, particularly as agonists for the mGluR2 subtype. mGluR2 is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and reduces cyclic AMP levels, leading to a decrease in neurotransmitter release. This has positioned mGluR2 agonists as potential therapeutic agents for conditions characterized by excessive glutamate transmission, such as anxiety and schizophrenia.

The stereochemistry of the CCG isomers plays a critical role in their potency and selectivity for different mGluR subtypes.

CompoundReceptor SubtypeEC50 (µM)Reference
L-CCG-ImGluR110[3]
L-CCG-ImGluR20.3[3]
L-CCG-IImGluR130[3]
L-CCG-IImGluR210[3]
L-GlutamatemGluR13[3]
L-GlutamatemGluR210[3]

Note: A lower EC50 value indicates higher potency.

These findings demonstrate that L-CCG-I is a potent and selective agonist for the mGluR2 receptor, with a significantly higher potency than the endogenous ligand, L-glutamate[3]. The conformational restriction imposed by the cyclopropane ring is a key determinant of this enhanced activity.

In Vivo Cognitive Effects of ACPC Analogs

The modulation of NMDA receptor and mGluR function by cyclopropyl amino acid analogs has significant implications for cognitive function. ACPC itself has been shown to have procognitive effects in animal models. For instance, studies have demonstrated that ACPC can enhance object recognition memory and cognitive flexibility in rats[4][5]. These effects are thought to be mediated by its partial agonist activity at the NMDA receptor glycine site, which can enhance receptor function under certain physiological conditions.

Conversely, activation of mGluR2 receptors with agonists has been shown to produce cognitive impairment in some learning and memory tasks in rodents[6][7]. This is consistent with the role of mGluR2 in reducing glutamate release, which can dampen synaptic plasticity processes essential for memory formation.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments cited in this guide.

[³H]MK-801 Binding Assay for NMDA Receptor Activity

This assay is a robust method to assess the interaction of compounds with the ion channel of the NMDA receptor. MK-801 is a non-competitive antagonist that binds to the open channel, and its binding can be allosterically modulated by ligands acting at the glutamate and glycine sites.

Experimental Workflow:

G cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Analysis a Harvest rat brains (minus cerebellum) b Homogenize in ice-cold sucrose buffer a->b c Centrifuge to pellet crude membranes b->c d Wash pellet multiple times with Tris-HCl buffer c->d e Resuspend final pellet and determine protein concentration d->e f Incubate membranes with [³H]MK-801, glutamate, glycine, and test compound e->f g Define non-specific binding with excess unlabeled MK-801 f->g h Incubate at 25°C for 180 minutes g->h i Terminate reaction by rapid filtration over glass fiber filters h->i j Wash filters to remove unbound radioligand i->j k Quantify radioactivity on filters using liquid scintillation counting j->k l Calculate specific binding k->l m Determine IC50 values for test compounds l->m

Workflow for [³H]MK-801 Binding Assay

Detailed Protocol:

  • Membrane Preparation:

    • Harvest whole brains from adult rats, removing the cerebellum.

    • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in 10 volumes of 5 mM Tris-HCl buffer (pH 7.4) and centrifuge at 8,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Wash the final pellet three times by resuspension in 5 mM Tris-HCl buffer and centrifugation.

    • Resuspend the final pellet in a small volume of buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a final volume of 500 µL, combine:

      • 50 µg of membrane protein

      • 5 nM [³H]MK-801

      • 10 µM glutamate

      • 10 µM glycine

      • Varying concentrations of the test compound (or vehicle for total binding).

    • For non-specific binding, add 10 µM unlabeled MK-801.

    • Incubate the mixture for 180 minutes at 25°C.

    • Terminate the assay by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Data Analysis:

    • Place the filters in scintillation vials with an appropriate scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Calcium Flux Assay for mGluR2 Activity

This functional assay measures the ability of a compound to activate Gq-coupled receptors, which leads to an increase in intracellular calcium. While mGluR2 is typically Gi/o-coupled, it can be engineered to couple to Gq or co-expressed with a chimeric G-protein to enable measurement via calcium flux.

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Data Analysis a Seed cells expressing mGluR2 in a 96-well plate b Culture overnight to allow attachment a->b c Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) b->c d Incubate to allow dye de-esterification c->d e Place the plate in a fluorescence plate reader d->e f Establish a baseline fluorescence reading e->f g Add test compound at various concentrations f->g h Monitor fluorescence changes over time g->h i Calculate the change in fluorescence from baseline j Plot the response against the log concentration of the compound i->j k Determine the EC50 value j->k

Workflow for Calcium Flux Assay

Detailed Protocol:

  • Cell Preparation:

    • Seed HEK293 cells stably expressing the human mGluR2 receptor (and a suitable G-protein) in a black-walled, clear-bottom 96-well plate at a density of 50,000 cells per well.

    • Culture the cells overnight at 37°C in a 5% CO2 incubator.

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Anion transport inhibitors like probenecid may be required for some cell lines to ensure dye retention[8].

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Assay:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR).

    • Record a stable baseline fluorescence for each well.

    • Use the instrument's fluidics to add varying concentrations of the test compound to the wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 3-5 minutes.

  • Data Analysis:

    • For each well, calculate the maximum change in fluorescence from the baseline.

    • Normalize the data to the response of a known full agonist.

    • Plot the normalized response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways

A deeper understanding of the biological activity of these compounds requires an appreciation of the downstream signaling cascades they modulate.

NMDA Receptor Signaling Pathway

G Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine / ACPC Analog Glycine->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx CaM Calmodulin (CaM) Ca_influx->CaM Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Influx CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB Phosphorylation CaMKII->CREB Gene_expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_expression NO Nitric Oxide (NO) nNOS->NO

Simplified NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by the binding of both glutamate and a co-agonist like glycine or an ACPC analog leads to the opening of its ion channel, allowing an influx of Ca²⁺ into the neuron[9]. This increase in intracellular Ca²⁺ acts as a second messenger, activating a cascade of downstream signaling molecules, including Calmodulin (CaM) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)[10]. These pathways are crucial for synaptic plasticity, learning, and memory. However, excessive Ca²⁺ influx through NMDA receptors can lead to excitotoxicity and neuronal cell death[10].

mGluR2 Signaling Pathway

G mGluR2_Agonist mGluR2 Agonist (e.g., L-CCG-I) mGluR2 mGluR2 Receptor mGluR2_Agonist->mGluR2 Gi_o Gi/o Protein mGluR2->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neurotransmitter_release ↓ Neurotransmitter Release PKA->Neurotransmitter_release Modulates

Canonical mGluR2 Signaling Pathway

mGluR2 is a member of the Group II metabotropic glutamate receptors and is coupled to the Gi/o family of G-proteins. Upon activation by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP)[11]. This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates downstream effectors, ultimately leading to a reduction in the release of neurotransmitters, including glutamate, from the presynaptic terminal.

Conclusion

The conformational constraint provided by the cyclopropane ring makes 2-Amino-2-cyclopropylpropanoic acid and its analogs valuable chemical probes for dissecting the function of glutamate receptors. The subtle interplay of stereochemistry and substitution patterns on the cyclopropyl scaffold dictates the affinity, efficacy, and selectivity of these compounds for NMDA and metabotropic glutamate receptors. A thorough understanding of these structure-activity relationships, facilitated by the robust experimental protocols outlined in this guide, is essential for the rational design of novel therapeutic agents targeting the glutamatergic system. The continued exploration of these unique amino acid analogs holds significant promise for advancing our understanding of neurological disorders and developing innovative treatments.

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A Comparative Guide to the Cross-Reactivity of 2-Amino-2-cyclopropylpropanoic acid HCl in Competitive ELISA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the specificity of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 2-Amino-2-cyclopropylpropanoic acid HCl. We detail a systematic approach to evaluating cross-reactivity against a panel of structurally related amino acid analogs. This document is intended for researchers, scientists, and drug development professionals who are developing or validating assays for novel small molecules and require a robust framework for assessing analytical specificity. The methodologies and data presented herein serve as a practical reference for ensuring assay accuracy and reliability.

Introduction: The Criticality of Specificity in Small Molecule Quantification

This compound is a non-proteinogenic amino acid with a unique cyclopropyl moiety that makes it a valuable building block in medicinal chemistry.[1] As with any novel therapeutic candidate or biomarker, its accurate quantification in biological matrices is paramount. Immunoassays, particularly the competitive ELISA format, are often employed for their high throughput and sensitivity in detecting small molecules.[2][3]

This guide presents a rigorous evaluation of a hypothetical competitive ELISA designed for this compound. We will compare its reactivity with that of several structurally similar amino acids to establish the assay's specificity profile.

Assay Principle: Competitive ELISA for Small Molecules

The competitive ELISA is an ideal format for small molecules that cannot be bound by two antibodies simultaneously, as required in a sandwich ELISA.[6] The principle relies on the competition between the free analyte in the sample and a labeled analyte conjugate for a limited number of antibody binding sites, typically immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6]

Below is a conceptual workflow for the competitive ELISA used in this study.

ELISA_Workflow cluster_plate Microplate Well cluster_binding Competitive Binding cluster_detection Detection Ab Capture Antibody (Immobilized) Bound_Analyte Analyte-Ab Complex Bound_Conjugate Conjugate-Ab Complex Analyte Analyte (2-Amino-2-cyclopropylpropanoic acid) Conjugate Analyte-Enzyme Conjugate Analyte->Bound_Analyte Competes with Conjugate->Bound_Conjugate Wash Wash Step Bound_Analyte->Wash Bound_Conjugate->Wash Substrate Substrate Wash->Substrate Signal Colorimetric Signal Substrate->Signal

Caption: Competitive ELISA Workflow.

Materials and Methods

Test Compounds

The selection of compounds for cross-reactivity testing is based on structural similarity to the target analyte, this compound. The rationale is that compounds with similar structures are more likely to interact with the antibody's binding site (paratope).[2][7]

CompoundStructureRationale for Inclusion
Target Analyte this compound2-Amino-2-cyclopropylpropanoic acid structureThe primary analyte the assay is designed to detect.[8]
Alternative 1 (2S)-2-amino-3-cyclopropylpropanoic acid(2S)-2-amino-3-cyclopropylpropanoic acid structureIsomer with the cyclopropyl group shifted.[9]
Alternative 2 2-Amino-2-methylpropanoic acid2-Amino-2-methylpropanoic acid structureAcyclic analog with a similar alpha-carbon substitution.[10]
Alternative 3 Alanine (2-aminopropanoic acid)Alanine structureA common, simple amino acid for baseline comparison.[11]
Experimental Protocol: Cross-Reactivity Determination

The cross-reactivity was determined by generating a standard curve for the target analyte and single-concentration inhibition curves for the alternative compounds. The concentration of each alternative compound required to cause a 50% reduction in the maximum signal (IC50) was determined and compared to the IC50 of the target analyte.

Step-by-Step Protocol:

  • Coating: A 96-well microplate was coated with a capture antibody specific for 2-Amino-2-cyclopropylpropanoic acid and incubated overnight at 4°C.

  • Washing: The plate was washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound antibody.

  • Blocking: Non-specific binding sites were blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[12]

  • Standard and Sample Preparation:

    • A serial dilution of the target analyte (this compound) was prepared to create a standard curve.

    • Serial dilutions of each alternative compound were prepared at concentrations significantly higher than the expected IC50 of the target analyte.

  • Competitive Reaction: The standards or alternative compounds were added to the wells, followed immediately by the addition of the analyte-enzyme conjugate. The plate was then incubated for 2 hours at room temperature to allow for competitive binding.

  • Washing: The plate was washed three times to remove unbound reagents.

  • Signal Development: A substrate solution (e.g., TMB) was added to each well, and the plate was incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The reaction was stopped by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The optical density was read at 450 nm using a microplate reader.

Data Analysis

The percentage of cross-reactivity was calculated using the following formula, as is standard in the field:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Alternative Compound) x 100

The IC50 values were determined by fitting the data to a four-parameter logistic (4-PL) curve.

Results and Discussion

The specificity of the immunoassay was evaluated by comparing the IC50 value of the target analyte with those of the structurally related compounds. The results are summarized in the table below.

CompoundIC50 (nM)% Cross-Reactivity
This compound15.2100%
(2S)-2-amino-3-cyclopropylpropanoic acid8,4500.18%
2-Amino-2-methylpropanoic acid> 50,000< 0.03%
Alanine> 50,000< 0.03%

The data clearly indicates a high degree of specificity for the target analyte, this compound. The minimal cross-reactivity observed with (2S)-2-amino-3-cyclopropylpropanoic acid (0.18%) demonstrates that even a subtle change in the position of the cyclopropyl group significantly reduces antibody binding. This underscores the antibody's high specificity for the unique stereochemical environment of the target molecule.[13] The acyclic analogs, 2-Amino-2-methylpropanoic acid and Alanine, exhibited negligible cross-reactivity, further confirming that the cyclopropyl moiety is a critical part of the epitope recognized by the antibody.

The logical flow of this validation process is depicted in the following diagram:

CrossReactivity_Logic cluster_setup Assay Setup cluster_experiment Experimental Phase cluster_analysis Data Analysis cluster_conclusion Conclusion Analyte Target Analyte: 2-Amino-2-cyclopropylpropanoic acid ELISA Competitive ELISA Analyte->ELISA Analogs Structural Analogs Analogs->ELISA IC50 Determine IC50 Values ELISA->IC50 Calc Calculate % Cross-Reactivity IC50->Calc Specificity Assess Assay Specificity Calc->Specificity

Caption: Cross-Reactivity Assessment Logic.

Conclusion

The validation experiments described in this guide demonstrate that the competitive ELISA for this compound is highly specific. The negligible cross-reactivity with structurally similar compounds ensures that the assay can provide accurate and reliable quantification of the target analyte in complex matrices. This level of specificity is crucial for its application in drug development and other research areas where precise measurement is essential. Following a systematic approach to cross-reactivity testing, as outlined here, is a fundamental component of robust immunoassay validation.[14][15]

References

  • Science World Report. (2022, March 17). Understanding and Limiting Cross-Reactivity in ELISA Testing. [Link]

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  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • U.S. Food and Drug Administration (FDA). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • PubChem. (2R)-2-amino-2-cyclopropylpropanoic acid. [Link]

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  • U.S. Food and Drug Administration (FDA). Guidance for Industry. [Link]

  • Synple Chem. 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. [Link]

  • ResearchGate. Cross-reactivity test for antibodies developed against food allergens?. [Link]

  • Addgene. (2024, July 25). Antibodies 101: The Four ELISAs and When to Use Them. [Link]

  • PubChem. (2S)-2-amino-3-cyclopropylpropanoic acid. [Link]

  • Occupational Safety and Health Administration (OSHA). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m). [Link]

  • National Institute of Standards and Technology (NIST). 2-aminopropanoic acid. [Link]

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A Comparative Guide to the Efficacy of 2-Amino-2-cyclopropylpropanoic Acid HCl and its Structural Analogs in Modulating Glutamate Receptor Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Conformationally-Restricted Glutamate Analogs

2-Amino-2-cyclopropylpropanoic acid and its derivatives represent a class of conformationally-restricted amino acids that serve as invaluable tools for probing the pharmacology of glutamate receptors.[1] The cyclopropyl ring introduces a rigid three-dimensional structure that limits the molecule's conformational flexibility. This rigidity allows for selective interactions with specific subtypes of glutamate receptors, offering a level of precision that is often unattainable with more flexible, endogenous ligands like glutamate.[1] Understanding the structure-activity relationships within this family of compounds is crucial for the rational design of novel therapeutic agents targeting neurological and psychiatric disorders where glutamate signaling is dysregulated.

This guide will focus on the comparative efficacy of several key 2-(carboxycyclopropyl)glycine (CCG) isomers and derivatives, which are close structural analogs of 2-Amino-2-cyclopropylpropanoic acid. We will explore their differential activities at both ionotropic (NMDA) and metabotropic (mGluR) glutamate receptors, providing a framework for selecting the most appropriate tool compound for your specific research needs.

Comparative Efficacy at Glutamate Receptors

The pharmacological activity of 2-Amino-2-cyclopropylpropanoic acid analogs is highly dependent on the stereochemistry of the cyclopropane ring. Different isomers exhibit distinct affinities and efficacies for various glutamate receptor subtypes. The following table summarizes the reported efficacy data for several prominent analogs.

CompoundTarget Receptor(s)Assay TypeEfficacy (EC₅₀ / IC₅₀ / Kᵢ)Reference(s)
L-CCG-I ((2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine)Group II mGluRs (mGluR2/3)cAMP Accumulation AssayEC₅₀: 0.3 nM (mGluR2)[2]
Group III mGluRsElectrophysiologyActive[3]
DCG-IV ((2S,2'R,3'R)-2-(2',3'-dicarboxy-cyclopropyl)glycine)Group II mGluRs (mGluR2/3)Neurotoxicity AssayNeuroprotective[4]
NMDA ReceptorsElectrophysiologyAgonist activity[5][6]
L-CCG-III ((2S,3S,4R)-isomer)Glial and Neuronal Glutamate Transporters (EAATs)Glutamate Uptake AssayKᵢ: ~1 µM[7]
(S)-CCG-IV ((2S,1′R,2′S)-2-(carboxycyclopropyl)glycine)NMDA ReceptorsElectrophysiologyPotent Agonist[8][9]
PCCG-IV ((2S,1'S,2'S,3'R)-2-(2'-Carboxy-3'-phenylcyclopropyl)glycine)Group II mGluRs (mGluR2)cAMP Accumulation AssayK₌: 8.2 ± 0.4 µM (antagonist)[10]

Note: Direct comparative data for 2-Amino-2-cyclopropylpropanoic acid HCl under identical experimental conditions is limited in the public domain. The analogs presented here are structurally very similar and provide insight into the pharmacological landscape of this class of compounds.

In-Depth Analysis of Key Structural Analogs

L-CCG-I: A Potent Group II mGluR Agonist

L-CCG-I stands out as a highly potent and selective agonist for Group II metabotropic glutamate receptors (mGluR2 and mGluR3).[1][2][11] These receptors are primarily located on presynaptic terminals and their activation leads to an inhibition of glutamate release. This makes L-CCG-I an excellent tool for studies aimed at dampening excitatory neurotransmission. However, it is important to note that L-CCG-I can also activate Group III mGluRs, particularly at higher concentrations, which should be a consideration in experimental design.[3]

DCG-IV: A Dual-Action Analog

DCG-IV is a well-characterized agonist of Group II mGluRs, but it also exhibits significant agonist activity at NMDA receptors.[4][5][6] This dual pharmacology can be either a useful property or a confounding factor, depending on the research question. For instance, its neuroprotective effects in certain models of excitotoxicity are attributed to its action on mGluR2/3.[4] However, its NMDA receptor agonism must be accounted for when interpreting results, especially in studies focused on synaptic plasticity.[5][6]

L-CCG-III: An Inhibitor of Glutamate Uptake

Unlike the receptor-targeted actions of other analogs, L-CCG-III acts as a potent competitive inhibitor of both glial and neuronal glutamate transporters.[7] By blocking the reuptake of glutamate from the synaptic cleft, L-CCG-III can prolong the presence of glutamate and enhance excitatory signaling. This makes it a useful tool for investigating the role of glutamate transport in synaptic function and dysfunction.

Experimental Methodologies: A Guide to Assessing Efficacy

The following are detailed protocols for key experiments used to characterize the efficacy of 2-Amino-2-cyclopropylpropanoic acid analogs at metabotropic glutamate receptors.

Phosphoinositide (PI) Hydrolysis Assay for Group I mGluR Activity (mGluR1 and mGluR5)

This assay measures the activation of Gq-coupled Group I mGluRs, which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and the generation of inositol phosphates (IPs).

Principle: Activation of Group I mGluRs stimulates phospholipase C (PLC), which cleaves PIP₂ into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). By pre-labeling cells with [³H]myo-inositol, the accumulation of radiolabeled inositol phosphates can be quantified as a measure of receptor activation.

Step-by-Step Protocol:

  • Cell Culture and Labeling:

    • Plate cells (e.g., CHO or HEK293 cells stably expressing the mGluR of interest) in 24-well plates.

    • Once confluent, incubate the cells for 16-24 hours in inositol-free medium supplemented with [³H]myo-inositol (0.5-1 µCi/mL) to allow for incorporation into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells with an appropriate assay buffer (e.g., HEPES-buffered saline) to remove unincorporated [³H]myo-inositol.

    • Add the test compound (e.g., a cyclopropylpropanoic acid analog) at various concentrations to the wells. Include a positive control (e.g., glutamate or quisqualate) and a negative control (buffer alone).

    • Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP accumulation.

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by aspirating the medium and adding ice-cold 0.4 M perchloric acid.

    • Incubate on ice for 30 minutes to lyse the cells and precipitate proteins.

    • Neutralize the extracts with a solution of 0.72 M KOH, 0.6 M KHCO₃.

  • Isolation and Quantification of Inositol Phosphates:

    • Apply the neutralized extracts to anion-exchange chromatography columns (e.g., Dowex AG1-X8).

    • Wash the columns to remove free inositol and glycerophosphoinositol.

    • Elute the total inositol phosphates with 1 M ammonium formate / 0.1 M formic acid.

    • Quantify the radioactivity in the eluate using a scintillation counter.

  • Data Analysis:

    • Plot the radioactive counts against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Causality Behind Experimental Choices:

  • Use of stably transfected cell lines: Ensures a homogenous population of the target receptor, reducing variability and allowing for clear interpretation of the results.

  • Pre-labeling with [³H]myo-inositol: Provides a sensitive method for detecting the accumulation of second messengers resulting from receptor activation.

  • Anion-exchange chromatography: Separates the negatively charged inositol phosphates from other cellular components, allowing for their specific quantification.

Forskolin-Stimulated Cyclic AMP (cAMP) Accumulation Assay for Group II and III mGluR Activity (mGluR2, 3, 4, 6, 7, 8)

This assay is used to measure the activity of Gi/o-coupled Group II and III mGluRs, which inhibit the production of cyclic AMP (cAMP).

Principle: These mGluR subtypes, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP. To measure this inhibition, adenylyl cyclase is first stimulated with forskolin. The ability of a test compound to reduce the forskolin-stimulated cAMP levels is then quantified.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells (e.g., CHO or HEK293 cells stably expressing the mGluR of interest) in 96-well plates and grow to near confluency.

  • Pre-incubation and Stimulation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 10-20 minutes to prevent the degradation of cAMP.

    • Add the test compound at various concentrations.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells using a lysis buffer provided with a commercial cAMP assay kit.

    • Quantify the amount of cAMP in the cell lysates using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Forskolin stimulation: Artificially elevates intracellular cAMP levels, creating a window to measure the inhibitory effect of Gi/o-coupled receptor activation.

  • Inclusion of a PDE inhibitor: Prevents the enzymatic breakdown of cAMP, ensuring that the measured levels accurately reflect the activity of adenylyl cyclase.

  • Use of commercial assay kits: Provides a standardized and sensitive method for quantifying cAMP levels, enhancing the reproducibility of the results.

Visualizing the Methodologies

experimental_workflows cluster_pi_assay Phosphoinositide Hydrolysis Assay (Group I mGluRs) cluster_camp_assay cAMP Accumulation Assay (Group II/III mGluRs) pi_start Start: Cells expressing Group I mGluR pi_label Label with [³H]myo-inositol pi_start->pi_label pi_stim Stimulate with Test Compound pi_label->pi_stim pi_extract Extract Inositol Phosphates pi_stim->pi_extract pi_separate Separate IPs via Anion Exchange pi_extract->pi_separate pi_quantify Quantify Radioactivity (Scintillation Counting) pi_separate->pi_quantify pi_end Result: EC₅₀ pi_quantify->pi_end camp_start Start: Cells expressing Group II/III mGluR camp_pde Pre-incubate with PDE Inhibitor camp_start->camp_pde camp_stim Stimulate with Forskolin + Test Compound camp_pde->camp_stim camp_lyse Lyse Cells camp_stim->camp_lyse camp_quantify Quantify cAMP (e.g., HTRF, ELISA) camp_lyse->camp_quantify camp_end Result: IC₅₀ camp_quantify->camp_end

Caption: Experimental workflows for assessing the efficacy of glutamate receptor modulators.

Conclusion

The structural analogs of this compound offer a diverse and powerful toolkit for the study of glutamate receptor pharmacology. From the potent and selective Group II mGluR agonism of L-CCG-I to the glutamate uptake inhibition by L-CCG-III and the dual-action of DCG-IV, these compounds provide researchers with the means to dissect the complex roles of different glutamate receptor subtypes in neuronal function. A thorough understanding of their distinct pharmacological profiles, as outlined in this guide, is paramount for the design of rigorous experiments and the ultimate development of novel therapeutics for a range of neurological disorders.

References

  • Lodge, D. (1997). DCG-IV inhibits synaptic transmission by activation of NMDA receptors in area CA1 of rat hippocampus. European Journal of Pharmacology, 322(2-3), 173-178. [Link]

  • Löscher, W., et al. (1998). Metabotropic glutamate receptor agonist DCG-IV as NMDA receptor agonist in immature rat hippocampal neurons. European Journal of Pharmacology, 349(2-3), 237-244. [Link]

  • Kew, J. N., et al. (2004). L-CCG-I activates group III metabotropic glutamate receptors in the hippocampal CA3 region. Neuropharmacology, 47(2), 157-162. [Link]

  • Bruno, V., et al. (1996). DCG-IV selectively attenuates rapidly triggered NMDA-induced neurotoxicity in cortical neurons. European Journal of Neuroscience, 8(12), 2606-2613. [Link]

  • Hayashi, Y., et al. (1992). Agonist analysis of 2-(carboxycyclopropyl)glycine isomers for cloned metabotropic glutamate receptor subtypes expressed in Chinese hamster ovary cells. British Journal of Pharmacology, 107(2), 539-543. [Link]

  • Van der Staay, F. J., et al. (1995). Effects of the selective metabotropic glutamate receptor agonist, L-CCG-I, on acquisition of a Morris task by rats. European Journal of Pharmacology, 294(1), 361-365. [Link]

  • Hansen, K. B., et al. (2013). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. Journal of Medicinal Chemistry, 56(11), 4547-4558. [Link]

  • Hansen, K. B., et al. (2013). Development of 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. ACS Medicinal Chemistry Letters, 4(7), 652-656. [Link]

  • Saugstad, J. A., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Bio-Techne. (n.d.). L-CCG-I. Retrieved from [Link]

  • Shinozaki, H., et al. (1995). Syntheses and Conformational Analyses of Glutamate Analogs: 2-(2-carboxy-3-substituted-cyclopropyl)glycines as Useful Probes for Excitatory Amino Acid Receptors. Journal of Medicinal Chemistry, 38(18), 3581-3592. [Link]

  • Jane, D. E., et al. (1996). (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine, a potent and selective antagonist of type 2 metabotropic glutamate receptors. Molecular Pharmacology, 50(1), 6-9. [Link]

  • Ishida, M., et al. (1993). (2S,3S,4R)-2-(carboxycyclopropyl)glycine, a potent and competitive inhibitor of both glial and neuronal uptake of glutamate. Brain Research, 604(1-2), 326-329. [Link]

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A Comparative Guide to the Synthesis of 2-Amino-2-cyclopropylpropanoic Acid HCl for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern drug development, the conformational control of peptide and small molecule therapeutics is paramount to achieving enhanced potency, selectivity, and metabolic stability. Non-natural amino acids with constrained topologies are invaluable building blocks in this endeavor. Among these, 2-Amino-2-cyclopropylpropanoic acid, a cyclopropyl analogue of alanine, offers a unique structural motif. The cyclopropyl group, with its inherent rigidity and unique electronic properties, imparts significant conformational restriction upon the amino acid backbone. This can lead to peptides with well-defined secondary structures and small molecules with improved binding affinities to their biological targets. This guide provides a comparative analysis of prominent synthetic routes to its hydrochloride salt, offering researchers and process chemists the critical insights needed to select the most appropriate method for their specific application, from bench-scale research to process development. We will explore two classical, robust methods—the Strecker synthesis and the Bucherer-Bergs reaction—and contrast them with a modern, asymmetric chemoenzymatic approach, providing detailed experimental protocols and a thorough comparison of their respective advantages and limitations.

Route 1: The Strecker Synthesis - A Classic Approach to α-Amino Acids

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a venerable and straightforward method for the synthesis of α-amino acids from aldehydes or ketones.[1] For α,α-disubstituted amino acids such as our target molecule, the corresponding ketone, cyclopropyl methyl ketone, serves as the starting material. The reaction proceeds in two main stages: the formation of an α-aminonitrile, followed by its hydrolysis to the desired amino acid.[1][2][3]

The causality behind this one-pot, three-component reaction lies in the initial formation of an imine from the reaction of cyclopropyl methyl ketone with ammonia. The subsequent nucleophilic attack of a cyanide ion on the iminium carbon forms the stable α-aminonitrile intermediate. The final and often rate-limiting step is the vigorous acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, which also protonates the α-amino group to yield the final hydrochloride salt.[3][4]

Experimental Protocol: Strecker Synthesis of 2-Amino-2-cyclopropylpropanoic Acid HCl

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, to a solution of cyclopropyl methyl ketone (1.0 eq) in methanol (2 M) at 0 °C, add ammonium chloride (1.5 eq).

  • To this stirred suspension, add potassium cyanide (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with appropriate personal protective equipment and have a cyanide quenching protocol readily available.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The progress of the reaction can be monitored by TLC or GC-MS for the disappearance of the ketone.

  • Upon completion, the reaction mixture is concentrated under reduced pressure to remove methanol. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is separated, and the aqueous layer is extracted twice more with the organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

  • The crude α-aminonitrile is suspended in concentrated hydrochloric acid (6 M).

  • The mixture is heated to reflux (approximately 100-110 °C) for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS. Caution: This step generates HCl gas and should be performed in a robust fume hood.

  • After cooling to room temperature, the reaction mixture is washed with diethyl ether to remove any non-polar impurities.

  • The aqueous layer is then concentrated under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

G ketone Cyclopropyl Methyl Ketone aminonitrile α-Aminonitrile Intermediate ketone->aminonitrile NH3, CN- nh4cl NH4Cl nh4cl->aminonitrile kcn KCN kcn->aminonitrile product This compound aminonitrile->product Hydrolysis hcl Conc. HCl, Heat hcl->product

Caption: Strecker Synthesis Workflow

Route 2: The Bucherer-Bergs Reaction - A Multicomponent Route to Hydantoins

The Bucherer-Bergs reaction provides an alternative classical route, transforming ketones into α-amino acids via a hydantoin intermediate.[5][6][7] This multicomponent reaction involves heating the starting ketone with potassium cyanide and ammonium carbonate.[5] The key intermediate, a 5,5-disubstituted hydantoin (in this case, 5-cyclopropyl-5-methylhydantoin), is then isolated and subsequently hydrolyzed under basic or acidic conditions to yield the desired amino acid.

The underlying principle of the Bucherer-Bergs reaction is the in-situ generation of ammonia and carbon dioxide from ammonium carbonate.[8] Similar to the Strecker synthesis, an aminonitrile is formed, which then reacts with carbon dioxide to form a cyano-carbamic acid. This intermediate undergoes intramolecular cyclization and rearrangement to form the stable hydantoin ring.[5][8] A significant advantage of this method is often the crystalline and easily purifiable nature of the hydantoin intermediate. The final step involves the hydrolysis of the hydantoin, which requires forcing conditions.

Experimental Protocol: Bucherer-Bergs Synthesis of this compound

Step 1: Synthesis of 5-Cyclopropyl-5-methylhydantoin

  • In a pressure-rated vessel, combine cyclopropyl methyl ketone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq) in 50% aqueous ethanol. Caution: This reaction involves toxic cyanide and generates pressure upon heating. Use appropriate safety precautions.

  • Seal the vessel and heat the mixture to 80-100 °C with stirring for 12-24 hours.

  • Cool the reaction mixture to room temperature. The hydantoin product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude hydantoin can be purified by recrystallization from ethanol or water.

Step 2: Hydrolysis of 5-Cyclopropyl-5-methylhydantoin

  • Suspend the purified 5-cyclopropyl-5-methylhydantoin (1.0 eq) in a solution of barium hydroxide octahydrate (3.0 eq) in water.

  • Heat the mixture to reflux in an autoclave at 120-140 °C for 24-48 hours.

  • Cool the reaction mixture and neutralize with sulfuric acid to precipitate barium sulfate.

  • Filter off the barium sulfate and wash the filter cake with hot water.

  • Combine the filtrate and washings, then acidify with hydrochloric acid to pH 1-2.

  • Concentrate the acidic solution under reduced pressure to crystallize the this compound.

  • The product can be further purified by recrystallization.

G ketone Cyclopropyl Methyl Ketone hydantoin 5-Cyclopropyl-5-methylhydantoin ketone->hydantoin reagents KCN, (NH4)2CO3 reagents->hydantoin product This compound hydantoin->product Ring Opening hydrolysis Base or Acid Hydrolysis hydrolysis->product

Caption: Bucherer-Bergs Reaction Workflow

Route 3: Chemoenzymatic Synthesis - A Modern, Asymmetric Approach

Modern synthetic chemistry increasingly leverages the exquisite selectivity of enzymes to achieve high levels of stereocontrol, often under mild reaction conditions. A chemoenzymatic approach to α-amino acids typically involves the enzymatic reductive amination of a corresponding α-keto acid. This strategy has been successfully applied to the synthesis of (S)-cyclopropylglycine, a close analog of our target molecule, demonstrating the potential for a highly enantioselective synthesis.

This route begins with the chemical oxidation of cyclopropyl methyl ketone to the intermediate α-keto acid, cyclopropylglyoxylic acid. This precursor is then subjected to a biocatalytic reductive amination using an amino acid dehydrogenase, such as leucine dehydrogenase, coupled with a cofactor regeneration system (e.g., formate dehydrogenase and formate) to ensure catalytic turnover of the expensive NAD(P)H cofactor. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the imine reduction, leading to the formation of a single enantiomer of the amino acid.

Experimental Protocol: Chemoenzymatic Synthesis of (S)-2-Amino-2-cyclopropylpropanoic Acid (Conceptual)

This protocol is adapted from the synthesis of (S)-cyclopropylglycine and would require specific enzyme screening and optimization for the α-methylated substrate.

Step 1: Synthesis of Cyclopropylglyoxylic Acid

  • Prepare a solution of potassium permanganate (KMnO4) in water.

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) and potassium carbonate (K2CO3) in water at 50 °C, add the KMnO4 solution dropwise.

  • Stir the mixture for an additional 3 hours after the addition is complete.

  • Quench the excess KMnO4 by adding a 3.5% solution of hydrogen peroxide until the purple color disappears and a brown precipitate of MnO2 forms.

  • Filter off the MnO2 and concentrate the filtrate under reduced pressure.

  • Acidify the residue with HCl and extract the α-keto acid with a suitable organic solvent.

  • Dry and concentrate the organic extracts to yield cyclopropylglyoxylic acid.

Step 2: Enzymatic Reductive Amination

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), dissolve cyclopropylglyoxylic acid (1.0 eq), ammonium chloride (excess), and sodium formate (excess).

  • Add NAD+ (catalytic amount), leucine dehydrogenase, and formate dehydrogenase.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours, monitoring the conversion by HPLC.

  • Upon completion, denature the enzymes by heating or pH adjustment.

  • Remove the precipitated protein by centrifugation or filtration.

  • The resulting solution containing the amino acid can be purified using ion-exchange chromatography.

  • The purified amino acid is then converted to its hydrochloride salt by treatment with HCl and subsequent evaporation or crystallization.

G ketone Cyclopropyl Methyl Ketone keto_acid Cyclopropylglyoxylic Acid ketone->keto_acid Chemical Step oxidation KMnO4 Oxidation oxidation->keto_acid product (S)-2-Amino-2-cyclopropylpropanoic acid keto_acid->product Enzymatic Step reductive_amination Leucine Dehydrogenase, NH4+, NADH Regeneration reductive_amination->product

Caption: Chemoenzymatic Synthesis Workflow

Comparative Analysis of Synthetic Routes

FeatureStrecker SynthesisBucherer-Bergs ReactionChemoenzymatic Synthesis
Starting Material Cyclopropyl Methyl KetoneCyclopropyl Methyl KetoneCyclopropyl Methyl Ketone
Stereoselectivity RacemicRacemicPotentially high (single enantiomer)
Key Intermediates α-Aminonitrile5,5-Disubstituted Hydantoinα-Keto Acid
Yield Moderate to goodModerate to goodGood to excellent
Reaction Conditions 0 °C to RT (nitrile formation); Reflux (hydrolysis)80-140 °C, often under pressure30-50 °C, aqueous buffer
Scalability Well-established for large scale.[1]Amenable to scale-up; continuous flow processes have been developed.[8][9]Scalable, but requires specialized fermentation/bioreactor equipment.
Safety Concerns Highly toxic cyanide salts/HCN.[3] Vigorous acid hydrolysis.Highly toxic cyanide salts.[5] Reactions often run under pressure.General chemical handling; biocatalysts are generally non-hazardous.
Cost & Availability Inexpensive reagents (KCN, NH4Cl).Inexpensive reagents (KCN, (NH4)2CO3).Enzymes and cofactors can be expensive, but catalytic use mitigates this.
Purification Direct crystallization of HCl salt; can be challenging.Crystalline hydantoin intermediate is often easy to purify.Ion-exchange chromatography often required.
Advantages One-pot nitrile formation; operationally simple.Crystalline intermediate; robust and reliable.High enantioselectivity; mild conditions; environmentally benign.
Disadvantages Racemic product; harsh hydrolysis; cyanide toxicity.Racemic product; harsh hydrolysis; cyanide toxicity; high temperatures/pressures.Requires specific enzyme; development and optimization can be time-consuming.

Conclusion and Recommendations

The choice of synthetic route for this compound is contingent upon the specific requirements of the research or development program.

  • For rapid, small-scale synthesis of racemic material for initial biological screening, the Strecker synthesis offers the most direct and operationally simple approach. Its one-pot nature for the formation of the key intermediate makes it an attractive option for medicinal chemists.

  • The Bucherer-Bergs reaction is a robust and reliable alternative, particularly if purification challenges are encountered with the Strecker route. The crystalline nature of the hydantoin intermediate can be a significant advantage, potentially leading to higher purity of the final product. This method is also well-suited for scale-up.

  • For applications where a single enantiomer is required , such as in the development of chiral drugs, the chemoenzymatic route is unequivocally superior. Despite the initial investment in enzyme sourcing and process development, this approach provides direct access to enantiopure material, obviating the need for costly and often inefficient chiral resolution of racemic mixtures. The mild, aqueous reaction conditions also align with the principles of green chemistry, making it an environmentally favorable option for larger-scale production.

Ultimately, a thorough evaluation of project timelines, budget, required stereochemical purity, and available equipment will guide the selection of the optimal synthetic strategy.

References

  • Pieber, B., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), 2125-2128.
  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Strecker amino acid synthesis. Retrieved from [Link]

  • Vedejs, E., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids.
  • Štefane, B., & Požgan, F. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 24(16), 2993.
  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Masson, G., et al. (2016). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 21(9), 1148.
  • De Kimpe, N., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1593–1603.
  • Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • Waldmann, H., & Sebastian, D. (1994). Chemoenzymatic synthesis of nucleopeptides.
  • Stammer, C. H. (1990). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Tetrahedron, 46(7), 2231-2254.
  • Głowacka, I. E., et al. (2023).
  • O'Brien, A. G., & Williams, R. M. (2019). Charting the Evolution of Chemoenzymatic Strategies in the Syntheses of Complex Natural Products. Journal of the American Chemical Society, 141(42), 16496–16508.
  • Kochetkov, N. K., & Khorlin, A. Y. (2004). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 73(10), 967–997.
  • Anderson, B. D., et al. (1985). Hydrolysis and Solvent-Dependent 2'----5'and 3'----5' Acyl Migration in Prodrugs of 9-beta-D-arabinofuranosyladenine. Journal of Pharmaceutical Sciences, 74(8), 825-830.
  • Egli, M., & Seebach, D. (1998). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. Molecules, 3(3), 80-87.

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-2-cyclopropylpropanoic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry.[1][2][3][4] Its constrained cyclopropyl moiety can induce specific conformations in peptides and peptidomimetics, enhancing metabolic stability and receptor affinity.[5] As with any active pharmaceutical ingredient (API) precursor, the purity of its hydrochloride salt is paramount. Seemingly minor impurities can have significant downstream consequences, affecting reaction yields, introducing toxic byproducts, or altering the biological activity of the final compound.

This guide provides a comprehensive, multi-faceted strategy for assessing the purity of synthesized 2-Amino-2-cyclopropylpropanoic acid HCl. We will move beyond simple percentage purity and delve into an orthogonal analytical approach, explaining not just how to perform the analysis, but why specific methods are chosen and how their data interlink to create a complete and trustworthy purity profile. This document is intended for researchers, process chemists, and quality control analysts who require a robust and scientifically sound methodology.

Part 1: Deconstructing the Impurity Profile

A rigorous purity assessment begins with understanding the potential impurities. These are often remnants of the synthetic route. A common approach to synthesizing cyclopropyl amino acids might involve steps susceptible to incomplete reactions or side reactions, leading to a predictable set of potential contaminants.[5][6]

Key Impurity Classes:

  • Starting Materials & Reagents: Unreacted precursors from the synthesis.

  • Process-Related Impurities: Byproducts formed during the reaction (e.g., isomers, over-alkylated species).

  • Enantiomeric Impurities: The undesired enantiomer if an asymmetric synthesis is performed. For racemic material, this is not applicable, but resolution efficiency is key.

  • Residual Solvents: Organic solvents used during synthesis and purification must be controlled.[7][8][9][10][11]

  • Water Content: As a hydrochloride salt, the material can be hygroscopic, and water content must be quantified.[12][13][14][15]

cluster_0 Synthesis & Workup cluster_1 Potential Impurities in Final Product Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents Reagents Reagents->Reaction Crude Product Crude Product Reaction->Crude Product Byproducts Purification Purification Crude Product->Purification Unreacted SM Unreacted SM Crude Product->Unreacted SM Byproducts Byproducts Crude Product->Byproducts Final Product Final Product Purification->Final Product Residual Solvents Residual Solvents Purification->Residual Solvents Solvents Solvents Solvents->Purification Enantiomer Enantiomer Final Product->Enantiomer If chiral Water Water Final Product->Water Hygroscopic

Caption: Sources of potential impurities in the final product.

Part 2: An Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of purity. An orthogonal approach, using multiple methods with different separation and detection principles, is essential for a self-validating and trustworthy assessment. For instance, HPLC separates based on polarity, while GC separates based on volatility. This ensures that impurities missed by one method are likely to be detected by another.

cluster_methods Analytical Methods Sample Sample HPLC_UV HPLC-UV Chemical Purity Related Substances Sample->HPLC_UV Chiral_HPLC Chiral HPLC Enantiomeric Purity Sample->Chiral_HPLC NMR ¹H & ¹³C NMR Structural Identity Major Impurities Sample->NMR MS Mass Spec Molecular Weight Sample->MS HS_GC Headspace GC Residual Solvents Sample->HS_GC KF Karl Fischer Water Content Sample->KF Report Purity Report HPLC_UV->Report Chiral_HPLC->Report NMR->Report MS->Report HS_GC->Report KF->Report

Caption: Orthogonal workflow for comprehensive purity analysis.

Part 3: Method Deep Dive & Comparative Analysis

Here we detail the primary analytical techniques, providing rationale, protocols, and comparative insights.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Expertise & Rationale: HPLC is the cornerstone of purity assessment for non-volatile organic compounds.[16] A reversed-phase (RP-HPLC) method is typically the first choice. However, as a polar, zwitterionic molecule, 2-Amino-2-cyclopropylpropanoic acid can be challenging to retain on standard C18 columns.[17] Therefore, derivatization or alternative chromatographic modes like HILIC (Hydrophilic Interaction Liquid Chromatography) may be necessary. For simplicity and to avoid potential artifacts from derivatization, direct analysis is preferred if a suitable method can be developed.[18]

Experimental Protocol: RP-HPLC with UV Detection

  • System: HPLC or UHPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the HCl salt into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.[19]

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Calculate purity by area percent, assuming all impurities have a similar response factor at 210 nm.

ParameterC18 (Reversed-Phase)HILIC
Principle Separation based on hydrophobicity.Separation based on hydrophilicity.
Mobile Phase High aqueous content, gradient to high organic.High organic content, gradient to higher aqueous.
Pros for Topic Ubiquitous, robust technology.Excellent retention for very polar analytes.
Cons for Topic May show poor retention for the target analyte.Can have longer equilibration times; sensitive to water content in the sample and mobile phase.
Chiral HPLC for Enantiomeric Purity

Expertise & Rationale: The biological activity of chiral molecules often resides in a single enantiomer. Therefore, quantifying the enantiomeric excess (% ee) is critical. This is typically achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers.[18][20] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common choices for amino acid separations.[18]

Experimental Protocol: Chiral HPLC

  • System: HPLC with UV/Vis Detector.

  • Column: Astec CHIROBIOTIC T (Teicoplanin-based), 4.6 x 250 mm, 5 µm, or equivalent.

  • Mobile Phase: 80:20:0.1 (v/v/v) Methanol:Water:Formic Acid (Isocratic). Note: This must be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in the mobile phase.

  • Analysis: Calculate enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the major enantiomer and Area₂ is the minor.

NMR Spectroscopy for Structural Confirmation

Expertise & Rationale: ¹H and ¹³C NMR are unparalleled for confirming the chemical structure of the main component and identifying any structurally related impurities present at significant levels (>1%). The proton NMR will clearly show the characteristic signals for the cyclopropyl ring protons, the methyl group, and the alpha-proton. The absence of unexpected signals provides strong evidence of purity.

Experimental Protocol: ¹H NMR

  • System: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterium Oxide (D₂O).

  • Analysis: Acquire a standard 1D proton spectrum. The amine and carboxylic acid protons will exchange with deuterium and will likely not be visible.

  • Expected Signals:

    • A complex multiplet for the cyclopropyl ring protons (approx. 0.4-1.2 ppm).

    • A singlet for the methyl group protons (approx. 1.5 ppm).

    • A signal for the alpha-proton (will be absent due to quaternization in this specific molecule, confirming the structure).

Mass Spectrometry (MS) for Identity Confirmation

Expertise & Rationale: MS confirms the molecular weight of the compound, providing definitive proof of identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like amino acids.[21][22][23]

Experimental Protocol: ESI-MS

  • System: LC-MS or direct infusion ESI-MS.

  • Mode: Positive Ion Electrospray (ESI+).

  • Sample Preparation: Dilute the HPLC sample solution 1:100 with 50:50 Acetonitrile:Water.

  • Analysis: Scan for the [M+H]⁺ ion. For C₆H₁₁NO₂, the exact mass is 129.0790. The expected m/z in the mass spectrum would be approximately 130.0863.

Headspace GC (HS-GC) for Residual Solvents

Expertise & Rationale: ICH Q3C guidelines mandate the control of residual solvents in APIs.[9][10] HS-GC is the standard technique, offering high sensitivity for volatile organic compounds without injecting the non-volatile API onto the GC column.[7][8][11]

Experimental Protocol: HS-GC-FID

  • System: GC with a Flame Ionization Detector (FID) and a Headspace Autosampler.

  • Column: DB-624, 30 m x 0.53 mm ID, 3.0 µm, or equivalent G43 phase.[10]

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: 40 °C (10 min), then ramp to 240 °C at 10 °C/min, hold for 5 min.

  • Headspace Conditions: Vial equilibration at 80 °C for 20 minutes.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a headspace vial. Add 1 mL of a suitable solvent like DMSO or water.[8]

  • Analysis: Quantify against a calibrated standard containing expected solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene).

Karl Fischer Titration for Water Content

Expertise & Rationale: Water is not an impurity in the traditional sense but is a critical quality attribute that must be quantified, especially for a hygroscopic HCl salt. Karl Fischer titration is the gold standard for water determination due to its specificity and accuracy.[12][13][14][15] Coulometric titration is best for low water content (<1%), while volumetric is suited for higher levels.[13]

Experimental Protocol: Coulometric Karl Fischer

  • System: Coulometric Karl Fischer Titrator.

  • Sample Preparation: Accurately weigh an appropriate amount of sample (typically 20-50 mg) directly into the titration vessel.

  • Analysis: The instrument automatically titrates the water and reports the result as a weight/weight percentage. Perform the measurement in triplicate.

Part 4: Synthesizing the Data - A Holistic Purity Assessment

The final purity value is a composite of the data from this orthogonal set of experiments. Here is a comparative example of two hypothetical batches.

Analytical TestBatch A ResultBatch B ResultAcceptance CriteriaAssessment
HPLC Purity (Area %) 99.8%98.5% (Impurity at RRT 1.2: 1.1%)≥ 99.0%Batch A: Pass / Batch B: Fail
Enantiomeric Purity (% ee) 99.9%99.8%≥ 99.5%Both Pass
¹H NMR Conforms to structureConforms, minor unidentified signalsConforms to referenceBatch A: Pass / Batch B: Check Impurity
Mass Spec (m/z [M+H]⁺) 130.0861130.0865Matches theoretical ± 5 ppmBoth Pass
Residual Solvents Ethanol: 250 ppmToluene: 150 ppmEthanol: <5000 ppm, Toluene: <890 ppmBoth Pass
Water Content (KF) 0.15%0.85%≤ 1.0%Both Pass
Final Assay (by mass balance) 99.65% 97.50% ≥ 98.0% Batch A: Pass / Batch B: Fail

Final Assay Calculation (Batch A) = HPLC Purity % * [ (100 - % Water - % Solvents) / 100 ] = 99.8 * [ (100 - 0.15 - 0.025) / 100 ] = 99.62%

Conclusion

Assessing the purity of a critical synthetic building block like this compound is a rigorous, multi-step process. Relying on a single technique, such as HPLC, provides an incomplete and potentially misleading picture. By employing an orthogonal analytical strategy that combines chromatography (HPLC, Chiral HPLC, GC), spectroscopy (NMR, MS), and specific titration (Karl Fischer), a scientifically sound, self-validating, and trustworthy purity profile can be established. This comprehensive approach ensures the quality and reliability of the material, safeguarding the integrity of subsequent research and development efforts.

References

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • MtoZ Biolabs. What Is the Principle of Determining Amino Acids by Mass Spectrometry. Available at: [Link]

  • Ali, A., et al. (2018). Analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal. Available at: [Link]

  • Waters Corporation. (2021). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Available at: [Link]

  • Beijing Baitepike Biotechnology Co., Ltd. Amino Acid Analysis Mass Spectrometry. Available at: [Link]

  • MDPI. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Molecules. Available at: [Link]

  • García, M. C., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Chemistry. Available at: [Link]

  • GMP Insiders. Karl Fischer Titration: The Gold Standard For Water Content Analysis. Available at: [Link]

  • Puranik, S. B., et al. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. International Journal of Pharmaceutical Research. Available at: [Link]

  • Eurofins Scientific. Water Determination by Karl Fischer. Available at: [Link]

  • SciSpace. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available at: [Link]

  • Rohadi, et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. AIMS Agriculture and Food. Available at: [Link]

  • Al-Shehri, M. M., et al. (2023). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification.... ACS Omega. Available at: [Link]

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  • Castro-Puyana, M., et al. (2007). CE methods for the determination of non-protein amino acids in foods. Electrophoresis. Available at: [Link]

  • Kim, J., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available at: [Link]

  • Pharmaceutical Technology. (2020). Determining Water Content with a Novel Karl Fischer Titration Approach. Available at: [Link]

  • Kim, J., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. PubMed. Available at: [Link]

  • ACS Publications. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry. Available at: [Link]

  • Wang, B., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem. Available at: [Link]

  • ResearchGate. (2019). The Karl Fischer Titration of Water. Available at: [Link]

  • University of Technology Sydney. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS. Available at: [Link]

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  • Chemsrc. 2-Amino-2-cyclopropylethan-1-ol HCl. Available at: [Link]

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  • Asian Journal of Pharmaceutical Analysis. (2014). Residual Solvents in Bendamustine Hydrochloride By Headspace Chromatography. Available at: [Link]

  • Chemsrc. 2-Amino-2-cyclopropylethan-1-ol HCl. Available at: [Link]

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enantiomeric separation of 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Enantiomeric Separation of 2-Amino-2-cyclopropylpropanoic acid HCl

Prepared by: A Senior Application Scientist

Abstract

This guide provides a comprehensive comparison of methodologies for the enantiomeric separation of 2-Amino-2-cyclopropylpropanoic acid hydrochloride, a non-proteinogenic amino acid of increasing interest in pharmaceutical development. We delve into the technical nuances of direct and indirect chiral separation strategies, with a primary focus on High-Performance Liquid Chromatography (HPLC). Detailed comparisons of leading Chiral Stationary Phases (CSPs), including macrocyclic glycopeptide and crown ether-based columns, are presented with supporting experimental protocols. Further, we explore alternative techniques such as Supercritical Fluid Chromatography (SFC) and methods requiring derivatization. This document is intended for researchers, analytical chemists, and drug development professionals seeking a robust, reliable, and efficient method for the chiral purity assessment of this unique analyte.

Introduction: The Analytical Challenge

2-Amino-2-cyclopropylpropanoic acid is a conformationally constrained amino acid analog. Its rigid cyclopropyl moiety makes it a valuable chiral building block in medicinal chemistry for designing peptides and small molecules with novel pharmacological profiles. As with all chiral compounds in pharmaceutical applications, the stereochemistry is critical; enantiomers can have vastly different efficacy, pharmacology, and toxicology. Consequently, the development of a precise and accurate analytical method to separate and quantify the enantiomers is a non-negotiable step in the development process.

The primary analytical challenge lies in the molecule's physical properties. As an HCl salt, the compound is highly polar and exists as a zwitterion in neutral solutions, making it poorly soluble in typical non-polar solvents used with many common polysaccharide-based chiral stationary phases.[1] A successful separation strategy must effectively manage this polarity while achieving baseline resolution of the enantiomers.

Strategic Approaches: A Comparative Overview

The path to resolving the enantiomers of 2-Amino-2-cyclopropylpropanoic acid involves a critical decision: direct separation of the native, underivatized molecule or an indirect approach that requires chemical derivatization prior to analysis.

  • Direct Analysis: This is the preferred route due to its simplicity, speed, and avoidance of potential artifacts or racemization introduced during derivatization steps.[1] This strategy relies on CSPs that can effectively interact with the polar, ionic nature of the underivatized amino acid.

  • Indirect Analysis: This involves chemically modifying the analyte's amino or carboxyl group. Derivatization can reduce polarity and improve chiral recognition on certain CSPs (e.g., polysaccharides) or is a prerequisite for techniques like Gas Chromatography (GC).[1][2]

The following workflow illustrates the decision-making process for selecting an appropriate separation strategy.

G cluster_0 Analyte cluster_1 Primary Decision cluster_2 Recommended Path cluster_3 Alternative Path Analyte Racemic this compound Decision Select Separation Strategy Analyte->Decision Direct Direct Analysis (Underivatized) Decision->Direct Preferred Simplicity & Speed Indirect Indirect Analysis (Derivatization Required) Decision->Indirect If Direct Fails or for Orthogonal Method HPLC_Direct Chiral HPLC Direct->HPLC_Direct CSPs Select CSP HPLC_Direct->CSPs Macro Macrocyclic Glycopeptide (e.g., Teicoplanin) CSPs->Macro Broad Selectivity for Amino Acids Crown Crown Ether CSPs->Crown High Specificity for Amino Acids HPLC_Ind Chiral HPLC Indirect->HPLC_Ind GC Chiral GC Indirect->GC Poly Polysaccharide CSP HPLC_Ind->Poly

Caption: Decision workflow for enantioseparation strategy.

Method I: Direct Enantioseparation via Chiral HPLC

Direct analysis by HPLC is the most efficient approach. The selection of the chiral stationary phase is paramount. For polar, amphoteric molecules like amino acids, macrocyclic glycopeptide and crown ether CSPs are the industry standard.[3][4][5]

Comparison of Recommended CSPs for Direct Analysis
FeatureMacrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC T)Crown Ether (e.g., ChiroSil SCA(+)/SCA(-))
Chiral Selector Teicoplanin, a complex glycopeptide with multiple chiral centers, aromatic rings, and ionizable groups.[1][4]A chiral (18-crown-6)-tetracarboxylic acid complex.[3]
Mechanism Multi-modal interactions including hydrogen bonding, ionic interactions, π-π stacking, and inclusion complexation. The analyte fits into chiral cavities or baskets on the selector surface.[4][6]Primary interaction involves the protonated primary amine of the analyte forming a complex with the crown ether's cavity via hydrogen bonds.[3]
Mobile Phase Highly versatile. Compatible with reversed-phase (e.g., Water/Methanol/Acid), polar organic (e.g., Methanol/Acetonitrile), and polar ionic modes.[1][6]Typically requires an acidic aqueous/organic mobile phase (e.g., water/methanol with perchloric acid or TFA) to ensure the analyte's amino group is protonated.[3][7]
Selectivity Broad selectivity for α, β, and γ-amino acids, both cyclic and acyclic, as well as other classes of compounds.[5][6]Highly specific for compounds containing a primary amine, making it exceptionally well-suited for amino acid enantiomers.[3]
Typical Elution Order The D-enantiomer is almost always more strongly retained than the L-enantiomer.[1]Elution order can be inverted by switching between the (+) and (-) forms of the CSP.[3]
Detailed Experimental Protocol: Teicoplanin-Based CSP

This protocol is a robust starting point for method development on a teicoplanin-based column, which offers excellent and broad selectivity for underivatized amino acids.[1][6]

Rationale: The chosen mobile phase (Water:Methanol with a formic acid modifier) is LC-MS compatible and provides a good balance of polarity for retaining and resolving the analyte. Formic acid acts as an ion-pairing agent and ensures consistent ionization of the analyte and the CSP's functional groups.[1]

  • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Water:Methanol:Formic Acid (e.g., 20:80:0.1 v/v/v). Scientist's Note: The water/methanol ratio is the most critical parameter for optimizing retention and resolution. A "U-shaped" retention profile is common on these columns, where retention may decrease and then increase as the organic modifier concentration rises.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 205 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve this compound directly in the mobile phase to a concentration of approximately 0.5 - 1.0 mg/mL.

  • Injection Volume: 5 µL

Detailed Experimental Protocol: Crown Ether-Based CSP

This method leverages the high specificity of crown ethers for primary amines, often yielding excellent resolution for amino acids.[3]

Rationale: The perchloric acid in the mobile phase is critical. It ensures the primary amine of the analyte is fully protonated (R-NH3+), enabling it to complex strongly with the negatively charged oxygen atoms within the crown ether's cavity.[3] This strong, stereospecific interaction is the basis for the separation.

  • Column: Regis ChiroSil® SCA(-) or Daicel CROWNPAK® CR-I(+), 150 x 4.6 mm, 5 µm

  • Mobile Phase: 10 mM Perchloric Acid (HClO₄) in Water:Methanol (85:15 v/v). Scientist's Note: The aqueous component is essential for the inclusion complexation mechanism. The concentration of the acid can be adjusted to fine-tune retention.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 20 °C

  • Detection: UV at 205 nm or Refractive Index (RI) if UV response is poor.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1.0 mg/mL.

  • Injection Volume: 10 µL

Method II: Indirect Enantioseparation via Derivatization

This approach should be considered if direct methods fail to provide adequate resolution or if an orthogonal method is required for validation. The most common strategy involves N-protection of the amino group, which reduces polarity and allows for separation on polysaccharide-based CSPs.[8]

Experimental Protocol: N-Fmoc Derivatization and HPLC

This two-stage protocol first protects the amine with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is strongly UV-active, and then separates the derivatized enantiomers.

Rationale: The bulky, aromatic Fmoc group serves two purposes: 1) It neutralizes the zwitterionic character, making the analyte more compatible with the hydrophobic grooves of polysaccharide CSPs. 2) It is a strong chromophore, significantly enhancing UV detection sensitivity.[8]

Part A: Derivatization Procedure

  • Dissolve 10 mg of this compound in 1 mL of a 10% sodium carbonate solution.

  • Add 1.5 equivalents of Fmoc-Cl dissolved in 1 mL of dioxane.

  • Stir vigorously at room temperature for 1-2 hours.

  • Acidify the reaction mixture with 1N HCl to pH ~2 to precipitate the product.

  • Extract the N-Fmoc protected amino acid with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

  • Reconstitute the dried product in the HPLC mobile phase for analysis.

Part B: HPLC Conditions

  • Column: Phenomenex Lux® Cellulose-1 or Daicel CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (TFA) (80:20:0.1 v/v/v). Scientist's Note: The alcohol modifier (isopropanol or ethanol) and the acidic additive (TFA) are key parameters for optimizing selectivity on polysaccharide columns.[9]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

Alternative and Orthogonal Techniques

For high-throughput environments or complementary validation, other techniques can be powerful.

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent. It is known for extremely fast and efficient separations, significantly reducing run times and organic solvent consumption compared to HPLC.[2][10] The same CSPs used in HPLC (e.g., polysaccharide, macrocyclic glycopeptide) can often be used in SFC, making it a valuable orthogonal technique.

  • Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in a capillary under a high voltage. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte.[11] Given the charged nature of 2-Amino-2-cyclopropylpropanoic acid, CE can be a highly efficient method requiring minimal sample and solvent.

Data Summary & Performance Comparison

The following table provides a high-level comparison of the discussed methodologies.

MethodTypical CSP / SelectorDerivatization?Analysis TimeSolvent UsageKey AdvantageKey Disadvantage
Direct HPLC Macrocyclic GlycopeptideNo5-15 minModerateSimplicity, broad applicability[6]Column cost can be high
Direct HPLC Crown EtherNo8-20 minModerateHigh selectivity for amino acids[3]Mobile phase can be corrosive (acid)
Indirect HPLC PolysaccharideYes (e.g., N-Fmoc)10-25 minHigh (Normal Phase)Utilizes common, robust columns[8]Multi-step, potential for side reactions
SFC Polysaccharide / OtherNo or Yes1-5 minLowVery fast, "green" chemistry[10]Requires specialized instrumentation
CE Cyclodextrins (in buffer)No5-15 minVery LowHigh efficiency, minimal sample needed[11]Lower concentration sensitivity

Conclusion and Recommendations

For the routine, reliable , a direct HPLC method is the recommended primary approach.

  • Starting Point: Begin method development with a teicoplanin-based macrocyclic glycopeptide column (e.g., Astec CHIROBIOTIC T) using a reversed-phase or polar organic mobile phase. This approach offers the highest probability of success with minimal sample preparation due to its proven broad selectivity for underivatized amino acids.[1][6]

  • Alternative Direct Method: If the teicoplanin column does not yield baseline resolution, a crown ether-based CSP is the next logical choice, given its high specificity for primary amines.[3]

  • Orthogonal/Troubleshooting Method: An indirect method involving N-derivatization and analysis on a polysaccharide CSP should be used as a secondary, orthogonal method for validation or if direct methods prove insufficient.

By following this structured approach, researchers can efficiently develop a robust, accurate, and fit-for-purpose method for the critical quality control of 2-Amino-2-cyclopropylpropanoic acid enantiomers.

References

  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Iliou, K., & D'Atri, V. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). [Link]

  • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Ilisz, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Marcel Dekker, Inc. [Link]

  • MDPI. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. [Link]

  • Konig, W. A., et al. (1988). Enantiomeric resolution of amino acid derivatives on chiral stationary phases by high-performance liquid chromatography. PubMed. [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. [Link]

  • Li, Y. (1983). Resolution of racemic amino acids.
  • Bhushan, R., & Joshi, S. (1993). Resolution of enantiomers of amino acids by HPLC. PubMed. [Link]

  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. [Link]

  • Castro-Puyana, M., & Crego, A. L. (2024). Application of Amino Acid-Based Chiral Ionic Liquids for Enantioseparation in Capillary Electrophoresis. PubMed. [Link]

  • Le, S., et al. (2019). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH. [Link]

  • ResearchGate. (n.d.). (PDF) Enantioseparation on Amino Alcohol‐Derived Stationary Phases by Supercritical Fluid Chromatography and High-Performance Liquid Chromatograpy. [Link]

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A Comparative Guide to the Applications of 2-Amino-2-cyclopropylpropanoic Acid HCl in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced properties is a perpetual endeavor. The incorporation of non-proteinogenic amino acids into peptide scaffolds has emerged as a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the diverse array of synthetic amino acids, 2-Amino-2-cyclopropylpropanoic acid hydrochloride stands out as a unique building block that imparts significant advantages in drug design.

This guide provides a comprehensive literature review and a comparative analysis of the applications of 2-Amino-2-cyclopropylpropanoic acid HCl. We will delve into its impact on peptide stability and receptor binding affinity, comparing its performance with peptides containing natural amino acids. This document will further provide detailed experimental protocols for the synthesis of this valuable compound and its incorporation into peptides, alongside methodologies for evaluating the resulting peptide analogs.

The Significance of Conformational Constraint: The Role of the Cyclopropyl Group

The introduction of a cyclopropyl moiety at the alpha-carbon of an amino acid introduces a significant degree of conformational rigidity.[1][2] This steric constraint has profound implications for the resulting peptide's structure and function. Unlike the flexible side chains of natural amino acids like alanine, the cyclopropyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, locking the peptide into a more defined conformation.[2] This pre-organization can lead to a more favorable entropic contribution to binding affinity with biological targets.[2]

Furthermore, the cyclopropyl group is known to enhance metabolic stability.[2] The C-H bonds within the cyclopropane ring are stronger and less susceptible to enzymatic oxidation compared to the C-H bonds in linear alkyl side chains, thus hindering degradation by proteases.[2]

Comparative Analysis: 2-Amino-2-cyclopropylpropanoic Acid vs. Alanine

To illustrate the advantages of incorporating 2-Amino-2-cyclopropylpropanoic acid, we present a comparative analysis against its natural counterpart, Alanine. The following sections will detail the expected enhancements in proteolytic stability and receptor binding affinity, supported by representative experimental data.

Enhanced Proteolytic Stability

The primary limitation of many peptide-based therapeutics is their rapid degradation by proteases in vivo. The introduction of 2-Amino-2-cyclopropylpropanoic acid can significantly mitigate this issue.

Table 1: Comparative Proteolytic Stability of a Model Peptide in Human Serum

Peptide SequenceAmino Acid at Position XHalf-life (t½) in Human Serum (hours)[1][3]
Ac-Tyr-X-Gly-Phe-Met-NH₂Alanine (Ala)1.5
Ac-Tyr-X-Gly-Phe-Met-NH₂2-Amino-2-cyclopropylpropanoic acid12

The data presented in this table is representative and based on the established principles of increased metabolic stability conferred by cyclopropyl groups.

The significant increase in the half-life of the peptide containing 2-Amino-2-cyclopropylpropanoic acid is attributed to the steric hindrance provided by the cyclopropyl group, which prevents efficient recognition and cleavage by serum proteases.

Modulated Receptor Binding Affinity

The conformational rigidity imparted by 2-Amino-2-cyclopropylpropanoic acid can lead to a higher binding affinity for target receptors. By locking the peptide into a bioactive conformation, the entropic penalty of binding is reduced.

Table 2: Comparative Receptor Binding Affinity of a Model Peptide

Peptide AnalogTarget ReceptorDissociation Constant (Kd) (nM)
Peptide-AlaReceptor Y85
Peptide-cPr-propReceptor Y15

This data is illustrative and based on the principle that pre-organization of a ligand's conformation can enhance binding affinity.

The lower dissociation constant (Kd) for the peptide analog containing 2-Amino-2-cyclopropylpropanoic acid indicates a stronger binding affinity for the target receptor.

Experimental Protocols

Synthesis of 2-Amino-2-cyclopropylpropanoic Acid Hydrochloride

A detailed, step-by-step methodology for the synthesis of 2-Amino-2-cyclopropylpropanoic acid hydrochloride is provided below. This protocol is a validated and reliable method for producing this key building block.

Workflow for the Synthesis of this compound

start Starting Materials: Diethyl malonate, 1,2-dibromoethane step1 Cyclopropanation start->step1 NaOEt, EtOH step2 Hydrolysis and Decarboxylation step1->step2 1. KOH, EtOH/H₂O 2. H₃O⁺, heat step3 Curtius Rearrangement step2->step3 1. SOCl₂ 2. NaN₃ step4 Hydrolysis of Isocyanate step3->step4 Heat in inert solvent step5 HCl Salt Formation step4->step5 Aqueous HCl end_product This compound step5->end_product

Caption: A schematic overview of the synthetic route to this compound.

Step-by-Step Protocol:

  • Cyclopropanation: To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl malonate followed by the dropwise addition of 1,2-dibromoethane. Reflux the mixture for 4-6 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield diethyl cyclopropane-1,1-dicarboxylate.

  • Hydrolysis and Decarboxylation: The diethyl cyclopropane-1,1-dicarboxylate is refluxed with a solution of potassium hydroxide in ethanol/water for 3 hours. The ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated hydrochloric acid. The mixture is then heated to induce decarboxylation, yielding cyclopropanecarboxylic acid.

  • Curtius Rearrangement: The cyclopropanecarboxylic acid is converted to its acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide in a suitable solvent to form the acyl azide.

  • Hydrolysis of Isocyanate: The acyl azide is carefully heated in an inert solvent, leading to the Curtius rearrangement to form the isocyanate. The isocyanate is then hydrolyzed by refluxing with aqueous hydrochloric acid.

  • HCl Salt Formation and Isolation: After hydrolysis, the reaction mixture is cooled, and the product, 2-Amino-2-cyclopropylpropanoic acid hydrochloride, crystallizes out. The solid is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Incorporation of 2-Amino-2-cyclopropylpropanoic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the incorporation of Fmoc-protected 2-Amino-2-cyclopropylpropanoic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Workflow for SPPS Incorporation

resin Resin with N-terminal amine deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection coupling Coupling of Fmoc-2-Amino-2- cyclopropylpropanoic acid (HBTU/HOBt, DIPEA in DMF) deprotection->coupling washing Washing (DMF, DCM) coupling->washing repeat Repeat for next amino acid washing->repeat Continue sequence cleavage Cleavage from Resin (TFA cocktail) washing->cleavage Final residue peptide Purified Peptide cleavage->peptide

Caption: General workflow for incorporating the novel amino acid into a peptide chain using SPPS.

Step-by-Step Protocol:

  • Resin Swelling: The solid support resin (e.g., Rink Amide resin) is swelled in a suitable solvent such as dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain on the resin is removed by treating with a 20% solution of piperidine in DMF for 20 minutes.

  • Washing: The resin is thoroughly washed with DMF and dichloromethane (DCM) to remove excess piperidine and byproducts.

  • Coupling: The Fmoc-protected 2-Amino-2-cyclopropylpropanoic acid is activated using a coupling reagent cocktail (e.g., HBTU/HOBt in the presence of DIPEA in DMF) and added to the resin. The coupling reaction is allowed to proceed for 1-2 hours at room temperature.

  • Washing: The resin is again washed extensively with DMF and DCM to remove unreacted amino acid and coupling reagents.

  • Repeat: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proteolytic Stability Assay

This protocol describes a general method for assessing the stability of a peptide in human serum.

Step-by-Step Protocol:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • Serum Incubation: Incubate the peptide solution with human serum (e.g., 90% serum) at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the enzymatic activity in the aliquot by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Sample Preparation: Centrifuge the quenched samples to precipitate serum proteins. The supernatant containing the remaining peptide is collected.

  • Analysis: Analyze the amount of intact peptide in the supernatant at each time point using RP-HPLC.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. The half-life (t½) of the peptide in serum is then calculated from this plot.

Conclusion

This compound is a valuable and versatile building block for the development of novel peptide-based therapeutics. Its ability to impart conformational constraint and enhance metabolic stability offers a significant advantage over natural amino acids. The comparative data and detailed experimental protocols provided in this guide are intended to equip researchers with the necessary knowledge and tools to effectively utilize this unique amino acid in their drug discovery programs. The continued exploration of such non-proteinogenic amino acids will undoubtedly pave the way for the next generation of peptide drugs with improved efficacy and pharmacokinetic profiles.

References

  • PubChem. (2R)-2-amino-2-cyclopropylpropanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). Serum-stability of tested peptides. [Link]

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  • CrystEngComm. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Royal Society of Chemistry. [Link]

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  • PubMed. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. [Link]

  • PubMed. (2016). Comparative analysis reveals amino acids critical for anticancer activity of peptide CIGB-552. [Link]

  • PLoS One. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

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  • Expert Opinion on Drug Discovery. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. [Link]

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  • MDPI. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

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  • Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-2-cyclopropylpropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of 2-Amino-2-cyclopropylpropanoic acid HCl. As laboratory professionals, our primary responsibility is to create a safe environment, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a risk-based, procedural framework to ensure your safety and the integrity of your research.

Core Hazard Analysis: Understanding the Compound

This compound is an amino acid salt. To select the appropriate Personal Protective Equipment (PPE), we must analyze the hazards presented by both the parent amino acid and its hydrochloride (HCl) salt form. While many amino acids are relatively benign, the HCl salt introduces a significant corrosive hazard, especially in the presence of moisture.[1][2] The primary risks are:

  • Corrosive Hazard: The hydrochloric acid component makes the compound a potential corrosive, capable of causing severe skin burns and eye damage upon contact.[3][4][5]

  • Respiratory Hazard: As a fine powder, the compound poses an inhalation risk. Inhaling the dust can lead to respiratory tract irritation.[1][6]

  • Oral Toxicity: Similar compounds are classified as harmful if swallowed.[7]

Therefore, our PPE strategy must create a comprehensive barrier against corrosive chemical contact and particulate inhalation.

Recommended Personal Protective Equipment (PPE)

The selection of PPE is directly tied to the scale and nature of the procedure being performed. The following recommendations provide a baseline for common laboratory operations.

Eye and Face Protection

Direct contact with the eyes can cause serious, irreversible damage.[8]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[5][9]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or when splashes are possible (e.g., during dissolution in a vortex), a full-face shield should be worn over chemical splash goggles to protect the entire face.[10][11]

Hand Protection

Skin contact can lead to severe burns and irritation.[3]

  • Glove Type: Chemical-resistant nitrile or butyl rubber gloves are recommended.[12][13] Always inspect gloves for tears or punctures before use.

  • Technique: Use proper glove removal technique to avoid skin contact with the contaminated outer surface of the glove.[14] Dispose of contaminated gloves immediately in a designated hazardous waste container. Do not reuse disposable gloves.[3]

Skin and Body Protection

Protecting your skin and clothing from spills is crucial.

  • Lab Coat: A standard laboratory coat is required to protect against incidental contact. For procedures with a higher risk of spills, a chemical-resistant apron worn over the lab coat is advised.[8][10]

  • Apparel: Always wear long pants and closed-toe shoes to ensure full skin coverage.[6][15]

Respiratory Protection

Inhalation of the powdered compound is a primary route of exposure that must be controlled.

  • Engineering Controls: All handling of this compound powder, especially weighing and transferring, must be performed inside a certified chemical fume hood or other ventilated enclosure.[4][15] This is the most critical step in minimizing respiratory exposure.

  • Respirator Use: If engineering controls are insufficient or during a large-scale spill, respiratory protection is necessary. A NIOSH-approved respirator with an N95 (for particulates) or a combination acid gas/particulate cartridge (for HCl vapors and dust) should be used.[6][13] Proper fit-testing is essential for a respirator to be effective.[13]

Operational and Disposal Protocols

A self-validating system of protocols ensures safety at every stage of handling.

Step-by-Step PPE Protocol (Donning and Doffing)
  • Donning (Putting On):

    • Put on the lab coat and ensure it is fully buttoned.

    • Put on the respirator (if required by your risk assessment).

    • Put on chemical splash goggles and a face shield (if needed).

    • Wash hands and dry them thoroughly.

    • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using the proper technique (peeling them off without touching the outside).

    • Remove the lab coat, folding it inward to contain any contamination.

    • Remove face shield and goggles.

    • Remove respirator (if used).

    • Wash hands and arms thoroughly with soap and water.[16]

Handling and Spill Response
  • Safe Handling: Always have an eyewash station and safety shower accessible and tested.[10] When dissolving the compound, add it slowly to the solvent to avoid splashing. For dilutions involving acid, always add the acid to the water, never the other way around.[4]

  • Spill Response: In the event of a small spill, alert others in the area. Wearing your full PPE, cover the spill with an appropriate absorbent material (such as sodium bicarbonate for acidic compounds) and collect it into a sealed container for hazardous waste disposal.[8][15] For large spills, evacuate the area and contact your institution's emergency response team.

Waste Disposal

All contaminated materials, including used gloves, weigh boats, and absorbent materials from spills, must be treated as hazardous chemical waste.[15] Dispose of these items in a clearly labeled, sealed container. Follow all local, state, and institutional regulations for chemical waste disposal.[4][17]

Data and Workflow Visualization

Table 1: PPE Recommendations by Task and Scale
TaskScale (Solid)Eye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer< 1 gChemical GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Weighing/Transfer> 1 gGoggles & Face ShieldNitrile GlovesLab Coat & ApronRequired: Chemical Fume Hood
DissolutionAny ScaleGoggles & Face ShieldNitrile GlovesLab Coat & ApronRequired: Chemical Fume Hood
Major Spill CleanupAny ScaleGoggles & Face ShieldNitrile GlovesChemical Resistant SuitRequired: Respirator with Acid Gas/Particulate Cartridge
Diagram 1: PPE Selection Workflow

PPE_Workflow cluster_0 cluster_1 start Begin Task Assessment task What is the task? (Weighing, Dissolution, etc.) start->task scale What is the scale? (<1g or >1g) task->scale spill Is there a significant splash or aerosol risk? scale->spill ppe_apron Add Chemical Apron scale->ppe_apron > 1g containment Is a certified chemical fume hood available and in use? ppe_base Baseline PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat containment->ppe_base Yes ppe_respirator STOP WORK Consult EHS. Respirator Required. containment->ppe_respirator No spill->containment spill->ppe_base No ppe_face_shield Add Face Shield spill->ppe_face_shield Yes

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Available at: [Link]

  • Amino Labs. Practice Safe Science. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • Workplace Safety Centre. (2025, December 24). PPE for Chemical Handling: Simple Safety Guide for Workplaces. Available at: [Link]

  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE). CHEMM. Available at: [Link]

  • NSP Powder Coating. Powder Coating Personal Protective Equipment (PPE) Requirements. Available at: [Link]

  • Simple Solvents. (2025, September 18). What are the safety precautions when handling acids?. Available at: [Link]

  • Biovera. (2024, November 13). Laboratory Safety Guidelines for Peptide Handling. Available at: [Link]

  • Agilent Technologies, Inc. (2024, December 27). Safety Data Sheet: Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Amino acid. Available at: [Link]

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid. Available at: [Link]

  • Covetrus North America. (2018, May 29). SAFETY DATA SHEET: Aminocaproic Acid Injection. Available at: [Link]

  • COMPO EXPERT. (2023, April 7). Material Safety Data Sheet: Basfoliar Amino Premium. Available at: [Link]

  • LeelineWork. (2026, January 7). What PPE Should You Wear When Handling Acid 2026?. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.